molecular formula C9H16O B074781 1-Allylcyclohexanol CAS No. 1123-34-8

1-Allylcyclohexanol

Cat. No.: B074781
CAS No.: 1123-34-8
M. Wt: 140.22 g/mol
InChI Key: ZSLKGUQYEQVKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allylcyclohexanol is a versatile cyclic alcohol derivative of significant interest in synthetic organic chemistry and materials science research. This compound features a cyclohexanol ring structure substituted with an allyl group, a combination that provides a unique steric and electronic profile. Its primary research value lies in its role as a key synthetic intermediate. The molecule possesses two distinct functional groups—the hydroxyl group and the terminal alkene—which allow for diverse chemical transformations. Researchers utilize this compound in ring-closing metathesis reactions, cyclization studies, and as a precursor for more complex, functionalized cyclohexane derivatives. Its mechanism of action in these contexts is defined by its reactivity; the allylic system can participate in electrophilic additions and transition metal-catalyzed couplings, while the alcohol can be oxidized, reduced, or serve as a leaving group. This bifunctionality makes it a valuable building block for constructing spirocyclic compounds, chiral ligands, and novel polymeric materials. Furthermore, its structural motifs are relevant in the exploration of fragrance compounds and the synthesis of pharmacologically active scaffolds, providing a crucial starting point for structure-activity relationship (SAR) studies in medicinal chemistry.

Properties

IUPAC Name

1-prop-2-enylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-6-9(10)7-4-3-5-8-9/h2,10H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLKGUQYEQVKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149980
Record name Cyclohexanol, 1-allyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-34-8
Record name 1-(2-Propen-1-yl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 1-allyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 1-allyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ALLYL-1-CYCLOHEXANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Allylcyclohexanol: Chemical Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Allylcyclohexanol is a tertiary allylic alcohol that serves as a versatile and valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to the pharmaceutical industry. Its unique structural combination of a cyclohexane ring, a tertiary alcohol, and a terminal alkene presents multiple avenues for chemical modification. This guide provides a comprehensive technical overview of the core chemical and structural properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its conformational landscape, spectroscopic signature, key synthetic routes, and characteristic chemical transformations, underscoring the causality behind experimental choices and providing actionable protocols.

Molecular Structure and Conformational Analysis

This compound, with the chemical formula C₉H₁₆O, possesses a structure where an allyl group and a hydroxyl group are attached to the same carbon atom of a cyclohexane ring.[1] This arrangement defines it as a tertiary allylic alcohol.

IUPAC Nomenclature and Identifiers
  • IUPAC Name : 1-(prop-2-en-1-yl)cyclohexan-1-ol[1]

  • CAS Number : 1123-34-8[1]

  • Molecular Formula : C₉H₁₆O[1]

  • Molecular Weight : 140.22 g/mol [1]

  • InChIKey : ZSLKGUQYEQVKQE-UHFFFAOYSA-N[1]

Conformational Landscape

The cyclohexane ring of this compound predominantly adopts a chair conformation to minimize torsional and steric strain. The presence of two substituents on the C1 carbon atom dictates a conformational equilibrium between two non-equivalent chair forms. In one conformer, the allyl group is in an axial position while the hydroxyl group is equatorial, and in the other, their positions are reversed.

The relative stability of these conformers is governed by the steric bulk of the substituents, quantified by their respective A-values (conformational free energy differences between the axial and equatorial positions).[2] While precise A-values for the allyl and hydroxyl groups can vary depending on the solvent and temperature, it is generally understood that larger groups prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.[3] Given the greater steric demand of the allyl group compared to the hydroxyl group, the conformer with the allyl group in the equatorial position and the hydroxyl group in the axial position is predicted to be the more stable conformer.

G cluster_conformer1 Allyl (axial), OH (equatorial) cluster_conformer2 Allyl (equatorial), OH (axial) C1_1 C C2_1 C C1_1->C2_1 Allyl_1 Allyl C1_1->Allyl_1 OH_1 OH C1_1->OH_1 C3_1 C C2_1->C3_1 C4_1 C C3_1->C4_1 C5_1 C C4_1->C5_1 C6_1 C C5_1->C6_1 C6_1->C1_1 C1_2 C C2_2 C C1_2->C2_2 Allyl_2 Allyl C1_2->Allyl_2 OH_2 OH C1_2->OH_2 C3_2 C C2_2->C3_2 C4_2 C C3_2->C4_2 C5_2 C C4_2->C5_2 C6_2 C C5_2->C6_2 C6_2->C1_2 Equilibrium Label (More Stable Conformer)

Caption: Conformational equilibrium of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and analysis.

Physicochemical Data
PropertyValueReference
Molecular Weight 140.22 g/mol [1]
Boiling Point ~190 °C (estimated)[4]
Density ~0.9341 g/cm³[4]
pKa 15.17 ± 0.20 (Predicted)[5]
Water Solubility 3 g/L (20 °C)[5]
LogP 2.258 (Calculated)[1]
Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the various proton environments in the molecule.

  • δ ~5.8 ppm (m, 1H): This multiplet corresponds to the internal vinyl proton (-CH=CH₂) of the allyl group.

  • δ ~5.1 ppm (m, 2H): These signals arise from the terminal vinyl protons (=CH₂) of the allyl group.

  • δ ~2.2 ppm (d, 2H): This doublet is assigned to the allylic protons (-CH₂-CH=CH₂).

  • δ ~1.2-1.7 ppm (m, 10H): This broad multiplet represents the ten protons of the cyclohexane ring.

  • δ ~1.0-2.0 ppm (s, broad, 1H): The hydroxyl proton signal, which can vary in chemical shift and may exchange with D₂O.[6]

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

  • δ ~135 ppm: The internal vinyl carbon (-C H=CH₂).

  • δ ~118 ppm: The terminal vinyl carbon (=C H₂).

  • δ ~72 ppm: The quaternary carbon of the cyclohexane ring attached to the hydroxyl and allyl groups (C-OH).

  • δ ~48 ppm: The allylic carbon (-C H₂-CH=CH₂).

  • δ ~22-38 ppm: A series of peaks corresponding to the five CH₂ carbons of the cyclohexane ring.[7]

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

  • ~3400 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretching vibration of the alcohol, indicative of hydrogen bonding.[8][9]

  • ~3080 cm⁻¹ (medium): C-H stretching of the vinyl (=C-H) group.[8]

  • ~2850-2950 cm⁻¹ (strong): C-H stretching of the sp³ hybridized carbons in the cyclohexane and allyl groups.[10]

  • ~1640 cm⁻¹ (medium): C=C stretching of the alkene.[8]

  • ~1100-1200 cm⁻¹ (strong): C-O stretching of the tertiary alcohol.[10]

  • ~910 and 990 cm⁻¹ (strong): Out-of-plane C-H bending of the terminal vinyl group.[9]

The electron ionization mass spectrum of this compound exhibits a fragmentation pattern characteristic of a cyclic tertiary alcohol.

  • m/z 140: The molecular ion peak (M⁺), which may be of low intensity.[11]

  • m/z 122 (M-18): Loss of a water molecule (H₂O).[11]

  • m/z 99 (M-41): Loss of the allyl radical (•CH₂CH=CH₂). This is often a prominent peak due to the stability of the resulting tertiary carbocation.[11]

  • m/z 81: A common fragment in cyclohexyl systems, often corresponding to the cyclohexenyl cation.[11]

  • m/z 41: The allyl cation ([C₃H₅]⁺).[11]

Synthesis of this compound

The most common and efficient methods for the synthesis of this compound involve the nucleophilic addition of an allyl organometallic reagent to cyclohexanone.

Grignard Reaction

The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. In this case, allylmagnesium bromide is reacted with cyclohexanone.

G Reactants Cyclohexanone + Allylmagnesium bromide Intermediate Magnesium alkoxide intermediate Reactants->Intermediate 1. Diethyl ether or THF Product This compound Intermediate->Product 2. H₃O⁺ workup

Caption: Grignard synthesis of this compound.

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, all flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation (Optional, if not commercially available): Magnesium turnings are placed in the flask with anhydrous diethyl ether. A solution of allyl bromide in diethyl ether is added dropwise to initiate the formation of allylmagnesium bromide.

  • Reaction: The solution of allylmagnesium bromide is cooled in an ice bath. A solution of cyclohexanone in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring.

  • Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Barbier Reaction

The Barbier reaction is an alternative to the Grignard reaction where the organometallic reagent is generated in situ. This one-pot procedure involves reacting an alkyl halide, a carbonyl compound, and a metal (commonly zinc, magnesium, or indium) together.[12][13]

G Reactants Cyclohexanone + Allyl bromide + Metal (e.g., Zn) Product This compound Reactants->Product 1. THF/H₂O 2. H₃O⁺ workup

Caption: Barbier synthesis of this compound.

  • Reaction Setup: A round-bottom flask is charged with zinc powder, cyclohexanone, and a solvent such as THF.

  • Addition of Allyl Halide: Allyl bromide is added dropwise to the stirred mixture at room temperature. The reaction is often initiated by gentle heating or sonication.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or vacuum distillation.[14]

Chemical Reactivity and Transformations

The bifunctional nature of this compound allows for a range of chemical transformations at both the hydroxyl group and the carbon-carbon double bond.

Oxidation of the Tertiary Alcohol

Tertiary alcohols are generally resistant to oxidation under standard conditions. However, under forcing conditions or with specific reagents, oxidative cleavage can occur. A more synthetically useful transformation is the Meyer-Schuster rearrangement or related reactions under acidic conditions, which can lead to the formation of α,β-unsaturated ketones.

Reactions of the Alkene

The terminal double bond of the allyl group readily undergoes typical alkene reactions.

  • Hydrogenation: Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen atmosphere, will reduce the double bond to afford 1-propylcyclohexanol.

  • Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) will result in the addition across the double bond to form the corresponding dihalide.

  • Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will yield the corresponding epoxide.

G Start This compound Hydrogenation 1-Propylcyclohexanol Start->Hydrogenation H₂, Pd/C Epoxidation 1-(Oxiran-2-ylmethyl)cyclohexan-1-ol Start->Epoxidation m-CPBA

Caption: Key reactions of the alkene moiety.

Esterification of the Hydroxyl Group

The tertiary hydroxyl group can be esterified, although the reaction may be slower than for primary or secondary alcohols due to steric hindrance.

  • Reaction Setup: this compound is dissolved in a suitable solvent such as pyridine or dichloromethane, which can also act as a base to neutralize the acetic acid byproduct.

  • Reagent Addition: Acetic anhydride is added to the solution, often in the presence of a catalytic amount of a strong acid (like sulfuric acid) or a nucleophilic catalyst (like 4-dimethylaminopyridine, DMAP).[15]

  • Reaction and Workup: The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The reaction is then quenched with water, and the product is extracted, washed, dried, and purified.[16]

Applications in Drug Development

This compound and its precursors are important intermediates in the synthesis of several active pharmaceutical ingredients (APIs). The cyclohexane moiety is a common scaffold in medicinal chemistry, and the allyl and hydroxyl groups provide handles for further functionalization.

Intermediate in the Synthesis of Venlafaxine

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder. While not a direct precursor, the synthesis of key intermediates for Venlafaxine often starts with cyclohexanone. The addition of various nucleophiles to the cyclohexanone ring is a critical step, and the principles of nucleophilic addition demonstrated in the synthesis of this compound are directly applicable. For instance, a key intermediate, 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol, is synthesized by the condensation of p-methoxyphenyl acetonitrile with cyclohexanone.[17][18]

Precursor for Tramadol Analogues

Tramadol is a centrally acting opioid analgesic. Its synthesis involves the Grignard reaction of 3-methoxyphenylmagnesium bromide with 2-((dimethylamino)methyl)cyclohexan-1-one.[19][20][21] The core structure is a substituted cyclohexanol, highlighting the importance of reactions involving the cyclohexanone scaffold. This compound can serve as a starting point for the synthesis of novel Tramadol analogues by modifying the allyl group and performing subsequent transformations.

Safety and Handling

This compound is classified as a hazardous substance.

  • GHS Hazard Statements: Toxic if swallowed (H301), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[1]

  • Precautions: It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[1]

Conclusion

This compound is a synthetically versatile molecule whose structural and chemical properties make it a valuable building block in organic synthesis. A comprehensive understanding of its conformational preferences, spectroscopic characteristics, and reactivity is crucial for its effective utilization. The synthetic routes via Grignard and Barbier reactions are robust and scalable, providing efficient access to this intermediate. Its relevance to the synthesis of pharmaceutical agents like Venlafaxine and Tramadol underscores its importance in drug discovery and development. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

1-Allylcyclohexanol CAS number 1123-34-8 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 1-Allylcyclohexanol (CAS No. 1123-34-8)

Introduction

This compound (CAS No. 1123-34-8) is a tertiary alcohol with the molecular formula C₉H₁₆O.[1][2][3] Its structure, featuring a cyclohexanol core with an allyl group at the C1 position, makes it a valuable intermediate in organic synthesis.[1] The presence of two key functional groups—a hydroxyl group and a terminal alkene—provides dual reactivity, allowing for a wide range of subsequent chemical transformations. This guide provides a comprehensive overview of the essential physicochemical properties, a detailed protocol for its synthesis via the Grignard reaction, and a multi-faceted approach to its structural characterization using modern spectroscopic techniques. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently synthesize and verify the identity and purity of this versatile compound.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate reaction conditions, purification strategies, and handling procedures.

PropertyValueSource
CAS Number 1123-34-8[2][3]
Molecular Formula C₉H₁₆O[1][2][3]
Molecular Weight 140.22 g/mol [1][2]
IUPAC Name 1-(prop-2-en-1-yl)cyclohexan-1-ol[2]
Density ~0.934 g/cm³[1][4]
Boiling Point ~190 °C (463.2 K)[1][5][6]
Water Solubility 3 g/L (at 20 °C)[7]
Topological Polar Surface Area 20.2 Ų[2][7]
XLogP3-AA 2.3[7]

Synthesis via Grignard Reaction: A Mechanistic Approach

The most direct and common synthesis of this compound is through the nucleophilic addition of an allyl organometallic reagent to cyclohexanone. The Grignard reaction is particularly well-suited for this transformation due to its high efficiency and the commercial availability of the starting materials.[8][9]

Causality of Experimental Design: The Grignard reagent, allylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the allyl group.[8] Cyclohexanone possesses an electrophilic carbonyl carbon, making it an ideal target for nucleophilic attack. The reaction must be conducted under strictly anhydrous (water-free) conditions because Grignard reagents are also strong bases and will be quenched by any protic solvent like water, protonating the carbanion and halting the desired reaction.[8] Anhydrous ether (like diethyl ether or THF) is the solvent of choice as it is aprotic and effectively solvates and stabilizes the Grignard reagent.[8][10] The reaction is followed by an acidic workup to protonate the intermediate alkoxide, yielding the final tertiary alcohol.

Experimental Workflow: Synthesis of this compound

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_analysis Characterization reagent_prep Prepare Allylmagnesium Bromide (Grignard Reagent) start Start with Cyclohexanone in Anhydrous Ether addition Slowly add Grignard Reagent at 0°C start->addition stir Stir at Room Temperature (TLC Monitoring) addition->stir quench Quench with Saturated NH4Cl (aq) stir->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify via Silica Gel Column Chromatography concentrate->purify final_product Obtain Pure this compound purify->final_product analysis Spectroscopic Analysis (NMR, IR, MS) final_product->analysis

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Grignard Formation: Place magnesium turnings in the flask. Add a solution of allyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary. The formation of the gray, cloudy allylmagnesium bromide solution indicates a successful reaction.[11]

  • Nucleophilic Addition: Cool the Grignard solution to 0°C in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10°C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of cyclohexanone.

  • Workup: Cool the flask again to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic salt protonates the alkoxide and neutralizes excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography to yield pure this compound.[4]

Spectroscopic Characterization: A Validating System

The identity and purity of the synthesized product must be confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of structural information, and together they form a self-validating system.

Logical Characterization Pathway

G cluster_techniques Spectroscopic Analysis product Synthesized Product IR IR Spectroscopy O-H Stretch (~3400 cm⁻¹)? C=C Stretch (~1640 cm⁻¹)? product->IR NMR NMR Spectroscopy ¹H: Alkene, Alkyl, OH signals? ¹³C: 9 distinct carbons? product->NMR MS Mass Spectrometry Molecular Ion Peak at m/z 140.12? product->MS confirmation Structure Confirmed: This compound IR->confirmation NMR->confirmation MS->confirmation

Caption: Integrated workflow for the structural confirmation of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The expected spectrum for this compound will show distinct signals for the allyl, cyclohexyl, and hydroxyl protons.

Proton AssignmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationKey Structural Insight
-OH1.5 - 2.5 (variable)Singlet (broad)1HConfirms presence of hydroxyl group.
=CH-5.8 - 6.0Multiplet (ddt)1HInternal alkene proton.
=CH₂5.0 - 5.2Multiplet2HTerminal alkene protons.
-CH₂- (allyl)2.2 - 2.4Doublet2HProtons adjacent to the double bond.
-CH₂- (cyclohexyl)1.2 - 1.8Multiplet (broad)10HProtons of the cyclohexane ring.

Causality of Signal Assignment: The alkene protons (=CH- and =CH₂) are significantly deshielded and appear downfield (5.0-6.0 ppm) due to the anisotropic effect of the π-bond.[12] The allylic protons (-CH₂-) are adjacent to the double bond and appear around 2.2-2.4 ppm. The cyclohexane ring protons produce a complex, overlapping multiplet in the aliphatic region (1.2-1.8 ppm). The hydroxyl proton signal is often broad and its chemical shift is variable, depending on concentration and solvent, due to hydrogen bonding.[13]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies all unique carbon environments in the molecule. For the C₉ structure of this compound, nine distinct signals are expected.

Carbon AssignmentApprox. Chemical Shift (δ, ppm)Key Structural Insight
C-OH (quaternary)70 - 75Quaternary carbon bonded to oxygen.
=CH-134 - 136Internal alkene carbon.
=CH₂116 - 118Terminal alkene carbon.
-CH₂- (allyl)45 - 50Allylic carbon.
Cyclohexyl Carbons22 - 40Four distinct signals for the 5 CH₂ groups of the ring.

Causality of Signal Assignment: The quaternary carbon attached to the electronegative oxygen (C-OH) is deshielded and appears around 70-75 ppm. The sp² hybridized carbons of the alkene group are found further downfield (116-136 ppm). The remaining sp³ hybridized carbons of the allyl group and cyclohexane ring appear in the upfield aliphatic region (22-50 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Functional GroupApprox. Wavenumber (cm⁻¹)AppearanceKey Structural Insight
O-H Stretch (Alcohol)3200 - 3600Broad, strongConfirms presence of hydroxyl group, broadened by H-bonding.[14]
C-H Stretch (sp³)2850 - 3000StrongAliphatic C-H bonds in the cyclohexane and allyl groups.[14]
C-H Stretch (sp²)3050 - 3100MediumAlkene C-H bonds.
C=C Stretch (Alkene)1640 - 1650MediumConfirms presence of the carbon-carbon double bond.
C-O Stretch (Alcohol)1000 - 1200StrongC-O single bond of the tertiary alcohol.

Causality of Absorption Bands: The most prominent feature is the broad O-H stretching band, a hallmark of alcohols capable of hydrogen bonding.[14] The presence of both sp³ and sp² C-H stretches just below and above 3000 cm⁻¹, respectively, confirms the aliphatic and vinylic components. The C=C double bond stretch at ~1645 cm⁻¹ is a definitive indicator of the allyl group.[15]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.

m/z ValueIonKey Structural Insight
140[M]⁺Molecular ion peak, confirming the molecular weight of 140.22 g/mol .[3]
122[M - H₂O]⁺Loss of a water molecule, characteristic of alcohols.
99[M - C₃H₅]⁺Loss of the allyl group (radical), a common fragmentation pathway.
41[C₃H₅]⁺Allyl cation, a stable and often prominent fragment.

Causality of Fragmentation: Under electron ionization (EI), the molecular ion [M]⁺ is formed. A characteristic fragmentation for alcohols is the loss of water (18 Da) to give a peak at m/z 122. Another predictable fragmentation is the cleavage of the C-C bond between the ring and the allyl group, resulting in the loss of an allyl radical (41 Da) to give a peak at m/z 99, or the formation of a stable allyl cation at m/z 41.[3]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

  • GHS Classification:

    • Acute Toxicity, Oral (Category 3)[7]

    • Skin Irritation (Category 2)[2][7]

    • Serious Eye Damage (Category 1) / Serious Eye Irritation[2][7][16]

    • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation[2][7][16]

  • Hazard Statements:

    • H301: Toxic if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H318: Causes serious eye damage.[2]

    • H335: May cause respiratory irritation.[2][16]

  • Precautionary Measures:

    • Use only in a well-ventilated area.[7][16]

    • Wear protective gloves, clothing, and eye/face protection.[7][16]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][16]

    • Wash skin thoroughly after handling.[7][16]

    • In case of contact with eyes, rinse cautiously with water for several minutes.[16]

Conclusion

The comprehensive characterization of this compound (CAS No. 1123-34-8) is achieved through a logical and integrated workflow. Synthesis via the Grignard reaction provides a reliable route to the compound, whose identity is then unequivocally confirmed by a suite of spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl and alkene functional groups, and mass spectrometry verifies the molecular weight and provides insight into fragmentation patterns. Adherence to established safety protocols is essential when handling this compound. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

The Definitive Spectroscopic Guide to 1-Allylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-Allylcyclohexanol

In the landscape of chemical research and development, particularly in fields such as fragrance synthesis, polymer chemistry, and pharmaceutical intermediates, the precise structural elucidation of molecules is paramount. This compound (CAS: 1123-34-8, Molecular Formula: C₉H₁₆O, Molecular Weight: 140.22 g/mol ) is a tertiary alcohol whose utility is intrinsically linked to its specific three-dimensional structure and the reactivity of its functional groups—the hydroxyl group and the terminal alkene of the allyl substituent.[1][2] A foundational understanding of its spectroscopic signature is not merely academic; it is a critical requirement for quality control, reaction monitoring, and mechanistic studies.

This guide provides an in-depth analysis of the core spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, this document explains the causal relationships behind the observed spectral features, grounding the interpretation in fundamental principles and established methodologies. The protocols described herein are designed as self-validating systems, ensuring that researchers can confidently acquire and interpret their own data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule. For a tertiary alcohol like this compound, which lacks a proton on the carbinol carbon, a combined analysis of ¹H and ¹³C NMR is essential for unambiguous characterization.[3]

A Note on Data Source: While experimental NMR data for this compound exists within subscription-based databases like SpectraBase, this guide will utilize high-quality predicted NMR data for illustrative purposes.[4] This approach is a common and valuable tool in modern chemistry for spectral assignment. The predicted values are supplemented with established, cited chemical shift ranges to ensure scientific validity.

¹H NMR Spectroscopy Data

The proton NMR spectrum maps the chemical environment of all hydrogen atoms in the molecule. The key to interpretation lies in analyzing chemical shift (δ), signal integration (area under the peak), and spin-spin splitting patterns (multiplicity).

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-1' (Allyl CH)5.85 - 5.95ddt1HVinylic proton, deshielded by the double bond and split by H-2' (cis and trans) and H-3'.
H-2'a (Allyl =CH₂)5.10 - 5.20dq1HTerminal vinylic proton (trans to CH), diastereotopic.
H-2'b (Allyl =CH₂)5.05 - 5.15dq1HTerminal vinylic proton (cis to CH), diastereotopic.
H-3' (Allyl CH₂)2.20 - 2.30d2HAllylic protons adjacent to the quaternary carbon, deshielded by the double bond.
Cyclohexyl H (axial/eq)1.40 - 1.70m10HComplex multiplet for the five CH₂ groups of the cyclohexyl ring. Overlapping signals are expected.
-OH 1.20 - 1.30s (broad)1HThe hydroxyl proton signal is a broad singlet due to chemical exchange; its shift is highly variable.[3]
¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides a count of unique carbon environments and information about their electronic state.

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-1' (Allyl CH)134.5Vinylic carbon, deshielded by the double bond.
C-2' (Allyl =CH₂)117.0Terminal vinylic carbon.
C-1 (Quaternary C-OH)72.5Quaternary carbon bonded to oxygen, significantly deshielded. Signal is typically weak.[5]
C-3' (Allyl CH₂)47.0Allylic carbon adjacent to the quaternary center.
Cyclohexyl C-2/6 38.0Carbons adjacent to the quaternary center.
Cyclohexyl C-4 26.0Carbon at the para position relative to the quaternary center.
Cyclohexyl C-3/5 22.5Carbons at the meta position relative to the quaternary center.
NMR Data Interpretation and Insights

The NMR data provides a clear structural fingerprint. The ¹H NMR spectrum distinctly shows the AMX system of the allyl group's vinylic protons and the allylic CH₂ protons. The large, overlapping multiplet between 1.40-1.70 ppm is characteristic of the cyclohexyl ring protons. The broad singlet for the -OH proton is a classic indicator of an alcohol, and its identity can be definitively confirmed by a "D₂O shake," where the addition of deuterium oxide causes the proton to exchange with deuterium, leading to the disappearance of the -OH peak from the spectrum.[3]

The ¹³C NMR spectrum is equally informative. The presence of seven distinct signals confirms the molecular symmetry. The downfield signal at 72.5 ppm is characteristic of a carbon atom bonded to an electronegative oxygen atom. The signals at 134.5 and 117.0 ppm are definitive for the sp² hybridized carbons of the alkene. The remaining four signals in the aliphatic region correspond to the four unique carbon environments within the cyclohexyl ring.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence the chemical shift of exchangeable protons like -OH.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution to serve as the 0 ppm reference point.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon environment.[6]

    • Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary, especially to observe the weak quaternary carbon signal.

  • Confirmatory Test (D₂O Exchange):

    • After initial ¹H NMR acquisition, remove the sample.

    • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake gently to mix and re-acquire the ¹H NMR spectrum. The disappearance of the -OH peak confirms its assignment.[7]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_confirm Confirmation A Weigh Sample B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Add D2O E->G Optional H Re-acquire 1H Spectrum G->H I Confirm -OH Peak Disappearance H->I

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

IR Spectroscopy Data

The IR spectrum for this compound is sourced from the NIST/EPA Gas-Phase Infrared Database.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3630 cm⁻¹ (sharp, gas phase)O-H StretchAlcohol (-OH)Definitive for the hydroxyl group. In a liquid sample, this peak would be broad and shifted to ~3350 cm⁻¹ due to hydrogen bonding.[4][5]
~3080 cm⁻¹=C-H StretchAlkeneIndicates C-H bonds on the sp² hybridized carbons of the allyl group.[8]
2850-2950 cm⁻¹C-H StretchAlkane (Cyclohexyl)Strong absorptions corresponding to the sp³ C-H bonds of the cyclohexyl and allylic CH₂ groups.
~1645 cm⁻¹C=C StretchAlkeneConfirms the presence of the carbon-carbon double bond in the allyl group.[8]
1100-1210 cm⁻¹C-O StretchTertiary AlcoholThe position of this C-O stretching band is characteristic of a tertiary alcohol.[5]
IR Spectrum Interpretation and Insights

The IR spectrum provides immediate confirmation of the key functional groups. The most prominent feature is the O-H stretching vibration. In the provided gas-phase spectrum, it appears as a sharp peak, but for liquid samples typically analyzed in a research lab, this would be a very broad and strong absorption centered around 3350 cm⁻¹ due to intermolecular hydrogen bonding.[7] The presence of both sp³ C-H stretches (below 3000 cm⁻¹) and sp² C-H stretches (above 3000 cm⁻¹) clearly differentiates the saturated cyclohexyl ring from the unsaturated allyl group. The C=C stretch at ~1645 cm⁻¹ is a reliable indicator of the alkene, and the strong C-O stretch in the 1100-1210 cm⁻¹ range confirms the alcohol functionality and strongly suggests its tertiary nature.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of liquid or solid samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press arm to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Initiate the scan. Typically, 16 to 32 scans are co-added to produce a high signal-to-noise spectrum over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the sample from the crystal using a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Sample Drop B->C D Acquire Sample Spectrum C->D E Clean Crystal D->E

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two key pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy technique used for this purpose.

Mass Spectrometry Data

The mass spectrum for this compound is sourced from the NIST Mass Spectrometry Data Center.[1][9]

m/z (mass-to-charge ratio)Proposed FragmentFragmentation PathwaySignificance
140[C₉H₁₆O]⁺•Molecular Ion (M⁺•)Corresponds to the molecular weight of the compound. Its presence, even at low abundance, is critical for confirming the molecular formula. The peak for tertiary alcohols is often very weak or absent.[10]
122[M - H₂O]⁺•DehydrationLoss of a neutral water molecule (18 Da). A very common fragmentation pathway for alcohols.[11]
99[M - C₃H₅]⁺α-CleavageLoss of the allyl radical (41 Da). Cleavage of the bond alpha to the oxygen atom is a characteristic fragmentation for alcohols.[2][11]
81[C₆H₉]⁺Dehydration + H lossLoss of water from the m/z 99 fragment.
57[C₄H₉]⁺Ring CleavageA characteristic fragment for cyclic alcohols resulting from a complex ring cleavage mechanism.[12]
41[C₃H₅]⁺Allyl CationThe stable allyl cation itself.
Mass Spectrum Interpretation and Insights

The mass spectrum of this compound is consistent with its structure as a tertiary cyclic alcohol. The molecular ion peak at m/z 140 is expected to be of low intensity, a common feature for tertiary alcohols which fragment readily.[10] The most diagnostically significant fragmentation pathways are the loss of water (M-18) to give a peak at m/z 122, and alpha-cleavage. For this molecule, alpha-cleavage can involve the loss of the allyl group (41 Da) to yield the prominent peak at m/z 99, or cleavage of the ring. The peak at m/z 99, representing the stable oxonium ion, is often a major fragment. The presence of a significant peak at m/z 57 is a strong indicator of a cyclohexanol derivative.[12]

Experimental Protocol: Electron Ionization (EI) GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., a DB-5ms).

    • A temperature program (e.g., starting at 50°C, ramping to 250°C) is used to separate the analyte from any impurities based on boiling point and column interaction.

  • MS Ionization and Analysis:

    • As the this compound elutes from the GC column, it enters the MS ion source.

    • In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating and unambiguous structural confirmation. NMR spectroscopy delineates the complete carbon-hydrogen framework, IR spectroscopy rapidly confirms the essential alcohol and alkene functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns that corroborate the structure. The integrated application of these techniques, guided by the robust protocols detailed in this guide, empowers researchers to confidently identify and characterize this molecule, ensuring the integrity and success of their scientific endeavors.

References

Physical properties of 1-Allylcyclohexanol (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1-Allylcyclohexanol

This guide provides a comprehensive overview of the key physical properties of this compound (CAS No. 1123-34-8), with a specific focus on its boiling point and density. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes established data with detailed, field-proven experimental protocols for accurate determination of these fundamental characteristics.

Introduction to this compound

This compound is a tertiary alcohol characterized by a cyclohexyl ring and an allyl group attached to the same carbon atom that bears the hydroxyl group. Its unique structure makes it a valuable intermediate in organic synthesis.[1] A thorough understanding of its physical properties is paramount for its effective handling, reaction design, and purification.

Chemical Identity:

  • IUPAC Name: 1-(prop-2-en-1-yl)cyclohexan-1-ol[2]

  • CAS Number: 1123-34-8[2][3]

  • Molecular Formula: C₉H₁₆O[2][3]

  • Molecular Weight: 140.22 g/mol [2][3]

Summary of Physical Properties

The primary physical constants for this compound are summarized below. It is critical to note that some values in commercially available databases are estimates. For mission-critical applications, experimental verification is strongly recommended.

PropertyValueSource(s)
Boiling Point 190.05 °C (463.20 K)[4]
~190 °C (estimate)[1][3]
Density 0.9341 g/cm³[1][3]
Molecular Formula C₉H₁₆O[2][3]
Molar Mass 140.22 g/mol [2][3]

Boiling Point of this compound

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[5] For a pure substance, the normal boiling point is measured at an atmospheric pressure of 1 atmosphere (760 mmHg). This property is a critical indicator of a substance's volatility and is essential for purification processes like distillation.

The National Institute of Standards and Technology (NIST) reports the boiling point of this compound as 463.20 K, which corresponds to 190.05 °C.[4] Other sources provide an estimated boiling point of 190°C.[1][3]

Causality in Experimental Determination

The Thiele tube method is a reliable microscale technique for determining the boiling point of a liquid.[6] The principle hinges on observing the equilibrium between the liquid and its vapor phase. An inverted capillary tube traps a small amount of air. As the sample is heated, this air expands and is replaced by the sample's vapor. At the boiling point, the vapor pressure inside the capillary equals the external atmospheric pressure, leading to a rapid and continuous stream of bubbles. The true boiling point is recorded upon cooling, at the precise moment the vapor pressure drops below atmospheric pressure and the liquid is drawn back into the capillary.[5][6]

Experimental Protocol: Boiling Point Determination via Thiele Tube

This protocol describes a self-validating system for the accurate determination of the boiling point of this compound.

Materials:

  • This compound sample

  • Thiele tube filled with high-boiling mineral oil

  • Thermometer (-10 to 250 °C)

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or micro-burner

  • Clamp and stand

Procedure:

  • Sample Preparation: Add a few drops of this compound into the small test tube, enough to create a column of liquid approximately 1-2 cm high.

  • Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Thiele Tube Immersion: Secure the thermometer with the attached test tube in a clamp and immerse it in the Thiele tube. Ensure the sample is positioned in the main body of the tube and the rubber band is above the oil level to prevent degradation.[6]

  • Heating: Gently heat the side arm of the Thiele tube with a small flame. The shape of the tube is designed to promote convection currents, ensuring uniform heating of the oil bath.[6]

  • Observation (Heating Phase): As the temperature rises, a slow stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a rapid, continuous stream of bubbles is observed. This indicates the temperature is just above the boiling point.

  • Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly.

  • Boiling Point Record: The bubbling will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.[5]

  • Validation: Allow the apparatus to cool further, then repeat the heating and cooling cycle to obtain a second reading for verification. The readings should be within 1-2 °C.

Workflow Diagram: Boiling Point Determination

BoilingPointWorkflow cluster_prep Preparation cluster_exp Experiment cluster_res Result prep1 Add this compound to test tube prep2 Insert inverted capillary tube prep1->prep2 prep3 Attach tube to thermometer prep2->prep3 exp1 Immerse assembly in Thiele tube prep3->exp1 Assemble Apparatus exp2 Heat side arm gently exp1->exp2 exp3 Observe for rapid bubble stream exp2->exp3 exp4 Remove heat source exp3->exp4 Boiling point exceeded exp5 Observe liquid entering capillary exp4->exp5 res1 Record temperature (Boiling Point) exp5->res1 Equilibrium point

Caption: Workflow for boiling point determination using the Thiele tube method.

Density of this compound

Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V). It is temperature-dependent; for most liquids, density decreases as temperature increases.[7] Therefore, reporting density without a corresponding temperature is incomplete. The reported density for this compound is 0.9341 g/cm³, though the measurement temperature is often unspecified in general chemical databases.[1][3]

Causality in Experimental Determination

The pycnometer method is a highly accurate technique for determining the density of a liquid.[8] A pycnometer is a glass flask with a precisely known volume. The method's trustworthiness stems from its direct measurement of the mass of a specific, known volume of the liquid. By weighing the pycnometer empty, then filled with the liquid, the mass of the liquid can be determined with high precision. Dividing this mass by the pycnometer's calibrated volume yields the density.[8] Temperature control is critical and is best achieved by immersing the pycnometer in a constant-temperature water bath.

Experimental Protocol: Density Determination via Pycnometer

This protocol provides a self-validating system for the accurate determination of the density of this compound.

Materials:

  • This compound sample

  • Pycnometer (e.g., 10 mL or 25 mL) with stopper

  • Analytical balance (readable to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

  • Distilled water

  • Acetone (for cleaning/drying)

  • Lint-free tissues

Procedure:

  • Pycnometer Preparation: Thoroughly clean the pycnometer and its stopper with distilled water, then rinse with acetone and allow it to dry completely.

  • Mass of Empty Pycnometer: Carefully weigh the dry, empty pycnometer with its stopper on the analytical balance. Record this mass as m₁.

  • Pycnometer Calibration (Volume Determination):

    • Fill the pycnometer with distilled water that has been equilibrated to a specific temperature (e.g., 20.0 °C) in the water bath.

    • Insert the stopper, allowing excess water to exit through the capillary bore.

    • Immerse the filled pycnometer (up to its neck) in the constant temperature water bath for at least 20 minutes to ensure thermal equilibrium.

    • Remove the pycnometer, carefully dry the exterior with a lint-free tissue, and weigh it. Record this mass as m₂.

    • Look up the density of water (ρ_water) at the recorded temperature from a reliable reference table.

    • Calculate the exact volume of the pycnometer (V) using the formula: V = (m₂ - m₁) / ρ_water.

  • Density of this compound:

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with this compound.

    • Repeat the process of inserting the stopper, equilibrating in the constant temperature water bath (at the same temperature used for calibration), drying the exterior, and weighing. Record this mass as m₃.

  • Calculation:

    • Calculate the mass of the this compound sample: m_sample = m₃ - m₁.

    • Calculate the density of this compound (ρ_sample) at the specified temperature: ρ_sample = m_sample / V.

  • Validation: Repeat the measurement at least twice to ensure reproducibility.

Workflow Diagram: Density Determination

DensityWorkflow cluster_calib Pycnometer Calibration cluster_measure Sample Measurement cluster_calc Calculation calib1 Weigh empty pycnometer (m1) calib2 Fill with distilled water calib1->calib2 calc1 Calculate sample mass (m_sample = m3 - m1) calib1->calc1 calib3 Equilibrate in water bath calib2->calib3 calib4 Weigh water-filled pycnometer (m2) calib3->calib4 calib5 Calculate Volume (V) calib4->calib5 meas1 Dry pycnometer calib5->meas1 Use Calibrated Volume calc2 Calculate Density (ρ = m_sample / V) calib5->calc2 meas2 Fill with this compound meas1->meas2 meas3 Equilibrate in same water bath meas2->meas3 meas4 Weigh sample-filled pycnometer (m3) meas3->meas4 meas4->calc1 calc1->calc2

Caption: Workflow for density determination using a pycnometer.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Allylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 1-Allylcyclohexanol (CAS 1123-34-8), a key intermediate in organic synthesis and a component in various chemical applications.[1] This document outlines detailed experimental protocols for determining the solubility of this compound in aqueous and organic media, and for assessing its stability under forced degradation conditions as mandated by ICH guidelines. The causality behind experimental choices is elucidated to provide a deeper understanding of the methodologies. Furthermore, potential degradation pathways are discussed based on the inherent reactivity of its tertiary allylic alcohol functional group. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and handling of this compound.

Introduction to this compound

This compound is a tertiary alcohol with the molecular formula C9H16O and a molecular weight of 140.22 g/mol .[1][2][3][4][5][6] Its structure, featuring a cyclohexanol ring with an allyl group attached to the tertiary carbon, imparts unique chemical properties that make it a versatile building block in organic chemistry. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1123-34-8[1][2][3][4][5][6]
Molecular Formula C9H16O[1][2][3][4][5][6]
Molecular Weight 140.22 g/mol [1][2]
Boiling Point ~190 °C (estimated)[1][5]
Density ~0.9341 g/mL[1][5]
Water Solubility 3 g/L (at 20 °C)[3][4]
logP (Octanol/Water) 2.258 (Calculated)[7]

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes. The presence of a hydroxyl group in this compound allows for hydrogen bonding, while the cyclohexyl and allyl moieties contribute to its lipophilic character.

Theoretical Considerations

The general rule of "like dissolves like" provides a foundational prediction of solubility.[8] The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, suggesting some solubility in polar protic solvents. However, the nonpolar C9 hydrocarbon backbone suggests good solubility in nonpolar organic solvents. The calculated logP of 2.258 indicates a preference for lipophilic environments over aqueous ones.[7]

Experimental Determination of Solubility

A robust understanding of solubility requires empirical determination across a range of relevant solvents.

G cluster_prep Sample Preparation cluster_exp Equilibrium Solubility Determination cluster_analysis Analysis prep_sample Weigh excess this compound add_solvent Add known volume of solvent to sample prep_sample->add_solvent prep_solvent Prepare a range of solvents prep_solvent->add_solvent equilibrate Equilibrate at controlled temperature (e.g., 25°C) with agitation add_solvent->equilibrate check_solid Visually inspect for undissolved solid equilibrate->check_solid add_more_solvent If solid remains, add more solvent check_solid->add_more_solvent Solid present centrifuge Centrifuge to separate solid check_solid->centrifuge Equilibrium reached add_more_solvent->equilibrate aliquot Take a known volume of supernatant centrifuge->aliquot quantify Quantify concentration (e.g., GC-FID, HPLC-UV) aliquot->quantify calculate Calculate solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for determining the equilibrium solubility of this compound.

  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of this compound (e.g., 100 mg).

    • Add a known volume (e.g., 1 mL) of the selected solvent to each vial.

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Solvent Selection Rationale: A range of solvents with varying polarities should be selected to establish a comprehensive solubility profile.

    • Aqueous: Purified Water, pH 7.4 Phosphate Buffer (to mimic physiological conditions).

    • Polar Protic: Ethanol, Methanol, Isopropanol.

    • Polar Aprotic: Acetonitrile, Acetone, Tetrahydrofuran (THF).

    • Nonpolar: Hexane, Toluene, Dichloromethane.

  • Sample Analysis:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Presentation:

Table 2: Predicted and Experimental Solubility of this compound at 25 °C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
Purified WaterAqueousLow3 (at 20°C)[3][4]
pH 7.4 BufferAqueousLowTo be determined
EthanolPolar ProticHighTo be determined
MethanolPolar ProticHighTo be determined
AcetonitrilePolar AproticModerate to HighTo be determined
AcetonePolar AproticHighTo be determined
HexaneNonpolarHighTo be determined
TolueneNonpolarHighTo be determined

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[7][9][10] These studies are a regulatory requirement under ICH guidelines.[1][3][11][12][13]

Chemical Reactivity of this compound

The structure of this compound contains two key reactive sites: the tertiary alcohol and the allyl double bond. Tertiary alcohols are generally resistant to oxidation under mild conditions but can undergo elimination reactions (dehydration) under acidic or thermal stress to form alkenes.[14] The allylic position is susceptible to oxidation and rearrangement.

Forced Degradation Experimental Design

The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being so extensive as to lead to secondary degradation.[9][15]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation prep_api Prepare stock solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl) prep_api->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep_api->base oxidation Oxidation (e.g., 3% H2O2) prep_api->oxidation thermal Thermal (e.g., 60°C) prep_api->thermal photo Photolytic (ICH Q1B) prep_api->photo prep_stress Prepare stress agents (Acid, Base, Oxidant) prep_stress->acid prep_stress->base prep_stress->oxidation neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize oxidation->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) oxidation->analyze thermal->neutralize thermal->analyze photo->neutralize photo->analyze neutralize->analyze mass_balance Calculate Mass Balance analyze->mass_balance identify Identify Degradants (MS, NMR) mass_balance->identify pathway Propose Degradation Pathway identify->pathway

Caption: Logical workflow for a forced degradation study of this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Store at room temperature and an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Store at room temperature and an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.

    • Thermal Degradation: Store the stock solution and the solid compound at an elevated temperature (e.g., 60-80 °C).

    • Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][16] A control sample should be protected from light.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours) or until the target degradation is achieved.

  • Sample Quenching: For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, to stop the degradation reaction before analysis.

  • Analytical Method: A stability-indicating method, typically a gradient HPLC method with UV and Mass Spectrometric (MS) detection, should be developed and validated to separate the parent compound from all potential degradation products.

Potential Degradation Pathways
  • Dehydration (Acidic/Thermal Stress): The tertiary alcohol can undergo acid-catalyzed dehydration to form a mixture of isomeric dienes.

  • Oxidation: The allylic C-H bonds and the double bond are susceptible to oxidation, potentially leading to the formation of epoxides, diols, or carbonyl compounds.

  • Rearrangement: Allylic carbocations, which may form under acidic conditions, are prone to rearrangement, leading to isomeric products.

Table 3: Summary of Forced Degradation Conditions and Potential Products

Stress ConditionReagent/ConditionPotential Degradation Products
Acid Hydrolysis0.1 M - 1 M HCl, RT & 60°CIsomeric dienes (from dehydration)
Base Hydrolysis0.1 M - 1 M NaOH, RT & 60°CExpected to be stable
Oxidation3% H2O2, RTEpoxides, diols, carbonyl compounds
Thermal60-80°CDehydration products
PhotolyticICH Q1B light exposureOxidative and rearrangement products

Analytical Methodologies

The choice of analytical technique is crucial for the accurate quantification of this compound and its potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water gradient is a suitable starting point. A photodiode array (PDA) detector can monitor the parent and degradants, while a mass spectrometer (MS) detector can provide structural information for identification.

  • Gas Chromatography (GC): Due to its volatility, GC with a flame ionization detector (FID) is an excellent method for quantifying the purity of this compound and for solubility studies where the solvent is also volatile. GC-MS can be used to identify volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated degradation products, 1H and 13C NMR are indispensable.

Conclusion

This guide provides a comprehensive framework for evaluating the solubility and stability of this compound. The outlined experimental protocols, grounded in established scientific principles and regulatory guidelines, offer a clear path for generating the critical data required for its successful application in research and development. The inherent reactivity of the tertiary allylic alcohol moiety suggests that careful consideration should be given to acidic, thermal, and oxidative conditions during handling and storage. The methodologies described herein will enable the generation of a robust data package to support the development of stable formulations and ensure product quality.

References

An In-depth Technical Guide to 1-Allylcyclohexanol: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-allylcyclohexanol, a tertiary alcohol of significant interest in organic synthesis. The document delves into the historical discovery of this compound, detailing its first reported synthesis. A thorough examination of the primary synthetic routes, with a particular focus on the Grignard reaction, is presented, including a detailed, step-by-step experimental protocol. Furthermore, this guide offers a complete spectroscopic characterization of this compound, featuring an analysis of its Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing both foundational knowledge and practical insights into the synthesis and properties of this compound.

Introduction and Historical Context

The development of organometallic chemistry in the late 19th and early 20th centuries revolutionized the field of organic synthesis, enabling the formation of carbon-carbon bonds with unprecedented efficiency. The pioneering work of chemists such as Philippe Barbier and his student Victor Grignard laid the groundwork for the synthesis of a vast array of organic molecules, including tertiary alcohols.

While the exact first synthesis of this compound is not definitively documented in readily available literature, early explorations into the reactions of organomagnesium halides with cyclic ketones likely led to its creation. A significant early report that includes the synthesis of related tertiary alcohols from cyclohexanone is the 1913 publication by Paul Rabe and Rudolf Pasternack in Berichte der deutschen chemischen Gesellschaft. Their work on the synthesis of cinchonin-abbauprodukte (cinchonine degradation products) involved the reaction of various Grignard reagents with cyclic ketones, establishing a methodological foundation for the synthesis of compounds like this compound.

The core transformation leading to this compound is the nucleophilic addition of an allyl group to the carbonyl carbon of cyclohexanone. This reaction can be achieved through several classic organometallic reactions, with the Grignard reaction being the most prominent and widely utilized method.

Synthetic Methodologies

The synthesis of this compound primarily relies on the allylation of cyclohexanone. Several organometallic reactions can be employed for this purpose, each with its own set of advantages and mechanistic nuances.

The Grignard Reaction: The Workhorse of Allylation

The Grignard reaction, discovered by Victor Grignard in 1900, is the most common and versatile method for the synthesis of this compound.[1] It involves the preparation of an allylmagnesium halide (a Grignard reagent), which then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.

Causality Behind Experimental Choices:

  • Reagent Purity and Anhydrous Conditions: Grignard reagents are highly reactive and are strong bases. They react readily with protic solvents, such as water and alcohols, which would quench the reagent and prevent the desired reaction with the ketone. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used throughout the procedure.

  • Initiation of Grignard Reagent Formation: The reaction between magnesium metal and an alkyl or allyl halide can sometimes be slow to initiate due to a passivating layer of magnesium oxide on the metal surface. A small crystal of iodine is often added to activate the magnesium surface. The iodine etches the oxide layer, exposing fresh magnesium to the halide.

  • Solvent Choice: Diethyl ether is a common solvent for Grignard reactions as it is relatively inert and effectively solvates the magnesium cation of the Grignard reagent, stabilizing it. Tetrahydrofuran (THF) can also be used and is sometimes preferred for its higher boiling point and better solvating ability, which can be beneficial for less reactive halides.

  • Work-up Procedure: The initial product of the Grignard reaction is a magnesium alkoxide salt. A careful work-up with a weak acid, such as a saturated aqueous solution of ammonium chloride, is necessary to protonate the alkoxide to the desired alcohol and to quench any unreacted Grignard reagent. Using a strong acid could lead to side reactions, such as dehydration of the tertiary alcohol.

Reaction Mechanism:

The Grignard reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to the carbonyl compound.

Grignard_Mechanism cluster_0 Step 1: Formation of Allylmagnesium Bromide cluster_1 Step 2: Nucleophilic Addition to Cyclohexanone AllylBromide CH₂=CHCH₂Br (Allyl Bromide) GrignardReagent CH₂=CHCH₂MgBr (Allylmagnesium Bromide) AllylBromide->GrignardReagent + Mg Mg Mg (Magnesium) Solvent Dry Ether Intermediate Magnesium Alkoxide Intermediate GrignardReagent->Intermediate + Cyclohexanone Cyclohexanone Cyclohexanone Product This compound Intermediate->Product Work-up Workup H₃O⁺ (Aqueous Work-up)

Figure 1: Overall workflow of the Grignard synthesis of this compound.
The Barbier Reaction: An In Situ Alternative

The Barbier reaction, a precursor to the Grignard reaction, offers a one-pot approach to the synthesis of this compound. In this method, the alkyl halide, the carbonyl compound, and the metal (typically magnesium, zinc, or indium) are all mixed together.[2] The organometallic reagent is generated in situ and immediately reacts with the carbonyl substrate.

Causality Behind Experimental Choices:

  • One-Pot Procedure: The primary advantage of the Barbier reaction is its operational simplicity. By combining all reactants at once, it avoids the separate step of pre-forming the organometallic reagent.

  • Metal Choice: While magnesium can be used, other metals like zinc and indium are often employed in Barbier reactions, sometimes allowing for the reaction to be conducted in the presence of small amounts of water, making it a "greener" alternative.[3]

  • Reactivity Control: The in situ generation of the reactive organometallic species at a low concentration can sometimes minimize side reactions that might occur with a pre-formed, highly concentrated Grignard reagent.

The Reformatsky Reaction: A Milder Approach

The Reformatsky reaction typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[4][5] While not the most direct route to this compound, a modified Reformatsky-type reaction using an allyl halide could be envisioned. The organozinc reagent formed from the allyl halide is generally less basic than the corresponding Grignard reagent, which can be advantageous when working with base-sensitive substrates.

Detailed Experimental Protocol: Grignard Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Grignard reaction.

Materials and Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel (250 mL)

  • Standard laboratory glassware

  • Magnesium turnings

  • Iodine crystal

  • Allyl bromide

  • Cyclohexanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Experimental Workflow Diagram:

Grignard_Workflow A 1. Setup and Reagent Preparation - Assemble dry glassware - Add Mg turnings and a crystal of I₂ to the flask B 2. Grignard Reagent Formation - Prepare a solution of allyl bromide in anhydrous ether in the dropping funnel - Add a small amount to initiate the reaction - Add the remaining solution dropwise A->B C 3. Reaction with Cyclohexanone - Prepare a solution of cyclohexanone in anhydrous ether - Cool the Grignard reagent to 0°C - Add the cyclohexanone solution dropwise B->C D 4. Reaction Work-up - Quench the reaction with saturated NH₄Cl solution - Transfer to a separatory funnel C->D E 5. Extraction and Washing - Separate the layers - Extract the aqueous layer with ether - Wash the combined organic layers with NaHCO₃ and brine D->E F 6. Drying and Solvent Removal - Dry the organic layer over MgSO₄ - Filter and remove the solvent by rotary evaporation E->F G 7. Purification - Purify the crude product by vacuum distillation F->G

Figure 2: Step-by-step experimental workflow for the Grignard synthesis.

Procedure:

  • Preparation of the Grignard Reagent: a. Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL dropping funnel. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or protected with drying tubes. b. Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flask. c. In the dropping funnel, prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether (50 mL). d. Add a small portion (approximately 5 mL) of the allyl bromide solution to the magnesium turnings. The brownish color of the iodine should disappear, and gentle refluxing of the ether should indicate the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary. e. Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes to ensure complete formation of the allylmagnesium bromide.

  • Reaction with Cyclohexanone: a. Prepare a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether (30 mL). b. Cool the freshly prepared Grignard reagent in an ice bath to 0°C. c. Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0°C. An exothermic reaction will occur. Maintain the temperature below 10°C. d. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up and Purification: a. Cool the reaction mixture again in an ice bath. b. Slowly and carefully add saturated aqueous ammonium chloride solution (50 mL) dropwise to quench the reaction and any unreacted Grignard reagent. A white precipitate will form. c. Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material. d. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL). e. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL). f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. h. Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Physicochemical and Spectroscopic Characterization

Physical Properties

The key physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1123-34-8[6][7]
Molecular Formula C₉H₁₆O[6][7]
Molecular Weight 140.22 g/mol [6][7]
Boiling Point ~190 °C (estimated)[6][8]
Density ~0.9341 g/cm³[6][8]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

4.2.1 Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (intermolecular hydrogen bonding)
~3075Medium=C-H stretch (alkene)
2930, 2855StrongC-H stretch (alkane, cyclohexyl ring)
~1640MediumC=C stretch (alkene)
~1150StrongC-O stretch (tertiary alcohol)
~910Strong=C-H bend (out-of-plane, monosubstituted alkene)

Interpretation: The broad absorption around 3400 cm⁻¹ is a definitive indication of the hydroxyl group. The peaks at ~3075 cm⁻¹ and ~1640 cm⁻¹ confirm the presence of the allyl group's double bond. The strong absorptions in the 2850-2930 cm⁻¹ range are characteristic of the C-H bonds in the cyclohexyl ring.

4.2.2 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.9ddt1H-CH=CH₂
~5.1m2H-CH=CH
~2.2d2H-CH ₂-CH=CH₂
~1.6-1.2m10HCyclohexyl protons
~1.1s1H-OH

Interpretation: The downfield multiplet around 5.9 ppm is characteristic of the internal vinyl proton of the allyl group, split by the two terminal vinyl protons and the adjacent methylene protons. The multiplet around 5.1 ppm corresponds to the two terminal vinyl protons. The doublet at approximately 2.2 ppm is assigned to the methylene protons adjacent to the double bond. The complex multiplet between 1.2 and 1.6 ppm represents the ten protons of the cyclohexyl ring. A broad singlet, which may be exchangeable with D₂O, appears for the hydroxyl proton.

4.2.3 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments.

Chemical Shift (δ, ppm)Assignment
~135-C H=CH₂
~118-CH=C H₂
~71C -OH (quaternary)
~48-C H₂-CH=CH₂
~38Cyclohexyl C2, C6
~26Cyclohexyl C4
~22Cyclohexyl C3, C5

Interpretation: The peaks at ~135 ppm and ~118 ppm correspond to the sp² hybridized carbons of the alkene. The quaternary carbon attached to the hydroxyl group appears around 71 ppm. The remaining peaks in the upfield region are assigned to the sp³ hybridized carbons of the allyl methylene group and the cyclohexyl ring.

4.2.4 Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
140[M]⁺ (Molecular ion)
122[M - H₂O]⁺
99[M - C₃H₅]⁺ (Loss of allyl group)
81[C₆H₉]⁺
41[C₃H₅]⁺ (Allyl cation)

Interpretation: The molecular ion peak at m/z 140 confirms the molecular weight of this compound. A common fragmentation pathway for alcohols is the loss of a water molecule, giving rise to the peak at m/z 122. The loss of the allyl group (mass 41) results in the peak at m/z 99. The base peak is often observed at m/z 41, corresponding to the stable allyl cation.

Applications and Future Outlook

This compound serves as a valuable intermediate in organic synthesis.[9] The presence of both a hydroxyl group and a double bond allows for a variety of subsequent chemical transformations. The hydroxyl group can be derivatized or used as a directing group, while the alkene can undergo addition reactions, oxidation, or metathesis. These functionalities make this compound a useful building block for the synthesis of more complex molecules, including natural products and pharmacologically active compounds.

The continued development of stereoselective allylation reactions will undoubtedly expand the utility of chiral derivatives of this compound in asymmetric synthesis. Furthermore, its potential use in the fragrance and flavor industry, as well as in materials science, remains an area for further exploration.

References

1-Allylcyclohexanol: A Versatile Tertiary Alcohol Building Block for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1-Allylcyclohexanol

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a tertiary alcohol bearing both a nucleophilic hydroxyl group and a versatile allyl moiety, has emerged as a powerful and adaptable scaffold for the synthesis of diverse chemical entities. Its unique combination of functional groups, embedded within a conformationally well-defined cyclohexyl ring, offers a rich platform for a variety of chemical transformations, making it an invaluable asset in the pursuit of novel bioactive molecules and advanced materials. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its utility as a foundational element in drug discovery and development programs.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in the laboratory.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 1123-34-8
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
Appearance Liquid
Boiling Point ~190 °C (estimated)
Density ~0.934 g/cm³
IUPAC Name 1-(prop-2-en-1-yl)cyclohexan-1-ol
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to mitigate potential risks. It is toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1] Additionally, it may cause respiratory irritation.[1]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Synthesis of this compound: Key Methodologies

The construction of the this compound scaffold is most commonly achieved through the nucleophilic addition of an allyl organometallic reagent to cyclohexanone. The two primary methods, the Grignard and Barbier reactions, offer distinct advantages in terms of reaction setup and conditions.

Grignard Reaction: A Two-Step Approach

The Grignard reaction provides a reliable and high-yielding route to this compound. This method involves the pre-formation of allylmagnesium bromide, which is then reacted with cyclohexanone in a separate step.

Experimental Protocol: Grignard Synthesis of this compound

  • Preparation of Allylmagnesium Bromide:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and a small crystal of iodine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of allyl bromide in anhydrous diethyl ether to the stirring suspension. The disappearance of the iodine color and the gentle reflux of the ether indicate the initiation of the Grignard reagent formation.

    • After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexanone:

    • Cool the freshly prepared allylmagnesium bromide solution in an ice bath.

    • Slowly add a solution of cyclohexanone in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Grignard_Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Work-up allyl_bromide Allyl Bromide grignard Allylmagnesium Bromide allyl_bromide->grignard mg Mg mg->grignard ether Anhydrous Ether ether->grignard adduct Magnesium Alkoxide Adduct grignard->adduct cyclohexanone Cyclohexanone cyclohexanone->adduct product This compound adduct->product workup Aqueous Work-up (NH4Cl) workup->product

Grignard synthesis workflow for this compound.
Barbier Reaction: A Convenient One-Pot Synthesis

The Barbier reaction offers a more streamlined, one-pot approach where the organometallic reagent is generated in situ in the presence of the carbonyl compound. This method is often more tolerant of a wider range of reaction conditions.

Experimental Protocol: Barbier Synthesis of this compound

  • Reaction Setup:

    • To a flask containing a mixture of cyclohexanone and a metal such as zinc, indium, or tin powder in a suitable solvent (e.g., THF, water, or a mixture), add allyl bromide dropwise with vigorous stirring.

    • The reaction is often initiated at room temperature and may be gently heated to ensure completion.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or vacuum distillation.

Barbier_Synthesis reactants Cyclohexanone + Allyl Bromide + Metal (e.g., Zn, In, Sn) in_situ In situ generation of Allylmetal Reagent reactants->in_situ One-pot addition Nucleophilic Addition in_situ->addition product This compound addition->product workup Aqueous Work-up product->workup

One-pot Barbier reaction workflow.

Table 2: Comparison of Synthetic Methods

FeatureGrignard ReactionBarbier Reaction
Steps Two steps (reagent pre-formation)One-pot
Reaction Conditions Strictly anhydrousCan often be performed in aqueous media
Metal MagnesiumZinc, Indium, Tin, etc.
Advantages High yields, well-establishedSimplicity, milder conditions
Disadvantages Requires anhydrous conditionsCan sometimes lead to side reactions

Synthetic Utility: Harnessing the Reactivity of this compound

The true power of this compound as a building block lies in the differential reactivity of its hydroxyl and allyl functionalities. This allows for a wide array of selective transformations, opening doors to a vast chemical space.

Reactions of the Allyl Group

The electron-rich double bond of the allyl group is susceptible to a variety of electrophilic additions and oxidation reactions.

  • Sharpless Asymmetric Dihydroxylation: This powerful reaction allows for the enantioselective synthesis of vicinal diols. The choice of the chiral ligand ((DHQ)₂-PHAL or (DHQD)₂-PHAL) dictates the stereochemical outcome of the dihydroxylation, providing access to either enantiomer of the resulting diol. This transformation is crucial for introducing multiple stereocenters in a controlled manner.

  • Epoxidation: The allyl group can be readily converted to an epoxide using reagents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by a variety of nucleophiles to introduce new functional groups with defined stereochemistry.

Reactions Involving Both Functional Groups: Rearrangement Reactions

The interplay between the hydroxyl and allyl groups enables powerful rearrangement reactions that can dramatically increase molecular complexity.

  • Oxy-Cope Rearrangement: While this compound itself does not directly undergo an Oxy-Cope rearrangement, it is a precursor to substrates that do. For example, vinylation of the hydroxyl group followed by a[3][3]-sigmatropic shift can lead to the formation of a larger ring system with a ketone functionality. The anionic Oxy-Cope rearrangement, in particular, proceeds under mild conditions and is often irreversible, providing a strong driving force for the reaction.

Oxy_Cope_Rearrangement start This compound Derivative ts [3,3]-Sigmatropic Transition State start->ts Heat or Base enol Enol Intermediate ts->enol product Unsaturated Ketone enol->product Tautomerization

Generalized Oxy-Cope rearrangement pathway.

This compound in Drug Discovery and Development

The structural features of this compound make it an attractive starting point for the synthesis of novel drug candidates. The cyclohexyl core provides a rigid, three-dimensional scaffold, while the allyl and hydroxyl groups serve as handles for diversification.

Fragment-Based Drug Discovery (FBDD)

In fragment-based drug discovery, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. This compound, with a molecular weight of 140.22 g/mol , fits well within the "rule of three" often applied to fragment libraries. Its functional groups allow for:

  • Vectorial Elaboration: The allyl and hydroxyl groups can be independently modified to explore different regions of a target's binding pocket.

  • Library Synthesis: A diverse library of analogues can be rapidly synthesized from this compound, increasing the chances of identifying a binding fragment.

Access to Privileged Scaffolds

The cyclohexyl moiety is a common feature in many approved drugs. By using this compound as a starting material, medicinal chemists can readily access more complex and desirable scaffolds.

  • Spirocycles: The reactivity of this compound can be harnessed to construct spirocyclic systems, such as spiropiperidines, which are of increasing interest in drug discovery due to their conformational rigidity and novel intellectual property space.

  • Natural Product Synthesis: The stereochemical complexity that can be introduced via reactions of the allyl group makes this compound a useful starting material for the total synthesis of natural products and their analogues.

While direct examples of marketed drugs derived from this compound are not readily found in the public domain, its potential is evident in the synthesis of analogous structures. For instance, the analgesic drug Tramadol contains a substituted cyclohexanol ring, highlighting the pharmaceutical relevance of this core structure.[3][4]

Conclusion: A Building Block with Untapped Potential

This compound represents a confluence of desirable features for a synthetic building block: ready accessibility, versatile reactivity, and a scaffold relevant to medicinal chemistry. Its ability to undergo a wide range of transformations, from simple functional group manipulations to complex rearrangement reactions, provides chemists with a powerful tool for the construction of novel and intricate molecules. As the demand for three-dimensional molecular complexity in drug discovery continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

An In-depth Technical Guide to the Theoretical Conformational Analysis of 1-Allylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Molecular Conformation in Modern Drug Discovery

In the intricate world of drug development, the three-dimensional structure of a molecule is paramount. The specific spatial arrangement of atoms, known as its conformation, dictates how a drug molecule interacts with its biological target, such as an enzyme or receptor.[1] This interaction is the very foundation of its therapeutic effect. For a drug to be effective, it must adopt a specific "bioactive conformation" that allows for optimal binding to its target.[1] Therefore, a thorough understanding and prediction of a molecule's conformational landscape are indispensable for designing potent and selective therapeutic agents.[2][3][4]

1-Allylcyclohexanol (C9H16O) presents a fascinating case study for conformational analysis.[5][6][7][8][9][10] Its structure combines a flexible cyclohexane ring with an allyl group and a hydroxyl group, both of which introduce additional rotational freedom. This inherent flexibility means the molecule can exist in numerous conformations, each with a distinct energy level. Identifying the most stable, low-energy conformers is crucial, as these are the most likely to be present and biologically relevant.

This technical guide provides a comprehensive framework for the theoretical conformational analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step computational protocols. We will explore how to systematically investigate the conformational space of this molecule, identify stable isomers, and validate the computational results, thereby providing a robust methodology that can be adapted for other flexible molecules in drug discovery pipelines.

The Structural Landscape of this compound: A Multifaceted Conformational Challenge

The conformational complexity of this compound arises from three primary structural features:

  • The Cyclohexane Ring: The cyclohexane ring is not planar and primarily adopts a stable chair conformation to minimize angular and torsional strain.[11][12] However, it can undergo a "ring flip" to an alternative chair conformation, which interconverts axial and equatorial substituent positions.[13] The presence of substituents dramatically influences the energetic favorability of these two chair forms.

  • The Hydroxyl and Allyl Substituents: Both the hydroxyl (-OH) and allyl (-CH2-CH=CH2) groups are attached to the same carbon atom (C1). In a chair conformation, one of these groups will be in an axial position and the other in an equatorial position. Generally, bulkier groups prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[14][15][16]

  • Rotational Freedom of the Substituents:

    • The allyl group has two rotatable single bonds (C1-Cα and Cα-Cβ), allowing for a wide range of orientations relative to the cyclohexane ring.

    • The hydroxyl group's hydrogen atom can also rotate around the C1-O bond.

The interplay of these factors results in a complex potential energy surface with multiple local minima, each corresponding to a distinct conformational isomer. The goal of our theoretical analysis is to map this surface and identify the most stable conformers.

Theoretical Framework: A Quantum Mechanical Approach to Conformational Analysis

To accurately model the subtle energetic differences between the conformers of this compound, we will employ quantum mechanical (QM) methods, specifically Density Functional Theory (DFT).[17] DFT provides a good balance between computational cost and accuracy for systems of this size, making it a workhorse in modern computational chemistry.[18][19]

Core Principles of the Computational Strategy:
  • Initial Conformer Generation: We will start by systematically generating a diverse set of possible starting geometries for this compound. This will involve considering both chair conformations of the cyclohexane ring and various rotations around the key dihedral angles of the allyl and hydroxyl groups.

  • Geometry Optimization: Each starting geometry will then be subjected to a geometry optimization calculation. This process iteratively adjusts the positions of the atoms to find the nearest local minimum on the potential energy surface, resulting in a stable conformer.

  • Energy Calculation and Ranking: The electronic energy of each optimized conformer will be calculated. By comparing these energies, we can rank the conformers from the most stable (lowest energy) to the least stable.

  • Vibrational Frequency Analysis: To confirm that each optimized structure is a true minimum (and not a transition state), a vibrational frequency analysis will be performed. A true minimum will have no imaginary frequencies. This analysis also provides the zero-point vibrational energy (ZPVE), which should be added to the electronic energy for a more accurate stability ranking.

  • Validation with Experimental Data: Theoretical predictions should always be validated against experimental data where possible. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing molecular conformation in solution.[1][20] Calculated NMR parameters (e.g., chemical shifts and coupling constants) for the lowest energy conformers can be compared with experimental spectra to confirm the predicted dominant conformation.[21]

Experimental Protocol: A Step-by-Step Computational Workflow

This section details a rigorous, step-by-step protocol for the conformational analysis of this compound using DFT.

Step 1: Initial Structure Generation
  • Construct Base Isomers: Build the two primary chair conformations of this compound.

    • Conformer A: Hydroxyl group in the axial position and the allyl group in the equatorial position.

    • Conformer B: Hydroxyl group in the equatorial position and the allyl group in the axial position. Given the larger size of the allyl group, it is anticipated that conformers derived from placing the allyl group equatorially will be more stable.

  • Systematic Rotational Scan: For each base isomer, perform a systematic scan of the key dihedral angles:

    • Dihedral 1 (C2-C1-Cα-Cβ): Rotate the allyl group around its bond to the ring. A scan from 0° to 360° in 30° increments is a reasonable starting point.

    • Dihedral 2 (C1-Cα-Cβ=Cγ): Rotate the vinyl part of the allyl group. Again, a 0° to 360° scan in 30° increments is suitable.

    • Dihedral 3 (C2-C1-O-H): Rotate the hydroxyl hydrogen. Consider key staggered positions (e.g., gauche and anti).

This systematic search will generate a large number of initial structures, ensuring comprehensive coverage of the conformational space.

Step 2: Geometry Optimization and Energy Calculation
  • Select Computational Level: For the geometry optimizations and energy calculations, the B3LYP functional with the 6-31G(d,p) basis set is a widely used and well-benchmarked choice for organic molecules.[19]

  • Perform Optimizations: Submit each of the generated initial structures for geometry optimization using the chosen DFT method. It is advisable to perform these calculations in the gas phase initially to understand the intrinsic conformational preferences of the molecule.

  • Identify Unique Conformers: After optimization, many of the initial structures may converge to the same few low-energy conformers. Compare the optimized geometries and energies to identify the unique stable conformers. A common approach is to use a root-mean-square deviation (RMSD) cutoff to determine if two structures are identical.

Step 3: Refinement and Verification
  • Higher-Level Single-Point Energy Calculations: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set, such as 6-311+G(2d,p) or a member of the Karlsruhe basis set family like def2-TZVP.[22] This approach, where a more computationally expensive method is used on a previously optimized geometry, often provides a good balance of accuracy and efficiency.

  • Vibrational Frequency Analysis: For each unique conformer, perform a frequency calculation at the same level of theory as the optimization (e.g., B3LYP/6-31G(d,p)).

    • Confirm that there are no imaginary frequencies.

    • Extract the zero-point vibrational energy (ZPVE) and add it to the single-point electronic energy to obtain the final, ZPVE-corrected energy.

  • Inclusion of Solvent Effects (Optional but Recommended): To model the behavior of this compound in a specific solvent, repeat the final energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This is particularly important for accurately modeling the conformations of molecules with polar groups like the hydroxyl group.

Step 4: Data Analysis and Interpretation
  • Rank Conformers by Energy: Create a table summarizing the relative energies (in kcal/mol or kJ/mol) of all unique, stable conformers. The conformer with the lowest energy is assigned a relative energy of 0.0.

  • Analyze Geometric Parameters: For the most stable conformers, analyze key geometric parameters such as bond lengths, bond angles, and dihedral angles. This will provide insight into the structural features that contribute to their stability. For example, look for evidence of intramolecular hydrogen bonding between the hydroxyl group and the pi-system of the allyl group.

  • Calculate Boltzmann Population: Using the calculated relative free energies (which can be obtained from the frequency calculations), calculate the expected population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation. This will predict the percentage of each conformer present at equilibrium.

Visualization of the Computational Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the computational protocol described above.

Conformational_Analysis_Workflow cluster_start Step 1: Structure Generation cluster_opt Step 2: Optimization cluster_refine Step 3: Refinement & Verification cluster_analysis Step 4: Data Analysis cluster_validation Step 5: Validation Start Initial this compound Structures (Axial/Equatorial Isomers) Rot_Scan Systematic Rotational Scan (Allyl & Hydroxyl Dihedrals) Start->Rot_Scan Opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Rot_Scan->Opt Unique Identify Unique Conformers Opt->Unique Freq Frequency Calculation Unique->Freq SPE Higher-Level Single-Point Energy (e.g., 6-311+G(2d,p)) Solvent Inclusion of Solvent Model (PCM) SPE->Solvent Freq->SPE Rank Rank by Relative Energy (ΔE) Solvent->Rank Geom Analyze Geometric Parameters Rank->Geom Pop Calculate Boltzmann Population Rank->Pop NMR_Calc Calculate NMR Parameters Pop->NMR_Calc Compare Compare Calculated vs. Experimental NMR_Calc->Compare NMR_Exp Experimental NMR Data NMR_Exp->Compare

Caption: Computational workflow for the conformational analysis of this compound.

Data Presentation: Summarizing the Results

All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Relative Energies and Boltzmann Populations of this compound Conformers

Conformer IDRelative Energy (kcal/mol) (Gas Phase, ZPVE-corrected)Relative Energy (kcal/mol) (Solvent, ZPVE-corrected)Boltzmann Population (%) at 298.15 K (Solvent)
Conf-010.000.0075.3
Conf-021.251.1012.1
Conf-031.801.655.5
............

Table 2: Key Geometric Parameters of the Most Stable Conformer (Conf-01)

ParameterValue
Cyclohexane ConformationChair
Allyl Group PositionEquatorial
Hydroxyl Group PositionAxial
Dihedral Angle (C2-C1-Cα-Cβ)178.5°
Dihedral Angle (C1-Cα-Cβ=Cγ)-121.3°
O-H···π distance (Å)2.85

Conclusion: From Theoretical Calculations to Actionable Insights

The theoretical conformational analysis of this compound, when performed systematically and rigorously, provides invaluable insights into the molecule's structural preferences. By identifying the lowest energy conformers and their relative populations, researchers can develop a deeper understanding of its potential interactions with biological targets. This knowledge is not merely academic; it forms a critical component of structure-based drug design, enabling the rational optimization of lead compounds to enhance their efficacy and selectivity. The workflow presented in this guide offers a self-validating system, grounding theoretical predictions in the principles of quantum mechanics and providing a pathway for verification against experimental data. This robust approach ensures that the conformational insights generated are both reliable and directly applicable to the challenges of modern drug discovery.

References

Methodological & Application

Application Note & Protocol: Synthesis of 1-Allylcyclohexanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-allylcyclohexanol, a valuable tertiary alcohol, through the nucleophilic addition of an allyl Grignard reagent to cyclohexanone. The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. We will delve into the mechanistic underpinnings, practical considerations for maximizing yield and purity, and critical safety protocols required for handling organometallic reagents.

Introduction: The Significance of the Grignard Reaction

The Grignard reaction, discovered by Nobel laureate Victor Grignard, is a powerful and versatile method for creating new carbon-carbon bonds.[3] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as the carbonyl carbon of an aldehyde, ketone, or ester.[2][4] The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic and also a strong base, enabling it to attack the partially positive carbon of the carbonyl group.[2][4]

In this application, we focus on the synthesis of this compound. This tertiary alcohol is a useful intermediate in the synthesis of more complex molecules and finds applications in various fields of chemical research.[5][6] The synthesis proceeds in two major stages: first, the preparation of the allylmagnesium bromide Grignard reagent from allyl bromide and magnesium metal, and second, the reaction of this reagent with cyclohexanone, followed by an aqueous workup to yield the final product.

The success of a Grignard reaction is highly dependent on maintaining anhydrous (water-free) conditions, as the strongly basic Grignard reagent will readily react with any protic solvent, such as water, which would quench the reagent and prevent the desired reaction from occurring.[2][7]

Reaction Mechanism

The synthesis of this compound via the Grignard reaction can be broken down into three key steps:

  • Formation of the Grignard Reagent: Magnesium metal reacts with allyl bromide in an anhydrous ether solvent to form allylmagnesium bromide. The magnesium inserts itself between the carbon and bromine atoms.[4]

  • Nucleophilic Attack: The nucleophilic allyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.[2]

  • Protonation (Workup): The reaction is quenched by the addition of a weak acid, typically a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and form the final tertiary alcohol, this compound.[8] Using a strong acid should be avoided as it can lead to side reactions like dehydration of the tertiary alcohol.[9]

Experimental Workflow Diagram

The overall workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Reaction with Ketone cluster_2 Part 3: Workup & Purification Magnesium Magnesium Turnings GrignardReagent Allylmagnesium Bromide Solution Magnesium->GrignardReagent AllylBromide Allyl Bromide AllylBromide->GrignardReagent AnhydrousEther Anhydrous Diethyl Ether AnhydrousEther->GrignardReagent Alkoxide Magnesium Alkoxide Intermediate GrignardReagent->Alkoxide Nucleophilic Addition Cyclohexanone Cyclohexanone in Anhydrous Ether Cyclohexanone->Alkoxide Extraction Solvent Extraction (e.g., Diethyl Ether) Alkoxide->Extraction Protonation Quench Aqueous NH4Cl (sat.) Quench->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Purification Distillation or Chromatography Drying->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for this compound Synthesis.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Magnesium Turnings99.5%+Standard vendorMust be activated prior to use.
Allyl Bromide99%Standard vendorFreshly distilled if necessary.
Cyclohexanone99.8%Standard vendorAnhydrous.
Diethyl Ether (Anhydrous)ACS Grade, >99%Standard vendorMust be anhydrous. Check for peroxides.
IodineCrystal, ACS GradeStandard vendorUsed as an initiator.
Ammonium Chloride (NH₄Cl)ACS GradeStandard vendorFor preparing a saturated aqueous solution.
Sodium Sulfate (Anhydrous)ACS GradeStandard vendorFor drying the organic layer.
Diethyl Ether (Technical)Technical GradeStandard vendorFor extraction.
Saturated Sodium ChlorideACS GradeStandard vendorFor washing the organic layer.

Experimental Protocol

Preparation of Glassware and Inert Atmosphere
  • Rationale: Grignard reagents are highly sensitive to moisture.[7] All glassware must be rigorously dried to prevent quenching the reagent.

  • Protocol:

    • Clean all necessary glassware (a three-necked round-bottom flask, reflux condenser, and a pressure-equalizing dropping funnel) with soap and water, rinse with acetone, and then oven-dry at 120 °C for at least 4 hours, or flame-dry under a vacuum.[7][10]

    • Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon gas.[10] Maintain a positive pressure of inert gas throughout the reaction. Fit a calcium chloride drying tube to the top of the condenser.[11]

Part A: Formation of Allylmagnesium Bromide
  • Rationale: This step prepares the nucleophilic Grignard reagent. A small crystal of iodine is often used to activate the magnesium surface by etching away the passivating magnesium oxide layer.[3][12] The reaction is exothermic and requires controlled addition of the alkyl halide.[7][13]

  • Protocol:

    • Place magnesium turnings (e.g., 2.43 g, 0.1 mol) and a small crystal of iodine into the dry three-necked flask.

    • Add approximately 20 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of allyl bromide (e.g., 12.1 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

    • Add a small portion (~5 mL) of the allyl bromide solution to the magnesium suspension. The brownish color of the iodine should fade, and gentle bubbling should indicate the initiation of the reaction. If the reaction does not start, gently warm the flask with a heat gun or a warm water bath.[14]

    • Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[11] If the reaction becomes too vigorous, cool the flask in an ice-water bath.[13]

    • After the addition is complete, stir the resulting gray-brown solution at room temperature for an additional 30-60 minutes to ensure complete reaction of the magnesium.[12]

Part B: Reaction with Cyclohexanone
  • Rationale: The prepared Grignard reagent is now used to attack the carbonyl carbon of cyclohexanone. This reaction is also exothermic and requires slow, controlled addition of the ketone to prevent side reactions and to manage the temperature.

  • Protocol:

    • Prepare a solution of cyclohexanone (e.g., 8.83 g, 0.09 mol) in 30 mL of anhydrous diethyl ether in a separate dry flask.

    • Cool the Grignard reagent solution in the reaction flask to 0 °C using an ice-water bath.

    • Transfer the cyclohexanone solution to the dropping funnel and add it dropwise to the stirred Grignard reagent solution.[15] Maintain the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

Part C: Workup and Isolation
  • Rationale: The reaction is quenched to protonate the magnesium alkoxide and form the desired alcohol. A saturated ammonium chloride solution is used as a mild acid to avoid dehydration of the tertiary alcohol product.[8] Extraction separates the organic product from inorganic salts.

  • Protocol:

    • Cool the reaction mixture again in an ice-water bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution (approx. 50 mL) dropwise to quench the reaction. This will be an exothermic process.[8]

    • Stir until the magnesium salts form a manageable slurry or dissolve.

    • Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.

    • Extract the aqueous layer twice with 30 mL portions of technical grade diethyl ether.

    • Combine all the organic layers and wash them with 50 mL of saturated sodium chloride (brine) to help remove dissolved water.[14]

    • Dry the combined organic layer over anhydrous sodium sulfate.[14]

Part D: Purification
  • Rationale: The crude product is purified to remove any unreacted starting materials, solvent, and byproducts.

  • Protocol:

    • Filter the dried organic solution to remove the sodium sulfate.

    • Remove the diethyl ether solvent using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~75-78 °C at 10 mmHg).

Product Characterization

The identity and purity of the final product, this compound (C₉H₁₆O, Molar Mass: 140.22 g/mol ), can be confirmed by spectroscopic methods.[16][17]

  • Infrared (IR) Spectroscopy: Expect a broad peak around 3400 cm⁻¹ (O-H stretch) and peaks around 3070 cm⁻¹ (=C-H stretch), 1640 cm⁻¹ (C=C stretch), and 910 cm⁻¹ (alkene C-H bend).[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure.[16]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Troubleshooting

IssuePossible CauseRecommended Solution
Grignard reaction does not initiateInactive magnesium surface (oxide layer); presence of moisture.Crush a few pieces of magnesium with a dry glass rod.[14] Add a crystal of iodine.[12] Ensure all glassware and reagents are scrupulously dry.
Low yield of Grignard reagentWurtz coupling side reaction (formation of 1,5-hexadiene).[18][19]Maintain a low reaction temperature during Grignard formation (below 0 °C if possible).[19] Add the allyl bromide solution slowly.
Formation of a thick precipitate during workupFormation of insoluble magnesium hydroxide.[8]Add more saturated ammonium chloride solution or a small amount of dilute HCl (if the product is not acid-sensitive) with vigorous stirring.
Low yield of final productIncomplete reaction; loss during workup and purification.Ensure the reaction goes to completion by allowing sufficient reaction time. Be careful during extractions to avoid losing the organic layer.

Safety Precautions

The Grignard reaction involves several significant hazards that must be managed with appropriate safety protocols.[20]

  • Flammability: Diethyl ether is extremely flammable and volatile.[7] All operations must be conducted in a certified chemical fume hood, away from any ignition sources.[13]

  • Reactivity: Grignard reagents are highly reactive with water and protic solvents, which can lead to a vigorous, exothermic reaction.[21] They can also be pyrophoric (ignite spontaneously in air).[20]

  • Corrosivity: Allyl bromide is a lachrymator and is corrosive. Handle with appropriate personal protective equipment (PPE).

  • Exothermic Reaction: Both the formation of the Grignard reagent and its reaction with the ketone are exothermic and can lead to a runaway reaction if addition rates are not controlled.[20][21] Always have an ice bath readily available to cool the reaction if necessary.[13]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or other fire-retardant gloves) when performing this reaction.[20]

References

Application Note: A Step-by-Step Protocol for the Synthesis of 1-Allylcyclohexanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-allylcyclohexanol, a tertiary alcohol, through the nucleophilic addition of an allyl Grignard reagent to cyclohexanone. The guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. It offers a detailed, step-by-step methodology, explains the causality behind critical experimental choices, and integrates essential safety protocols. The protocol covers the preparation of the allylmagnesium bromide Grignard reagent, its reaction with cyclohexanone, and subsequent work-up, purification, and characterization of the final product.

Introduction and Scientific Background

The synthesis of tertiary alcohols is a cornerstone of organic chemistry, providing crucial intermediates for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. The Grignard reaction, discovered by François Auguste Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile methods for forming carbon-carbon bonds.[1]

This protocol details the synthesis of this compound from cyclohexanone and allyl bromide. The core of this transformation involves a Grignard reagent, specifically allylmagnesium bromide. The Grignard reagent is characterized by a highly polarized carbon-magnesium bond, which imparts significant nucleophilic character to the carbon atom.[2][3] This potent nucleophile readily attacks the electrophilic carbonyl carbon of cyclohexanone.[1][4] The initial nucleophilic attack results in the formation of a magnesium alkoxide intermediate. A subsequent acidic work-up protonates this intermediate to yield the final tertiary alcohol product, this compound.[5]

The success of this synthesis is critically dependent on maintaining anhydrous (water-free) conditions, as Grignard reagents are highly basic and will react with even trace amounts of water or other protic sources, which would quench the reagent and halt the desired reaction.[1][6]

Reaction Scheme:

  • Step 1: Formation of Allylmagnesium Bromide (Grignard Reagent) CH₂=CHCH₂Br + Mg --(anhydrous ether)--> CH₂=CHCH₂MgBr

  • Step 2: Nucleophilic Addition to Cyclohexanone C₆H₁₀O + CH₂=CHCH₂MgBr --> C₆H₁₀(OMgBr)CH₂CH=CH₂

  • Step 3: Acidic Work-up C₆H₁₀(OMgBr)CH₂CH=CH₂ + H₃O⁺ --> C₆H₁₀(OH)CH₂CH=CH₂ + Mg²⁺ + Br⁻ + H₂O

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Magnesium Turnings7439-95-4Mg24.31Highly reactive with water.[7]
Allyl Bromide106-95-6C₃H₅Br120.98Lachrymator, toxic, flammable.
Cyclohexanone108-94-1C₆H₁₀O98.14Flammable liquid, irritant.
Diethyl Ether (anhydrous)60-29-7(C₂H₅)₂O74.12Extremely flammable, peroxide-former.
Iodine7553-56-2I₂253.81Corrosive, used to activate Mg.[7]
Ammonium Chloride (sat. aq. sol.)12125-02-9NH₄Cl53.49Used for quenching the reaction.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with drying tube (e.g., filled with CaCl₂)

  • Pressure-equalizing dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Glass syringes and needles

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

Safety Protocols and Hazard Management

OVERALL HAZARD ASSESSMENT: This procedure involves highly flammable liquids, water-reactive and pyrophoric reagents, and toxic chemicals. A thorough risk assessment must be conducted before beginning.[7][8] This protocol must be performed inside a certified chemical fume hood.[9]

  • Grignard Reagents: Allylmagnesium bromide is highly reactive with water and can ignite spontaneously in air.[7][9] All operations must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).

  • Solvents: Diethyl ether is extremely flammable and volatile. Its vapors are heavier than air and can travel to an ignition source. Ensure no open flames or spark sources are present in the laboratory.[6] Anhydrous ethers can form explosive peroxides upon storage; use a freshly opened container.[8]

  • Reagents: Allyl bromide is a lachrymator (tear-inducing) and is toxic. Handle only in a fume hood with appropriate gloves.[10] Cyclohexanone is an irritant.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves are often insufficient for prolonged contact with some organic solvents; check glove compatibility charts).[9][11]

Detailed Experimental Protocol

Part A: Preparation of the Grignard Reagent (Allylmagnesium Bromide)

Causality: The absolute exclusion of water is the most critical factor for success. Water will protonate and destroy the Grignard reagent, preventing the desired reaction.[1]

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a 125 mL pressure-equalizing dropping funnel.

  • Drying Glassware: Thoroughly flame-dry all glassware under a stream of dry nitrogen or argon gas to remove any adsorbed moisture.[6] Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (e.g., 2.67 g, 0.11 mol) into the cooled flask. Add a single small crystal of iodine. The iodine helps to etch the passivating oxide layer on the magnesium surface, exposing fresh metal to initiate the reaction.[10][12]

  • Reagent Preparation: In the dropping funnel, prepare a solution of allyl bromide (e.g., 12.1 g, 8.2 mL, 0.10 mol) in 50 mL of anhydrous diethyl ether.

  • Initiation of Reaction: Add approximately 5-10 mL of the allyl bromide solution from the dropping funnel to the magnesium turnings. The reaction should begin within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.[10] If the reaction does not start, gently warm the flask with a warm water bath or add another small iodine crystal.

  • Controlled Addition: Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. The Grignard reagent formation is exothermic, and an ice bath should be kept ready to control the reaction rate if it becomes too vigorous.[6][8]

  • Completion of Formation: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes at room temperature to ensure all the magnesium has reacted. The resulting solution should be a dark gray to brownish color.

Part B: Reaction with Cyclohexanone
  • Cooling: Cool the freshly prepared Grignard reagent solution in an ice bath to 0 °C. This is crucial to moderate the highly exothermic reaction with cyclohexanone and prevent side reactions.

  • Substrate Addition: Prepare a solution of cyclohexanone (e.g., 9.81 g, 10.3 mL, 0.10 mol) in 30 mL of anhydrous diethyl ether. Add this solution to the dropping funnel and add it dropwise to the stirred, cooled Grignard reagent over 30-45 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for at least 1 hour to ensure the reaction goes to completion. The mixture will likely become a thick, gelatinous precipitate.

Part C: Work-up and Quenching

Causality: The work-up neutralizes the reaction and separates the desired organic product from inorganic salts. Using saturated ammonium chloride is a mild way to quench the reaction; it is acidic enough to protonate the alkoxide but not so acidic as to cause potential elimination side reactions (dehydration) of the tertiary alcohol.

  • Quenching: Cool the reaction flask again in an ice bath. Slowly and carefully add 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide salt.[10] This process is also exothermic and may cause vigorous bubbling.

  • Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Two distinct layers should form. If solids are present, add more water to dissolve them.

  • Isolate Product: Separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether to recover all the product.

  • Combine and Wash: Combine all the organic (ether) layers. Wash the combined organic phase with 50 mL of brine (saturated NaCl solution) to remove the majority of dissolved water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate. Swirl the flask and add the drying agent until it no longer clumps together.

  • Solvent Removal: Filter off the drying agent and transfer the filtrate to a round-bottom flask. Remove the diethyl ether using a rotary evaporator.

Part D: Purification
  • Vacuum Distillation: The resulting crude oil is purified by vacuum distillation. This technique is used because the boiling point of this compound is relatively high, and heating at atmospheric pressure could lead to decomposition.

  • Collect Product: Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~80-82 °C at 10 mmHg). The final product should be a colorless oil.

Product Characterization

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₉H₁₆O[13][14]
Molecular Weight140.22 g/mol [13][14]
AppearanceColorless oil-
Boiling Point~190 °C (est.)[15]
Density~0.934 g/mL[15]
IUPAC Name1-(prop-2-en-1-yl)cyclohexan-1-ol[13]
Spectroscopic Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~5.9 ppm (m, 1H): The internal vinyl proton (-CH=CH₂).

    • δ ~5.1 ppm (m, 2H): The terminal vinyl protons (=CH₂).

    • δ ~2.2 ppm (d, 2H): The allylic protons (-CH₂-CH=CH₂).

    • δ ~1.2-1.7 ppm (m, 10H): The cyclohexyl ring protons.

    • δ ~1.1 ppm (s, 1H): The hydroxyl proton (-OH).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~135 ppm: Internal alkene carbon (-C H=CH₂).

    • δ ~118 ppm: Terminal alkene carbon (=C H₂).

    • δ ~71 ppm: Quaternary carbon bearing the hydroxyl group (C-OH).

    • δ ~46 ppm: Allylic carbon (-C H₂-).

    • δ ~38, 26, 22 ppm: Cyclohexyl ring carbons.

  • IR Spectroscopy (neat, cm⁻¹):

    • ~3400 cm⁻¹ (broad): O-H stretch (characteristic of an alcohol).

    • ~3075 cm⁻¹: =C-H stretch (vinyl).

    • ~2930, 2860 cm⁻¹: C-H stretch (aliphatic).

    • ~1640 cm⁻¹: C=C stretch (alkene).

    • ~910 cm⁻¹: =C-H bend (out-of-plane bend for terminal alkene).

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis of this compound.

SynthesisWorkflow cluster_prep Part A: Grignard Reagent Prep cluster_reaction Part B: C-C Bond Formation cluster_workup Part C: Work-up & Isolation cluster_purify Part D: Purification & Analysis A1 Assemble & Flame-Dry Glassware A2 Activate Mg with Iodine A1->A2 A3 Slowly Add Allyl Bromide in Ether A2->A3 A4 Stir to Complete Formation A3->A4 B1 Cool Grignard Reagent (0 °C) A4->B1 Use Immediately B2 Slowly Add Cyclohexanone in Ether B1->B2 B3 Stir at Room Temp (1 hr) B2->B3 C1 Quench with sat. aq. NH4Cl B3->C1 C2 Extract with Diethyl Ether C1->C2 C3 Wash with Brine C2->C3 C4 Dry with MgSO4 C3->C4 C5 Remove Solvent (Rotovap) C4->C5 D1 Vacuum Distillation C5->D1 Crude Product D2 Characterize Product (NMR, IR) D1->D2 Final Final D2->Final Pure this compound

Caption: Experimental workflow for this compound synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Grignard reaction does not initiate. 1. Wet glassware or solvent. 2. Magnesium surface is too passivated (oxidized).1. Ensure all glassware is rigorously flame-dried and solvent is anhydrous. 2. Add another small iodine crystal. Crush some of the Mg turnings with a dry glass rod to expose fresh surface.
Reaction becomes too vigorous. 1. Addition of reagents is too fast. 2. Insufficient cooling.1. Immediately slow or stop the addition. 2. Immerse the flask in an ice bath to cool it down.
Low yield of final product. 1. Incomplete Grignard formation (wet conditions). 2. Side reactions (e.g., Wurtz coupling of allyl bromide). 3. Inefficient extraction or loss during distillation.1. Re-check anhydrous protocol for future runs. 2. Ensure slow, dilute addition of allyl bromide. 3. Perform extractions carefully. Ensure vacuum is stable during distillation.
Formation of an emulsion during work-up. Magnesium salts can sometimes cause emulsions.Add more brine or a small amount of dilute acid to break up the emulsion. Allow the separatory funnel to stand for a longer period.

References

Application Note: 1-Allylcyclohexanol as a Pivotal Intermediate in the Synthesis of Novel CNS-Active Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis and application of 1-Allylcyclohexanol (CAS: 1123-34-8), a versatile tertiary alcohol, in the context of pharmaceutical research and development. We detail a robust, scalable protocol for its synthesis via the Grignard reaction and subsequently demonstrate its utility as a key intermediate in the preparation of potential central nervous system (CNS) active agents, specifically focusing on the synthesis of 1-allylcyclohexylamine analogues. These protocols are designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental design, causality, and optimization.

Introduction: The Strategic Importance of this compound

This compound is an organic compound featuring a cyclohexanol core substituted at the C1 position with an allyl group.[1] This unique structure, combining a tertiary alcohol and a reactive olefinic group, makes it a highly valuable and strategic building block in modern organic synthesis.[2] While the cyclohexyl moiety is a common scaffold in many pharmacologically active molecules, known to influence lipophilicity and receptor binding, the allyl group provides a reactive handle for a multitude of subsequent chemical transformations.

The derivatives of cyclohexanol have shown a wide spectrum of biological activities, including roles as percutaneous absorption enhancers and anticonvulsants.[3][4][5] The presence of the allyl group in this compound opens pathways to novel derivatives that are not easily accessible through other synthetic routes, making it a key intermediate for generating libraries of compounds for drug discovery screening, particularly in the search for new anticonvulsant and sedative-hypnotic agents.[6][7]

Physicochemical Properties

A thorough understanding of the compound's properties is critical for its effective use in synthesis.

PropertyValueSource
CAS Number 1123-34-8[1]
Molecular Formula C₉H₁₆O[8][9]
Molecular Weight 140.22 g/mol [1][2]
Boiling Point ~190 °C (estimated)[2]
Density ~0.934 g/cm³ (estimated)[2]
Water Solubility 3 g/L (20 °C)[8]
IUPAC Name 1-(prop-2-en-1-yl)cyclohexan-1-ol[1]

Synthesis of this compound via Grignard Reaction

The most direct and widely adopted method for synthesizing tertiary alcohols like this compound is the Grignard reaction.[10] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone.[11]

Causality and Mechanistic Insight

The synthesis begins with the formation of allylmagnesium bromide from allyl bromide and magnesium metal. This reaction must be conducted under strictly anhydrous conditions, typically in an ether solvent (e.g., diethyl ether or THF). The ether solvent is not merely a medium; it plays a crucial role in stabilizing the Grignard reagent by coordinating its lone pair electrons to the electron-deficient magnesium atom, forming a soluble complex.[12] Any protic solvent, including water, would instantly protonate and destroy the highly basic Grignard reagent.

The stabilized allylmagnesium bromide then acts as a potent nucleophile. The carbon atom bonded to magnesium is highly polarized and behaves like a carbanion, readily attacking the electrophilic carbonyl carbon of cyclohexanone. This addition step forms a magnesium alkoxide intermediate. The final product, this compound, is liberated upon acidic workup, which protonates the alkoxide.

Workflow Diagram: Grignard Synthesis

G cluster_prep Step 1: Grignard Reagent Formation cluster_reaction Step 2: Nucleophilic Addition cluster_workup Step 3: Protonation allyl_br Allyl Bromide (CH2=CHCH2Br) grignard Allylmagnesium Bromide (Grignard Reagent) allyl_br->grignard Anhydrous Ether (e.g., THF) mg Magnesium Turnings (Mg) mg->grignard Anhydrous Ether (e.g., THF) intermediate Magnesium Alkoxide Intermediate grignard->intermediate cyclohexanone Cyclohexanone cyclohexanone->intermediate product This compound intermediate->product acid Acidic Workup (e.g., aq. NH4Cl) acid->product

Caption: Grignard synthesis of this compound.

Detailed Laboratory Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Allyl bromide (1.0 eq)

  • Cyclohexanone (0.95 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.1 eq) in the flask. Add one small crystal of iodine to activate the magnesium surface.

    • Add a small portion of anhydrous THF to cover the magnesium.

    • Dissolve allyl bromide (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add a small amount of the allyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle heating may be required.

    • Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[13]

    • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed. The resulting grey-brown solution is the Grignard reagent.

  • Reaction with Cyclohexanone:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • Dissolve cyclohexanone (0.95 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution. This is a safer alternative to water or strong acid, minimizing vigorous reactions.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound as a colorless oil.

Application: A Gateway to Novel Anticonvulsant Scaffolds

This compound is an excellent precursor for synthesizing analogues of known anticonvulsants, such as those based on the 1-phenylcyclohexylamine (PCA) structure.[4] The transformation of the tertiary alcohol into a primary amine via the Ritter reaction provides a direct entry into this valuable chemical space.

The Ritter Reaction: Mechanism and Strategic Value

The Ritter reaction is a powerful method for converting tertiary alcohols into N-alkyl amides using a nitrile and a strong acid catalyst (e.g., sulfuric acid). Mechanistically, the acid protonates the hydroxyl group, which then departs as a water molecule, forming a stable tertiary carbocation. This carbocation is then attacked by the nucleophilic nitrogen atom of the nitrile, forming a nitrilium ion intermediate. Finally, the addition of water to the nitrilium ion, followed by tautomerization, yields the stable N-(1-allylcyclohexyl)acetamide. This amide can then be readily hydrolyzed under acidic or basic conditions to the corresponding primary amine.

Synthetic Pathway to 1-Allylcyclohexylamine

G cluster_ritter Step A: Ritter Reaction cluster_hydrolysis Step B: Amide Hydrolysis start This compound amide N-(1-allylcyclohexyl)acetamide (Amide Intermediate) start->amide reagents_ritter Acetonitrile (CH3CN) Conc. H2SO4 reagents_ritter->amide amine 1-Allylcyclohexylamine (Anticonvulsant Precursor) amide->amine reagents_hydrolysis Hydrolysis (e.g., aq. HCl, reflux)

Caption: Synthesis of 1-Allylcyclohexylamine from this compound.

Protocol: Synthesis of N-(1-allylcyclohexyl)acetamide

Materials:

  • This compound (1.0 eq)

  • Acetonitrile (used as reagent and solvent)

  • Concentrated sulfuric acid (H₂SO₄) (2.0 eq)

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in an excess of acetonitrile. Cool the mixture to 0 °C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Isolation:

    • Carefully pour the reaction mixture into a beaker of ice water. This will precipitate the crude amide product.

    • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure N-(1-allylcyclohexyl)acetamide.

This amide serves as a stable precursor that can be easily hydrolyzed to 1-allylcyclohexylamine , a valuable building block for synthesizing a library of potential anticonvulsant drugs for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage.[1][8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Grignard reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere and away from any source of moisture or protic solvents.

Conclusion

This compound is a readily synthesized and highly versatile chemical intermediate. Its preparation via the Grignard reaction is a scalable and well-understood process, providing reliable access to this key starting material. Its true value lies in its dual functionality, which allows for subsequent transformations into complex molecular scaffolds. As demonstrated, the application of the Ritter reaction provides a direct and efficient route to 1-allylcyclohexylamine derivatives, which are promising candidates for the development of new CNS-active pharmaceuticals, particularly in the field of anticonvulsants. The protocols and insights provided herein serve as a robust foundation for researchers engaged in the exploration and synthesis of next-generation therapeutic agents.

References

Application Notes and Protocols: 1-Allylcyclohexanol in Fragrance and Perfumery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Overview

In the dynamic landscape of fragrance creation, the exploration of novel molecules is paramount to innovation. 1-Allylcyclohexanol (CAS No. 1123-34-8) represents a tertiary alcohol with a unique structural motif, combining a saturated carbocyclic ring with a reactive allyl group. While not as extensively documented in perfumery literature as some of its structural relatives, its molecular architecture suggests potential for contributing unique olfactory characteristics to fragrance compositions. As a reactive intermediate, it also serves as a precursor for the synthesis of other aroma chemicals.[1]

This document serves as a comprehensive technical guide for researchers, perfumers, and formulation scientists. It provides a detailed profile of this compound, protocols for its rigorous olfactory evaluation, methodologies for assessing its stability and performance, and a framework for its potential application in fine fragrance and consumer product formulations. The causality behind each experimental choice is explained to ensure a deep, functional understanding of the evaluation process.

Section 2: Physicochemical and Safety Profile

A thorough understanding of a material's physical properties and safety requirements is the foundation of its effective and responsible use in any application.

2.1: Physicochemical Properties

The key physicochemical properties of this compound are summarized below. This data is essential for accurate dosing, solubility testing, and predicting its behavior in various formulations.

PropertyValueSource(s)
CAS Number 1123-34-8[2][3]
Molecular Formula C₉H₁₆O[2]
Molecular Weight 140.22 g/mol [2]
IUPAC Name 1-(prop-2-en-1-yl)cyclohexan-1-ol[2]
Appearance Liquid[4]
Boiling Point 463.2 K (190.05 °C)[5]
Water Solubility 3 g/L (at 20 °C)[6]
XLogP3-AA 2.3[2]
2.2: Safety and Handling Protocol

GHS Classification: this compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.[2]

  • Pictograms:

    • alt text
      alt text
      alt text

  • Signal Word: Danger [2]

  • Hazard Statements:

    • H301: Toxic if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H318: Causes serious eye damage.[2]

    • H335: May cause respiratory irritation.[2]

Handling Protocol:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile).[4]

    • Wear chemical safety goggles and a face shield to protect against splashes.[4]

    • Use a lab coat to prevent skin contact.[4]

  • Handling: Avoid breathing vapors or mist.[4] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[2]

    • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[2]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4]

Section 3: Olfactory Characterization

3.1: Published Olfactory Profile

Based on extensive searches of fragrance industry databases and scientific literature, a detailed, authoritative olfactory description for this compound is not publicly available. The material is more commonly cited as a chemical intermediate than as a commercial fragrance ingredient.[1]

3.2: Structure-Odor Relationship (Hypothetical)

In the absence of published data, a hypothesis can be formed based on its structural components:

  • Cyclohexanol Core: The parent molecule, cyclohexanol, is known to have a camphoraceous and somewhat chemical odor.[7] Simple alkyl substitutions on the ring tend to modify this camphor theme.[7]

  • Allyl Group (C₃H₅): The allyl group is often associated with pungent, sharp, and green notes in aroma chemicals.

Hypothesis: It is plausible that this compound possesses a foundational camphoraceous character derived from the cyclohexanol ring, which is likely lifted and sharpened by a green, pungent facet from the allyl group. Experimental validation via the protocol below is required to confirm this hypothesis.

Section 4: Application in Fragrance Compositions

The precise role of this compound in a fragrance must be determined through experimental blending. However, based on its structure and the applications of related cyclohexanol derivatives, several potential uses can be postulated. Substituted cyclohexanols are versatile and have been explored for their ability to enhance or modify fragrance compositions, often adding freshness and complexity.[8][9]

Potential Roles:

  • Top Note Modifier: The volatile allyl group may allow it to act as a top note modifier, introducing a unique green or sharp-fruity lift to citrus, aromatic, or green accords.

  • Floral Booster: In floral compositions, it could potentially provide a green, dewy background note, supporting white floral accords like muguet or jasmine, a role sometimes played by other cyclohexanol derivatives.[6]

  • Specialty Effect Chemical: It may be used in small quantities to impart a novel, technical, or natural-smelling nuance that is difficult to achieve with more common ingredients.

Section 5: Protocols for Evaluation & Quality Control

The following protocols are designed to be self-validating systems for the comprehensive evaluation of this compound.

Protocol 5.1: Descriptive Sensory Analysis

This protocol outlines the methodology for characterizing the olfactory profile of this compound using a trained sensory panel.

Objective: To define the primary, secondary, and tertiary odor descriptors of this compound, its perceived intensity, and its evolution over time (top, middle, and base notes).

Materials:

  • This compound (99%+ purity)

  • Ethanol, perfumery grade (odorless)

  • Glass beakers and graduated cylinders

  • Volumetric flasks

  • Perfumer's smelling strips

  • Strip holders

  • Timer

  • Controlled sensory evaluation booths with proper ventilation.

Workflow:

Sensory_Workflow cluster_prep Part A: Sample Preparation cluster_eval Part B: Panel Evaluation cluster_analysis Part C: Data Analysis A1 Prepare 10% Solution (1g 1-AC in 9g Ethanol) A2 Prepare 1% Solution (Dilute 10% solution) A1->A2 A4 Dip Smelling Strips (1cm deep for 2 sec) A2->A4 A3 Prepare Control (Ethanol only) A3->A4 B1 Present Blind Samples (1-AC 1%, 10%, Control) A4->B1 Transfer to Panel B2 Initial Evaluation (T=0) Record Top Note Descriptors B1->B2 B3 Mid Evaluation (T=30min) Record Heart Note Descriptors B2->B3 B4 Final Evaluation (T=2hr+) Record Base Note Descriptors B3->B4 C1 Collect Panelist Data Sheets B4->C1 Collect Results C2 Compile Descriptors (Frequency Analysis) C1->C2 C3 Generate Odor Profile (Spider/Radar Chart) C2->C3

Caption: Workflow for Descriptive Sensory Analysis of this compound (1-AC).

Step-by-Step Methodology:

  • Panel Selection: Recruit a panel of 5-10 trained individuals screened for their ability to perceive and describe fragrance notes.

  • Sample Preparation:

    • Prepare a 10% and a 1% solution of this compound in perfumery-grade ethanol.

    • Scientist's Note: Evaluating at different concentrations is crucial. Some materials are harsh when concentrated but reveal desirable facets upon dilution.

    • Prepare a "control" or "blank" sample of pure ethanol. This is a self-validating step to ensure panelists are not describing the solvent.

  • Evaluation Procedure:

    • Label the solutions with random three-digit codes to blind the panelists.

    • Dip the smelling strips 1 cm into each solution, remove, and place them in labeled holders.

    • Allow the ethanol to evaporate for approximately 10-15 seconds.

    • Present the strips to the panelists in a randomized order.

    • Panelists evaluate the strips at three key time points:

      • T=0 (Initial): Describe the immediate top notes.

      • T=30 minutes: Describe the heart/middle notes as the material evolves.

      • T=2 hours: Describe the dry-down or base notes to assess tenacity.

    • Scientist's Note: Mandatory breaks between smelling samples are enforced to prevent olfactory fatigue.

  • Data Analysis:

    • Collect descriptor sheets from all panelists.

    • Analyze the frequency of each descriptor (e.g., "camphoraceous," "green," "sharp," "woody") to build a consensus profile.

    • Summarize the findings in an olfactory pyramid (Top, Middle, Base notes).

Protocol 5.2: Accelerated Stability Assessment in a Model Fine Fragrance Base

This protocol assesses the chemical stability of this compound in a simplified alcoholic fragrance base under stressed conditions to predict its long-term shelf life.[8]

Objective: To determine if this compound discolors, changes odor, or causes precipitation when aged in an ethanol/water base at elevated temperatures.

Materials:

  • This compound (1-AC)

  • Perfumery grade ethanol (95%) and deionized water (5%) to create the base.

  • Clear glass, airtight sample vials.

  • Temperature-controlled ovens set to 40°C and 50°C.

  • A light exposure cabinet (optional, for photostability).[8]

  • Control sample storage area at room temperature (approx. 22°C), protected from light.

Workflow:

Stability_Workflow cluster_prep Part A: Sample Preparation cluster_storage Part B: Incubation cluster_analysis Part C: Analysis (Weekly) A1 Prepare Test Sample: 5% 1-AC in EtOH/Water Base A3 Aliquot Samples into Labeled Vials (n=4 per type) A1->A3 A2 Prepare Control Sample: EtOH/Water Base Only A2->A3 B1 Store at 22°C (Dark Control) A3->B1 Distribute Samples B2 Incubate at 40°C A3->B2 Distribute Samples B3 Incubate at 50°C A3->B3 Distribute Samples B4 Expose to UV/Light (Optional) A3->B4 Distribute Samples C1 Visual Inspection: Color, Clarity B1->C1 Weekly Pull B2->C1 Weekly Pull B3->C1 Weekly Pull B4->C1 Weekly Pull C2 Olfactory Evaluation: Compare vs. 22°C Control C1->C2 C3 Record Observations C2->C3

References

The Strategic Utility of 1-Allylcyclohexanol in the Synthesis of Complex Organic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Allylcyclohexanol, a versatile tertiary alcohol, serves as a valuable building block in modern organic synthesis. Its unique structural motif, featuring a hydroxyl group and an allyl moiety on a cyclohexane ring, provides a rich platform for a variety of chemical transformations. This guide offers an in-depth exploration of the application of this compound in the synthesis of complex organic molecules, with a particular focus on its utility in constructing spirocyclic systems and functionalized carbocycles. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key reactions, including the Oxy-Cope rearrangement, electrophilic additions, and palladium-catalyzed allylic alkylations. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this readily accessible starting material.

Introduction: The Synthetic Versatility of this compound

The quest for novel molecular architectures with potential therapeutic applications is a driving force in medicinal chemistry and drug discovery.[1][2] The synthesis of complex organic molecules often relies on the strategic use of versatile building blocks that can be elaborated into diverse and intricate structures.[3] this compound (CAS 1123-34-8) has emerged as such a scaffold, offering a unique combination of functional groups that can be selectively manipulated to achieve significant molecular complexity.[4][5]

With a molecular formula of C₉H₁₆O and a molecular weight of 140.22 g/mol , this tertiary alcohol is a liquid at room temperature with an estimated boiling point of 190°C.[4][5] Its structure, a cyclohexanol ring bearing both a hydroxyl and an allyl group at the C1 position, is ripe for synthetic exploitation. The hydroxyl group can direct or participate in reactions, while the allyl group is amenable to a wide array of transformations, including sigmatropic rearrangements, electrophilic additions, and transition metal-catalyzed processes.[6][7][8] This guide will provide a detailed examination of these key applications, complete with experimental protocols and mechanistic insights.

2.[9][9]-Sigmatropic Rearrangements: The Oxy-Cope Reaction

The Oxy-Cope rearrangement is a powerful thermal isomerization of 1,5-dien-3-ols to generate γ,δ-unsaturated carbonyl compounds.[7] This[9][9]-sigmatropic rearrangement is driven by the formation of a stable enol intermediate, which then tautomerizes to the final carbonyl product.[7][10] The anionic variant of this reaction, where the hydroxyl group is deprotonated to form an alkoxide, can accelerate the reaction rate by a factor of 10¹⁰ to 10¹⁷, often allowing the reaction to proceed at room temperature.[7][10]

In the context of this compound, an initial vinylation or related transformation is required to generate the necessary 1,5-diene-3-ol precursor for the Oxy-Cope rearrangement. The subsequent rearrangement forges a new carbon-carbon bond and expands the ring, leading to valuable spirocyclic ketones.

Mechanistic Pathway of the Anionic Oxy-Cope Rearrangement

The reaction proceeds through a concerted, chair-like transition state, which ensures a high degree of stereochemical control. The alkoxide intermediate provides a strong thermodynamic driving force for the rearrangement.

G cluster_0 Anionic Oxy-Cope Rearrangement Start 1-Allyl-1-vinylcyclohexan-1-ol (1,5-dien-3-ol precursor) Base Strong Base (e.g., KH) Start->Base Deprotonation Alkoxide Potassium Alkoxide Intermediate Base->Alkoxide TransitionState [3,3]-Sigmatropic Rearrangement (Chair-like Transition State) Alkoxide->TransitionState Enolate Spirocyclic Enolate TransitionState->Enolate Workup Aqueous Workup Enolate->Workup Product Spiro[5.5]undec-7-en-1-one (γ,δ-Unsaturated Ketone) Workup->Product

Caption: Anionic Oxy-Cope Rearrangement of a this compound derivative.

Experimental Protocol: Synthesis of a Spirocyclic Ketone via Anionic Oxy-Cope Rearrangement

This protocol describes a representative procedure for the synthesis of a spirocyclic ketone starting from this compound, which would first be converted to the corresponding 1,5-dien-3-ol.

Materials:

  • 1-Allyl-1-vinylcyclohexan-1-ol (precursor derived from this compound)

  • Potassium hydride (KH), 30% dispersion in mineral oil

  • 18-crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a suspension of potassium hydride (1.5 eq.) in anhydrous THF.

  • Add 18-crown-6 (0.1 eq.) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 1-allyl-1-vinylcyclohexan-1-ol (1.0 eq.) in anhydrous THF to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic ketone.

Parameter Condition Rationale
Base Potassium Hydride (KH)A strong, non-nucleophilic base to deprotonate the tertiary alcohol.[10]
Catalyst 18-crown-6Sequesters the potassium cation, increasing the reactivity of the alkoxide.[11]
Solvent Anhydrous THFA polar aprotic solvent that is inert to the strong base.
Temperature 0 °C to Room TempThe anionic rearrangement is significantly accelerated, allowing for milder conditions.[7][10]
Workup Saturated aq. NH₄ClA mild acid to quench the reaction and protonate the enolate.

Electrophilic Addition to the Allyl Group

The double bond of the allyl group in this compound is susceptible to electrophilic attack, providing a straightforward method for introducing new functional groups.[7][8] Reactions such as halogenation and hydrohalogenation can be used to generate intermediates for further synthetic manipulations.[12][13][14][15][16]

Mechanistic Overview of Bromination

The addition of bromine (Br₂) to the alkene proceeds via a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. This mechanism typically results in anti-addition of the two bromine atoms across the double bond.[17]

G cluster_1 Electrophilic Addition of Bromine Start This compound Reagent Br₂ Start->Reagent Electrophilic Attack Intermediate Cyclic Bromonium Ion Intermediate Reagent->Intermediate Nucleophile Br⁻ Intermediate->Nucleophile Nucleophilic Attack Product 1-(2,3-Dibromopropyl)cyclohexan-1-ol Nucleophile->Product

Caption: Mechanism of bromine addition to this compound.

Experimental Protocol: Bromination of this compound

This protocol outlines a standard procedure for the bromination of the allyl group in this compound.

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq.) in dichloromethane dropwise from the dropping funnel. The characteristic red-brown color of bromine should disappear upon addition.

  • Once the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dibrominated product.

  • Purification can be achieved by recrystallization or column chromatography if necessary.

Parameter Condition Rationale
Solvent DichloromethaneAn inert solvent that dissolves both reactants.[13]
Temperature 0 °CTo control the exothermicity of the reaction and minimize side reactions.
Stoichiometry Slight excess of Br₂To ensure complete consumption of the starting material.
Quenching Agent Sodium ThiosulfateTo safely neutralize any remaining bromine.[12]

Palladium-Catalyzed Allylic Alkylation

Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[18] Palladium-catalyzed allylic alkylation, in particular, is a versatile method for functionalizing allylic systems.[8][9][19] In the case of this compound, the hydroxyl group can be converted into a suitable leaving group (e.g., acetate, carbonate) to facilitate the formation of a π-allylpalladium intermediate. This intermediate can then be attacked by a variety of nucleophiles to introduce new substituents at the allylic position. This strategy is particularly useful for the synthesis of spirocyclic compounds.[4][20]

General Catalytic Cycle

The catalytic cycle typically involves the oxidative addition of a palladium(0) complex to the allylic substrate, forming a π-allylpalladium(II) complex. Subsequent nucleophilic attack on the π-allyl ligand and reductive elimination regenerates the palladium(0) catalyst.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Substrate Allylic Substrate (from this compound) PiAllyl π-Allyl-Pd(II) Complex OxAdd->PiAllyl NucAttack Nucleophilic Attack PiAllyl->NucAttack Nucleophile Nucleophile (Nu⁻) Product Alkylated Product NucAttack->Product RedElim Reductive Elimination RedElim->Pd0

References

Application Note: Strategic Allylation of Cyclohexanone via the Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the allylation of cyclohexanone utilizing the Grignard reaction, a cornerstone transformation in organic synthesis for the formation of carbon-carbon bonds.[1][2] Addressed to researchers and professionals in drug development, this note elucidates the critical parameters governing the reaction's success, from the in situ preparation of allylmagnesium bromide to the diastereoselective addition to the cyclohexanone ring. We delve into the mechanistic underpinnings that dictate the stereochemical outcome and provide a detailed, field-proven protocol for achieving high yields of 1-allylcyclohexan-1-ol.

Introduction: The Synthetic Utility of 1-Allylcyclohexan-1-ol

The tertiary alcohol 1-allylcyclohexan-1-ol is a valuable synthetic intermediate. The allyl group provides a versatile handle for a variety of subsequent transformations, including but not limited to ozonolysis, epoxidation, and cross-metathesis, making this scaffold a key building block in the synthesis of complex natural products and pharmaceutical agents. The Grignard reaction offers a direct and efficient route to this compound through the nucleophilic addition of an allyl organomagnesium halide to the electrophilic carbonyl carbon of cyclohexanone.[3][4]

Mechanistic Insights and Stereochemical Considerations

The reaction proceeds via the nucleophilic attack of the allyl Grignard reagent on the carbonyl carbon of cyclohexanone.[2][4] The resulting magnesium alkoxide intermediate is subsequently protonated during an acidic workup to yield the final tertiary alcohol.[2][3]

A critical aspect of this reaction is the stereochemistry of the nucleophilic addition to the cyclohexanone ring. The chair conformation of cyclohexanone presents two distinct faces for attack: the axial and equatorial faces. The trajectory of the incoming nucleophile is governed by a delicate balance of steric and electronic factors.[5][6]

  • Axial Attack: Generally favored by smaller nucleophiles, as it avoids steric hindrance from the equatorial hydrogens. This approach, however, leads to the product alcohol in a sterically more hindered axial position.[7][8][9]

  • Equatorial Attack: Favored by bulkier nucleophiles to minimize 1,3-diaxial interactions with the axial hydrogens on the ring.[1][7] This leads to the formation of the thermodynamically more stable equatorial alcohol.

The Bürgi-Dunitz trajectory, which describes the preferred angle of nucleophilic attack on a carbonyl carbon (approximately 107°), also plays a significant role in determining the stereochemical outcome.[10] While allylmagnesium bromide is not exceptionally bulky, the precise ratio of axial to equatorial attack can be influenced by reaction conditions such as solvent and temperature.

Experimental Workflow and Protocol

The successful execution of a Grignard reaction is contingent upon the stringent exclusion of atmospheric moisture and oxygen, as Grignard reagents are highly reactive towards protic sources.[1][2] All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Reagent Preparation: In Situ Generation of Allylmagnesium Bromide

Allylmagnesium bromide is typically prepared in situ immediately prior to its use.[11][12]

  • Materials:

    • Magnesium turnings

    • Allyl bromide

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Iodine crystal (as an initiator)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a positive pressure of nitrogen, place the magnesium turnings.[1]

    • Add a small crystal of iodine. The disappearance of the purple color is an indicator of the activation of the magnesium surface.[12]

    • Add a small volume of anhydrous diethyl ether to cover the magnesium turnings.

    • A solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and should initiate spontaneously, evidenced by gentle refluxing of the ether.[2]

    • Maintain a gentle reflux by controlling the rate of addition of the allyl bromide solution.

    • After the addition is complete, the reaction mixture is typically stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]

Allylation of Cyclohexanone
  • Materials:

    • Freshly prepared allylmagnesium bromide solution

    • Cyclohexanone

    • Anhydrous diethyl ether or THF

  • Procedure:

    • Cool the freshly prepared allylmagnesium bromide solution to 0 °C in an ice bath.[1]

    • A solution of cyclohexanone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.[1] This dropwise addition helps to control the exothermic nature of the reaction.

    • Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.[1]

Workup and Purification
  • Procedure:

    • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.[1] This is a safer alternative to quenching with water directly, as it minimizes the exothermicity.

    • The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.[1]

    • The combined organic layers are washed with brine to remove any remaining water and then dried over anhydrous magnesium sulfate or sodium sulfate.[1]

    • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

    • The crude 1-allylcyclohexan-1-ol can be purified by column chromatography on silica gel or by vacuum distillation.[1]

Critical Reaction Parameters

The following table summarizes the key parameters that influence the outcome of the Grignard allylation of cyclohexanone.

ParameterRecommended ConditionRationale and Impact on Reaction
Solvent Anhydrous diethyl ether or THFGrignard reagents are highly reactive with protic solvents like water and alcohols.[2] Diethyl ether and THF are common choices as they are aprotic and effectively solvate the Grignard reagent.
Temperature 0 °C for addition, then room temperatureThe reaction is exothermic. Low-temperature addition helps to control the reaction rate and minimize side reactions.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents the reaction of the Grignard reagent with atmospheric oxygen and moisture.[1]
Reagent Ratio Slight excess of Grignard reagent (1.1-1.2 equivalents)Ensures complete consumption of the cyclohexanone.
Workup Quencher Saturated aqueous NH4ClProvides a controlled protonation of the alkoxide intermediate and is less hazardous than direct addition of strong acid.[1]

Potential Side Reactions

Several side reactions can occur, leading to a decrease in the yield of the desired product.

  • Enolization of Cyclohexanone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of cyclohexanone, leading to the formation of an enolate.[13][14] This is more prevalent with sterically hindered ketones.

  • Wurtz-type Coupling: The allyl Grignard reagent can couple with unreacted allyl bromide to form 1,5-hexadiene.[11]

  • Reduction of Cyclohexanone: If the Grignard reagent has a beta-hydrogen, it can act as a reducing agent, converting the ketone to a secondary alcohol. This is less common with allyl Grignard reagents.[13]

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental protocol.

Grignard_Allylation_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Allylation Reaction cluster_workup Workup & Purification prep_start Flame-dried Glassware under N2 mg_iodine Add Mg Turnings & Iodine Crystal prep_start->mg_iodine add_ether Add Anhydrous Diethyl Ether mg_iodine->add_ether add_allyl_br Dropwise Addition of Allyl Bromide in Ether add_ether->add_allyl_br reflux Gentle Reflux (Initiation) add_allyl_br->reflux complete_formation Stir at RT (Completion) reflux->complete_formation cool_grignard Cool Grignard to 0 °C complete_formation->cool_grignard Transfer add_cyclohexanone Dropwise Addition of Cyclohexanone in Ether cool_grignard->add_cyclohexanone warm_rt Warm to RT & Stir add_cyclohexanone->warm_rt quench Quench with sat. aq. NH4Cl at 0 °C warm_rt->quench Transfer extract Separate & Extract with Ether quench->extract wash_dry Wash with Brine & Dry (MgSO4) extract->wash_dry evaporate Solvent Evaporation wash_dry->evaporate purify Purification (Chromatography/Distillation) evaporate->purify product 1-Allylcyclohexan-1-ol purify->product

Caption: Experimental workflow for the Grignard allylation of cyclohexanone.

Conclusion

The Grignard reaction remains a powerful and reliable method for the allylation of cyclohexanone. By carefully controlling the reaction conditions, particularly the exclusion of water and oxygen, and by understanding the mechanistic nuances that govern stereoselectivity, researchers can consistently achieve high yields of 1-allylcyclohexan-1-ol. This application note provides a robust protocol and the underlying scientific principles to guide scientists in the successful application of this important synthetic transformation.

References

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-Allylcyclohexanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Allylcyclohexanol is a valuable tertiary alcohol intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrance components. Its structural motif, featuring a hydroxyl group and an allyl group on a cyclohexane ring, allows for a range of subsequent chemical transformations. The most common and efficient method for its preparation is the Grignard reaction, a powerful tool for carbon-carbon bond formation.[1][2][3] This application note provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of this compound, intended for researchers, scientists, and professionals in drug development. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both safety and success.

Principle and Mechanism

The synthesis of this compound is achieved through the nucleophilic addition of an allyl Grignard reagent to the carbonyl carbon of cyclohexanone. The Grignard reagent, allylmagnesium bromide, is prepared in situ by the reaction of allyl bromide with magnesium metal in an anhydrous ether solvent.[4]

Step 1: Formation of the Grignard Reagent

The reaction is initiated by the oxidative insertion of magnesium into the carbon-bromine bond of allyl bromide. This process is highly exothermic and moisture-sensitive.[5][6] Anhydrous diethyl ether or tetrahydrofuran (THF) is a crucial solvent as it solvates and stabilizes the Grignard reagent.[3] A small amount of iodine is often used to activate the magnesium surface by removing the passivating magnesium oxide layer.[1][7]

Step 2: Nucleophilic Addition to Cyclohexanone

The highly polarized carbon-magnesium bond in allylmagnesium bromide renders the allylic carbon nucleophilic.[8] This nucleophile attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a magnesium alkoxide intermediate through a tetrahedral transition state.[2][9]

Step 3: Acidic Workup

The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride, which protonates the magnesium alkoxide to yield the final product, this compound, and magnesium salts.[1]

Mechanistic Rationale

The success of the Grignard reaction hinges on the exclusion of water and other protic sources. Grignard reagents are strong bases and will readily react with any available protons, which would quench the reagent and reduce the yield.[10][11] The choice of an ethereal solvent is critical not only for its anhydrous nature but also for its ability to coordinate with the magnesium atom, stabilizing the Grignard reagent.[3]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Magnesium turnings99.5%+Standard Chemical SupplierMust be dry and free of oxide coating.
Allyl bromide99%Standard Chemical SupplierStabilized with propylene oxide.
Cyclohexanone99.8%Standard Chemical SupplierShould be freshly distilled if purity is a concern.
Anhydrous diethyl ether≥99.7%Standard Chemical SupplierMust be anhydrous.
IodineCrystalStandard Chemical SupplierFor activation of magnesium.
Saturated Ammonium ChlorideAqueous solutionPrepared in-houseFor workup.
Anhydrous Magnesium SulfateGranularStandard Chemical SupplierFor drying the organic phase.
Equipment
  • Three-necked round-bottom flask (flame-dried)

  • Reflux condenser (flame-dried)

  • Pressure-equalizing dropping funnel (flame-dried)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

Workflow Diagram

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Reaction with Cyclohexanone cluster_2 Part 3: Workup and Purification A 1. Assemble flame-dried glassware under N2 B 2. Add Mg turnings and I2 crystal A->B C 3. Add anhydrous diethyl ether B->C D 4. Add allyl bromide solution dropwise C->D E 5. Stir at room temp to complete formation D->E F 6. Cool Grignard reagent to 0°C E->F Proceed to Reaction G 7. Add cyclohexanone solution dropwise F->G H 8. Warm to room temp and stir G->H I 9. Quench with sat. NH4Cl (aq) at 0°C H->I Proceed to Workup J 10. Separate organic layer I->J K 11. Extract aqueous layer with ether J->K L 12. Combine organic layers and dry (MgSO4) K->L M 13. Filter and evaporate solvent L->M N 14. Purify by column chromatography or distillation M->N O 15. Characterize final product N->O

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

Part 1: Preparation of Allylmagnesium Bromide

  • Glassware Preparation: All glassware must be meticulously dried to remove any trace of water.[11] Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.[1]

  • Initiation: Place magnesium turnings (1.2 equivalents) and a single small crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface.[1][7]

  • Solvent Addition: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

  • Grignard Reagent Formation: In the dropping funnel, prepare a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension. The disappearance of the iodine color and the gentle refluxing of the ether indicate the initiation of the reaction.[1]

  • Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[5] The reaction is exothermic, so an ice-water bath should be kept on hand to control the rate if necessary.[10]

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[1] The solution should appear grayish and slightly cloudy.

Part 2: Reaction with Cyclohexanone

  • Addition of Ketone: Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Prepare a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.[1] A precipitate may form during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[1]

Part 3: Workup and Purification

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction.[1] This will protonate the alkoxide and dissolve the magnesium salts. Be cautious as this step can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer two to three times with diethyl ether to recover any dissolved product.[1]

  • Washing and Drying: Combine all the organic layers and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by either vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Safety Precautions
  • Fire Hazard: Diethyl ether is extremely flammable and volatile.[10] All operations should be conducted in a well-ventilated fume hood, away from any open flames or spark sources.[5][6]

  • Reactivity of Grignard Reagents: Grignard reagents are highly reactive with water and protic solvents, which can lead to a violent reaction.[12] Ensure all glassware is completely dry.[10][11]

  • Corrosive and Toxic Chemicals: Allyl bromide is a lachrymator and is toxic. Handle it with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.[5]

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic.[6][10] Maintain control over the reaction rate by slow addition of the alkyl halide and by using an ice bath as needed.[10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate gloves (e.g., nitrile gloves) when handling chemicals.[5][6]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Expected Product Data
PropertyValue
Molecular Formula C₉H₁₆O[13][14][15]
Molecular Weight 140.22 g/mol [13][14]
Appearance Colorless liquid
Boiling Point ~190-192 °C (at atmospheric pressure)
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is a key tool for structural confirmation. The expected chemical shifts (δ) in CDCl₃ are:

ProtonsChemical Shift (ppm)MultiplicityIntegration
-OH~1.5 (broad)Singlet1H
Cyclohexane CH₂~1.2-1.7Multiplet10H
Allyl -CH₂-~2.2Doublet2H
Allyl =CH₂~5.1-5.2Multiplet2H
Allyl -CH=~5.8-6.0Multiplet1H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show the number of unique carbon environments.

CarbonChemical Shift (ppm)
Cyclohexane C-OH~71
Cyclohexane CH₂~22, 25, 38
Allyl -CH₂-~46
Allyl =CH₂~118
Allyl -CH=~135

IR (Infrared) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (alcohol)~3400Broad
C-H (sp³ alkanes)~2850-2950Strong
C=C (alkene)~1640Medium
C-O (alcohol)~1150Strong

The NIST WebBook provides reference IR and mass spectra for this compound.[15][16]

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction fails to initiate - Wet glassware or solvent- Inactive magnesium surface- Ensure all glassware is rigorously flame-dried and solvent is anhydrous.- Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[7] Gently crush the magnesium with a dry glass rod.[17]
Low product yield - Incomplete reaction- Quenching of Grignard reagent by moisture- Side reactions (e.g., Wurtz coupling to form 1,5-hexadiene)- Extend reaction time.- Re-check for and eliminate all sources of moisture.- Maintain a slow addition rate of allyl bromide and keep the temperature controlled to minimize coupling.[4][18]
Formation of biphenyl (if using an aryl halide) - Coupling reaction between unreacted aryl halide and Grignard reagent- This is more common with aryl halides but can be minimized by controlling the concentration and temperature.[19]
Product is impure after workup - Incomplete quenching or extraction- Ensure thorough mixing during the quench and perform multiple extractions with ether. Purify via column chromatography or distillation.

Conclusion

The Grignard reaction provides a reliable and efficient pathway for the synthesis of this compound from readily available starting materials. By adhering to the detailed protocols and safety precautions outlined in this application note, researchers can consistently achieve high yields of the desired product. Careful attention to anhydrous conditions is paramount to the success of this synthesis. The provided characterization data serves as a benchmark for confirming the identity and purity of the final compound, ensuring its suitability for subsequent applications in research and development.

References

Application Notes and Protocols: Polymerization Reactions of 1-Allylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Untapped Potential of 1-Allylcyclohexanol in Advanced Polymer Synthesis

In the landscape of functional polymers, monomers bearing versatile chemical handles are of paramount importance for the development of sophisticated materials in drug delivery, tissue engineering, and diagnostics.[1][2] this compound, with its reactive allyl group and a hydroxyl functionality on a bulky cyclohexyl ring, presents a unique monomer for the synthesis of polymers with tailored properties. The presence of the allyl group offers a platform for a myriad of post-polymerization modifications via efficient "click" chemistry reactions, such as thiol-ene coupling, allowing for the conjugation of biomolecules, drugs, or imaging agents.[3] The cyclohexyl moiety imparts rigidity and hydrophobicity to the polymer backbone, influencing its thermal and mechanical properties, as well as its interaction with biological systems.

This document provides a comprehensive guide to the potential polymerization strategies for this compound. While direct, high molecular weight polymerization of allyl monomers can be challenging due to degradative chain transfer, this guide outlines detailed protocols for free-radical and cationic polymerization, and explores the potential for ring-opening polymerization following chemical modification. The causality behind experimental choices is explained to empower researchers to adapt and optimize these protocols for their specific applications.

Free-Radical Polymerization of this compound: Overcoming the Challenges

Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers.[4] However, the polymerization of allyl monomers is often plagued by low polymerization rates and the formation of low molecular weight polymers.[5][6] This is primarily due to degradative chain transfer to the monomer, where a hydrogen atom is abstracted from the allylic position, forming a stable, less reactive allylic radical.[5]

Despite these challenges, free-radical polymerization of this compound can be a viable route to obtain oligomers or polymers, especially when higher molecular weights are not a primary requirement or when the focus is on creating functional materials for subsequent modifications.

Mechanistic Considerations

The key steps in the free-radical polymerization of this compound are initiation, propagation, and termination. A competing reaction is the degradative chain transfer, which significantly impacts the final polymer characteristics.

Diagram: Free-Radical Polymerization of this compound

G cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Degradative Chain Transfer cluster_termination Termination I Initiator (e.g., AIBN) R Primary Radical (R•) I->R Δ or hν M This compound Monomer R->M Addition RM Monomer Radical (R-M•) RM->M Chain Growth (P•) P_rad Propagating Radical (P•) RM->P_rad M_transfer This compound Monomer P_rad->M_transfer H-abstraction PH Dead Polymer (P-H) M_transfer->PH M_allyl_rad Allylic Radical (M•allyl) M_transfer->M_allyl_rad Stable, less reactive P_rad1 P• Dead_Polymer Dead Polymer P_rad1->Dead_Polymer P_rad2 P• P_rad2->Dead_Polymer Combination or Disproportionation

Caption: Workflow of free-radical polymerization of this compound.

Protocol: Bulk Free-Radical Polymerization of this compound

This protocol describes the bulk polymerization of this compound using AIBN as a thermal initiator. Bulk polymerization is chosen to maximize monomer concentration, which can help favor propagation over chain transfer.

Materials:

  • This compound (Monomer), purified by distillation under reduced pressure.

  • Azobisisobutyronitrile (AIBN) (Initiator), recrystallized from methanol.

  • Anhydrous Toluene (Solvent for purification).

  • Methanol (Non-solvent for precipitation).

  • High-purity Nitrogen or Argon gas.

  • Schlenk flask and standard Schlenk line equipment.

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 10 g, 71.3 mmol).

  • Inert Atmosphere: Subject the flask to three cycles of vacuum-backfill with nitrogen or argon to remove oxygen, which can inhibit radical polymerization.

  • Initiator Addition: Under a positive pressure of inert gas, add AIBN (e.g., 0.117 g, 0.713 mmol, 1 mol% relative to monomer). The initiator concentration can be varied to control molecular weight and polymerization rate.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C. The polymerization is allowed to proceed for 24-48 hours with continuous stirring.

  • Purification: After the reaction, cool the flask to room temperature. The viscous product is dissolved in a minimal amount of toluene.

  • Precipitation: The polymer solution is then slowly added to a large excess of cold methanol with vigorous stirring to precipitate the polymer.

  • Isolation and Drying: The precipitated polymer is collected by filtration or decantation, washed with fresh methanol, and dried in a vacuum oven at 40-50 °C to a constant weight.

Characterization:

  • Conversion: Determined gravimetrically or by ¹H NMR spectroscopy by comparing the integration of the vinyl proton signals of the monomer with the polymer backbone signals.

  • Molecular Weight and Polydispersity: Analyzed by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

ParameterTypical Value/RangeRationale
Monomer Purity >99%Impurities can act as chain transfer agents, further reducing molecular weight.
Initiator Concentration 1-3 mol%Higher concentrations can increase the polymerization rate but may decrease molecular weight.
Temperature 60-80 °C (for AIBN)Chosen based on the decomposition temperature of the initiator.
Reaction Time 24-72 hLonger times may be needed to achieve reasonable conversion due to the slow polymerization of allyl monomers.
Expected Mₙ 1,000 - 5,000 g/mol Due to significant chain transfer, high molecular weights are not expected.[5]

Cationic Polymerization of this compound: A Pathway to Controlled Structures

Cationic polymerization is initiated by an electrophile and is suitable for monomers with electron-donating substituents that can stabilize the resulting carbocationic propagating species.[7][8] The allyl group of this compound can be susceptible to cationic polymerization. This method offers the potential for more controlled polymerization compared to free-radical methods, although it is highly sensitive to impurities and reaction conditions.

Mechanistic Considerations

The initiation of cationic polymerization of this compound can be achieved using a protic acid or a Lewis acid in conjunction with a protic co-initiator. The propagation proceeds via the electrophilic addition of the growing carbocation to the double bond of the monomer.

Diagram: Cationic Polymerization of this compound

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Chain Transfer Initiator Initiator (e.g., BF₃·OEt₂/H₂O) Monomer This compound Initiator->Monomer Protonation Carbocation Initial Carbocation Monomer->Carbocation Growing_Chain Growing Carbocationic Chain Carbocation->Growing_Chain Monomer_prop This compound Growing_Chain->Monomer_prop Addition Longer_Chain Elongated Chain Monomer_prop->Longer_Chain Propagating_Chain Propagating Chain Counter_ion Counter-ion (e.g., [BF₃OH]⁻) Propagating_Chain->Counter_ion Combination Monomer_transfer Monomer Propagating_Chain->Monomer_transfer H⁺ transfer Dead_Polymer_term Dead Polymer Counter_ion->Dead_Polymer_term Dead_Polymer_trans Dead Polymer Monomer_transfer->Dead_Polymer_trans New_Carbocation New Carbocation Monomer_transfer->New_Carbocation

Caption: Key steps in the cationic polymerization of this compound.

Protocol: Cationic Polymerization of this compound in Solution

This protocol employs a Lewis acid initiator system in a non-polar solvent at low temperatures to suppress side reactions.

Materials:

  • This compound (Monomer), rigorously purified and dried over CaH₂.

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (Initiator), distilled prior to use.

  • Water (Co-initiator).

  • Anhydrous Dichloromethane (DCM) (Solvent), distilled from CaH₂.

  • Methanol (Terminating agent).

  • High-purity Nitrogen or Argon gas.

  • Glove box or Schlenk line for moisture-sensitive manipulations.

Procedure:

  • Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with anhydrous DCM (e.g., 20 mL) under an inert atmosphere.

  • Monomer Addition: this compound (e.g., 5 g, 35.6 mmol) is added via syringe.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Initiation: A solution of BF₃·OEt₂ (e.g., 0.051 g, 0.356 mmol, 1 mol%) and a controlled amount of water (as a co-initiator, typically in a specific ratio to the Lewis acid) in DCM is prepared separately and added dropwise to the cold monomer solution.

  • Polymerization: The reaction is stirred at -78 °C for a specified time (e.g., 1-4 hours).

  • Termination: The polymerization is terminated by the addition of a small amount of pre-chilled methanol.

  • Purification and Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is precipitated by pouring the solution into a large volume of methanol. The polymer is then collected, redissolved in a minimal amount of DCM, and re-precipitated. The final product is dried under vacuum.

Characterization:

  • The same characterization techniques as for the free-radical polymerization are employed (GPC, ¹H NMR, FTIR).

ParameterTypical Value/RangeRationale
Solvent Dichloromethane, HexaneLow polarity solvents are preferred to minimize side reactions. Must be rigorously dried.
Temperature -78 °C to 0 °CLow temperatures suppress chain transfer and termination reactions, favoring propagation.
Initiator System BF₃·OEt₂/H₂O, AlCl₃/H₂OA Lewis acid with a protic co-initiator is a common choice for initiating cationic polymerization.[7]
Monomer to Initiator Ratio 50:1 to 200:1This ratio influences the molecular weight of the resulting polymer.

Ring-Opening Polymerization: A Strategy for Functional Polyesters and Polyethers

This compound itself does not possess a strained ring and therefore cannot directly undergo ring-opening polymerization (ROP). However, its hydroxyl and allyl functionalities can be used to synthesize cyclic monomers that are amenable to ROP. This approach allows for the incorporation of the allylcyclohexyl moiety into polymer backbones like polyesters and polyethers, which are often biodegradable and biocompatible.[9]

Synthetic Strategy: From this compound to a Cyclic Monomer

Two potential routes to synthesize ROP-compatible monomers from this compound are:

  • Epoxidation of the Allyl Group: The double bond can be converted to an epoxide, yielding 1-((oxiran-2-yl)methyl)cyclohexan-1-ol. This epoxide can then undergo ring-opening polymerization.

  • Conversion to a Lactone: The hydroxyl group can be used to initiate the synthesis of a cyclic ester (lactone) that incorporates the allylcyclohexyl group.

Diagram: Synthesis of a ROP Monomer from this compound

G cluster_synthesis Monomer Synthesis cluster_rop Ring-Opening Polymerization ACH This compound Epoxide Epoxide Monomer ACH->Epoxide Epoxidation (e.g., m-CPBA) Lactone Lactone Monomer ACH->Lactone Multi-step synthesis ROP_Monomer Cyclic Monomer Polymer Functional Polymer ROP_Monomer->Polymer ROP Initiator_ROP Initiator (e.g., Sn(Oct)₂) Initiator_ROP->ROP_Monomer

Caption: Strategy for ROP involving this compound derivatives.

Protocol: Ring-Opening Polymerization of an Allyl-Functionalized Lactone

This protocol outlines the general procedure for the ROP of a hypothetical lactone derived from this compound, using a common organometallic catalyst.

Materials:

  • Allyl-functionalized lactone (Monomer), synthesized and purified.

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (Catalyst).

  • Benzyl alcohol (Initiator for controlled molecular weight).

  • Anhydrous Toluene (Solvent).

  • Methanol (for precipitation).

  • High-purity Nitrogen or Argon gas.

Procedure:

  • Reaction Setup: A flame-dried Schlenk flask is charged with the allyl-functionalized lactone monomer, benzyl alcohol (as initiator), and anhydrous toluene.

  • Inert Atmosphere: The mixture is subjected to several vacuum-backfill cycles with inert gas.

  • Catalyst Addition: A stock solution of Sn(Oct)₂ in anhydrous toluene is prepared and added to the reaction mixture via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: The flask is immersed in a preheated oil bath at a temperature typically between 110-140 °C and stirred for a specified duration (e.g., 4-24 hours).

  • Purification: After cooling, the polymer is dissolved in a suitable solvent like dichloromethane and precipitated into cold methanol.

  • Isolation and Drying: The polymer is collected by filtration and dried under vacuum.

Characterization:

  • Successful ring-opening is confirmed by the disappearance of the cyclic ester carbonyl peak and the appearance of the linear polyester carbonyl peak in the FTIR spectrum.

  • GPC, ¹H NMR are used for molecular weight and structural analysis.

ParameterTypical Value/RangeRationale
Catalyst Sn(Oct)₂, Zn(OAc)₂, OrganocatalystsSn(Oct)₂ is a widely used and effective catalyst for the ROP of lactones.[10]
Initiator Alcohols (e.g., benzyl alcohol)The alcohol initiates the polymerization, and its concentration relative to the monomer controls the polymer chain length.
Temperature 110-160 °CHigher temperatures are typically required for the ROP of lactones to proceed at a reasonable rate.

Conclusion and Future Outlook

This compound is a promising monomer for the synthesis of functional polymers with potential applications in the biomedical and pharmaceutical fields. While its direct polymerization presents challenges, particularly in achieving high molecular weights via free-radical methods, the protocols outlined in this guide provide a solid foundation for researchers to explore its polymerization behavior. Cationic polymerization offers a potential route to more controlled structures, and the derivatization of this compound into cyclic monomers opens up the vast possibilities of ring-opening polymerization for creating novel polyesters and polyethers. The resulting allyl-functionalized polymers are ideal platforms for post-polymerization modification, enabling the development of advanced materials with tailored functionalities.

References

The Enantioselective Synthesis of 1-Allylcyclohexanol Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tertiary Alcohols

The precise, three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity. This principle of stereochemistry is a cornerstone of modern drug development and natural product synthesis. Within the vast landscape of chiral molecules, tertiary alcohols, particularly those bearing a quaternary stereocenter, represent a significant synthetic challenge and a highly valuable structural motif.[1] 1-Allylcyclohexanol and its derivatives are prominent examples, serving as versatile chiral building blocks for the synthesis of complex molecular architectures. The challenge in their synthesis lies in controlling the facial selectivity of the nucleophilic attack on a prochiral cyclohexanone, a task complicated by the similar steric and electronic environments of the two faces of the ketone.[2]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the state-of-the-art methodologies for the asymmetric synthesis of this compound derivatives. We will move beyond a simple recitation of protocols to explore the underlying mechanistic principles that govern enantioselectivity, offering a rationale for the selection of specific catalysts, reagents, and reaction conditions. This guide is structured to provide both a strong theoretical foundation and practical, field-proven protocols that can be implemented in the laboratory.

Strategic Approaches to Asymmetric Allylation

The enantioselective addition of an allyl group to a cyclohexanone derivative can be broadly categorized into two main strategies: organocatalysis and transition metal catalysis. Each approach offers a unique set of advantages and is suited to different substrate scopes and research objectives.

digraph "Asymmetric_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_start" { label="Starting Materials"; bgcolor="#F1F3F4"; "Cyclohexanone" [fillcolor="#FFFFFF"]; "Allyl_Source" [label="Allylating\nReagent", fillcolor="#FFFFFF"]; }

subgraph "cluster_reaction" { label="Asymmetric Reaction"; bgcolor="#F1F3F4"; "Catalyst" [label="Chiral Catalyst\n(Organocatalyst or\nTransition Metal Complex)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_product" { label="Outcome"; bgcolor="#F1F3F4"; "Product" [label="Chiral this compound\nDerivative", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Cyclohexanone" -> "Catalyst" [label="Substrate"]; "Allyl_Source" -> "Catalyst" [label="Reagent"]; "Catalyst" -> "Product" [label="Catalytic\nTransformation"]; }

Figure 1: General workflow for the asymmetric synthesis of this compound derivatives.

Part 1: Organocatalytic Asymmetric Allylboration

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative that often utilizes readily available and environmentally benign catalysts. For the allylation of cyclohexanones, chiral diols, particularly derivatives of 1,1'-bi-2-naphthol (BINOL), have proven to be highly effective.[2]

Scientific Rationale and Mechanistic Insights

The Schaus asymmetric allylboration of ketones is a prominent example of organocatalysis in this context. The reaction typically employs a chiral BINOL derivative as the catalyst and an allylboronic ester, such as allyldiisopropoxyborane, as the allylating agent.[3] The key to the reaction's success lies in a ligand exchange process between the chiral diol catalyst and the allylboronic ester. This exchange generates a more reactive and chiral allylboron species in situ.

The stereochemical outcome of the reaction is rationalized by the Zimmerman-Traxler model, which postulates a highly organized, chair-like six-membered transition state.[4][5] In this model, the ketone, the chiral boronate, and the allyl group arrange themselves to minimize steric interactions. The bulky substituents on the chiral ligand effectively shield one face of the ketone, directing the allyl group to attack the other face with high selectivity. For instance, with a (S)-BINOL catalyst, the allyl group is delivered to the Re face of the ketone, leading to the (S)-enantiomer of the product.

digraph "Zimmerman_Traxler_Model" { graph [label="Zimmerman-Traxler Transition State for (S)-BINOL Catalyzed Allylboration", labelloc=t, fontsize=12, fontname="Arial"]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

TS [label=<

Chair-like Transition State

O || B-(S)-BINOL

R' | C=O | R

CH2 // CH | CH2

R and R' are substituents on the cyclohexanone ring.

];

subgraph "cluster_legend" { label="Key Interactions"; bgcolor="#F1F3F4"; node [shape=plaintext]; "Steric_Hindrance" [label="Bulky BINOL ligand directs attack."]; "Equatorial_Position" [label="Substituents prefer equatorial positions\nto minimize steric clash."]; } }

Figure 2: Simplified Zimmerman-Traxler model for BINOL-catalyzed allylboration.

The choice of the BINOL catalyst is critical. Electron-withdrawing groups at the 3,3'-positions, such as bromine atoms in (S)-3,3'-Br2-BINOL, enhance the Lewis acidity of the boron center, thereby accelerating the reaction and often improving enantioselectivity.[6] The addition of an alcohol, such as tert-butanol, can also have a beneficial effect by facilitating the crucial ligand exchange step and increasing the overall rate of the reaction.[3]

Experimental Protocol: Asymmetric Allylboration of Cyclohexanone

This protocol is adapted from the work of Schaus and co-workers.[6]

Materials:

  • (S)-3,3'-Dibromo-1,1'-bi-2-naphthol ((S)-3,3'-Br2-BINOL)

  • Cyclohexanone (freshly distilled)

  • Allyldioxaborinane

  • tert-Butanol (t-BuOH)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried glassware

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)[7]

  • Syringes and needles

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (S)-3,3'-Br2-BINOL (0.02 mmol, 2 mol%). The flask is then sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (1.0 M solution of the ketone). Then, add cyclohexanone (1.0 mmol, 1.0 equiv) via syringe, followed by tert-butanol (2.0 mmol, 2.0 equiv).

  • Initiation of Reaction: Add allyldioxaborinane (1.5 mmol, 1.5 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion of the reaction, quench by the addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

  • Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).[8]

SubstrateCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
Cyclohexanone2249598[6]
4-tert-Butylcyclohexanone2249299[6]
2-Methylcyclohexanone5488596 (anti)[6]

Part 2: Transition Metal-Catalyzed Asymmetric Allylic Alkylation

Transition metal catalysis offers a powerful and versatile platform for the asymmetric allylation of ketones. Palladium and iridium are the most prominent metals employed for this transformation, each with distinct mechanisms and substrate preferences.

A. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed AAA is a well-established method for the formation of C-C bonds.[9] In the context of cyclohexanone derivatives, this typically involves the reaction of a pre-formed enolate with an allylic electrophile, such as an allylic carbonate or acetate, in the presence of a chiral palladium catalyst.

Scientific Rationale and Mechanistic Insights:

The catalytic cycle of palladium-catalyzed AAA begins with the oxidative addition of the palladium(0) catalyst to the allylic electrophile, forming a π-allyl palladium(II) complex. The chiral ligand, typically a phosphine, coordinates to the palladium center and creates a chiral environment. The ketone enolate then acts as a nucleophile, attacking the π-allyl complex. This nucleophilic attack generally occurs "outer-sphere," meaning the enolate attacks the allyl group directly, rather than first coordinating to the metal.[10] The stereochemistry of the final product is determined by the facial selectivity of this attack, which is controlled by the chiral ligand.

digraph "Pd_Catalytic_Cycle" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Pd0L" [label="Pd(0)L"]; "PiAllyl" [label="π-Allyl Pd(II)L Complex"]; "Product_Complex" [label="Product-Pd(0)L* Complex"]; "Product" [label="Chiral Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd0L" -> "PiAllyl" [label="Oxidative Addition\n(Allyl-X)"]; "PiAllyl" -> "Product_Complex" [label="Nucleophilic Attack\n(Enolate)"]; "Product_Complex" -> "Product"; "Product_Complex" -> "Pd0L" [label="Regeneration"]; }

Figure 3: Simplified catalytic cycle for Palladium-catalyzed Asymmetric Allylic Alkylation.

A significant challenge in this chemistry is the control of regioselectivity and the prevention of side reactions such as polyalkylation. The development of methods for the in situ generation of enolates under mild conditions, for example, through the decarboxylation of allyl enol carbonates, has been a major advance.[10] This strategy avoids the use of strong bases and allows for the generation of the nucleophile and the electrophilic π-allyl palladium complex simultaneously, which can lead to higher selectivity.

Experimental Protocol: Palladium-Catalyzed Decarboxylative AAA

This protocol is based on the work of Trost and coworkers.[10]

Materials:

  • Allyl 2-methyl-1-oxocyclohexane-2-carboxylate (enol carbonate substrate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • (R,R)-Trost ligand

  • Anhydrous toluene

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add Pd2(dba)3 (0.025 mmol, 2.5 mol%) and the (R,R)-Trost ligand (0.055 mmol, 5.5 mol%) to an oven-dried reaction vessel. Add anhydrous toluene and stir for 15-20 minutes to form the active catalyst.

  • Reaction: Add a solution of the allyl enol carbonate (1.0 mmol, 1.0 equiv) in anhydrous toluene to the catalyst mixture.

  • Monitoring and Workup: Stir the reaction at room temperature and monitor by TLC or GC. Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel.

Substrate (Enol Carbonate)LigandYield (%)ee (%)Reference
2-Methylcyclohexanone derivative(R,R)-Trost9592[10]
2-Phenylcyclohexanone derivative(R,R)-Trost8894[10]
B. Iridium-Catalyzed Asymmetric Allylic Alkylation

Iridium catalysis offers a complementary approach to palladium catalysis, often favoring the formation of the branched, more substituted product with high regioselectivity.[11] This is particularly advantageous for the synthesis of tertiary alcohols. The catalysts are typically generated from an iridium precursor and a chiral phosphoramidite ligand.

Scientific Rationale and Mechanistic Insights:

The active iridium catalyst is often a metallacyclic species formed in situ from the iridium precursor and the phosphoramidite ligand in the presence of a base.[11] Similar to the palladium-catalyzed reaction, the catalytic cycle involves the formation of a π-allyl iridium(III) intermediate. However, the subsequent nucleophilic attack by the enolate proceeds with a high degree of regioselectivity for the more substituted carbon of the allyl moiety. The enantioselectivity is controlled by the chiral phosphoramidite ligand, which creates a well-defined chiral pocket around the metal center.

digraph "Ir_Catalytic_Cycle" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Ir_precatalyst" [label="[Ir(COD)Cl]2 + L*"]; "Active_Ir_catalyst" [label="Active Metallacyclic\nIr(I) Catalyst"]; "Pi_allyl_Ir" [label="π-Allyl Ir(III) Complex"]; "Product_complex" [label="Product-Ir(I) Complex"]; "Product" [label="Branched Chiral Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Ir_precatalyst" -> "Active_Ir_catalyst" [label="Base"]; "Active_Ir_catalyst" -> "Pi_allyl_Ir" [label="Oxidative Addition\n(Allyl-OAc)"]; "Pi_allyl_Ir" -> "Product_complex" [label="Nucleophilic Attack\n(Enolate)"]; "Product_complex" -> "Product"; "Product_complex" -> "Active_Ir_catalyst" [label="Regeneration"]; }

Figure 4: Simplified catalytic cycle for Iridium-catalyzed Asymmetric Allylic Alkylation.

Experimental Protocol: Iridium-Catalyzed Asymmetric Allylation

This protocol is a general representation based on established methodologies.[11][12]

Materials:

  • [Ir(COD)Cl]2

  • Chiral phosphoramidite ligand

  • Allyl acetate

  • Cyclohexanone

  • Strong, non-nucleophilic base (e.g., LiHMDS)

  • Anhydrous THF

Procedure:

  • Catalyst Formation: In an inert atmosphere, dissolve [Ir(COD)Cl]2 and the chiral phosphoramidite ligand in anhydrous THF. Stir for 20-30 minutes at room temperature.

  • Enolate Formation: In a separate flask, dissolve cyclohexanone in anhydrous THF and cool to -78 °C. Add the base (e.g., LiHMDS) dropwise to form the lithium enolate.

  • Reaction: Add the enolate solution to the catalyst mixture via cannula. Then, add allyl acetate to the reaction mixture.

  • Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC). Quench the reaction with saturated aqueous NH4Cl and perform a standard aqueous workup.

  • Purification and Analysis: Purify the crude product by flash column chromatography and determine the enantiomeric excess by chiral HPLC.

SubstrateLigand TypeYield (%)ee (%)Reference
CyclohexanonePhosphoramiditeHigh>95[12]
2-ArylcyclohexanonePhosphoramiditeGood>98[11]

Troubleshooting and Optimization

Achieving high yields and enantioselectivities in asymmetric catalysis often requires careful optimization and troubleshooting.[8][13]

  • Low Enantioselectivity (% ee):

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the lower-energy transition state leading to the major enantiomer.[8]

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance. A solvent screen is often necessary.[8]

    • Catalyst/Ligand Purity: Ensure the chiral catalyst or ligand is of high purity and has not degraded.

  • Low Yield/Slow Reaction:

    • Catalyst Loading: A modest increase in catalyst loading may improve the reaction rate.

    • Catalyst Deactivation: Impurities in reagents or solvents can poison the catalyst. Ensure all materials are pure and, for air-sensitive reactions, that the inert atmosphere is strictly maintained.[14]

Application in Synthesis: Formal Synthesis of (+)-Clemastine

The utility of these methods is best illustrated by their application in the synthesis of biologically active molecules. For example, a key step in the formal synthesis of the antihistamine drug (+)-clemastine is the asymmetric addition of an aryl Grignard reagent to a ketone, yielding a chiral tertiary alcohol.[15][16] This highlights the importance of developing robust methods for the synthesis of such chiral building blocks.

Conclusion

The asymmetric synthesis of this compound derivatives is a vibrant area of research with powerful solutions offered by both organocatalysis and transition metal catalysis. The choice of methodology depends on the specific substrate, desired scale, and available resources. A thorough understanding of the underlying mechanistic principles is paramount for rational catalyst and condition selection, as well as for effective troubleshooting. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully implement these advanced synthetic transformations and to further innovate in this exciting field.

References

Troubleshooting & Optimization

Purification of 1-Allylcyclohexanol from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 1-allylcyclohexanol from a crude reaction mixture, particularly following its synthesis via the Grignard reaction of allylmagnesium bromide with cyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification process.

I. Understanding the Chemistry: Potential Impurities

Successful purification begins with understanding the potential impurities in your crude mixture. The Grignard reaction, while powerful, can yield several byproducts.

Common Impurities in this compound Synthesis:

ImpuritySourceRationale
Unreacted Cyclohexanone Starting materialIncomplete reaction.
Unreacted Allyl Bromide Starting materialIncomplete Grignard formation or excess reagent.
Benzene SolventOften used as a co-solvent in Grignard reactions.
Magnesium Salts (e.g., MgBr₂) Grignard reactionByproducts of the reaction and workup.[1][2]
Side-Products of Grignard Reaction Side reactionsEnolization of cyclohexanone by the Grignard reagent can lead to the recovery of the starting ketone after workup.[3] Reduction of the ketone can also occur.

A logical first step in purification is to choose the appropriate strategy based on the properties of this compound and its likely impurities.

II. Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is a thick, intractable sludge after quenching. What should I do?

A1: This is a common issue resulting from the precipitation of magnesium salts. To resolve this, ensure vigorous stirring during the quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). If the sludge persists, you can try adding a dilute acid like 10% sulfuric acid, but be cautious as this can promote side reactions with the tertiary alcohol product.[4] Using a sufficient volume of the quenching solution is critical.

Q2: I'm seeing an emulsion during the liquid-liquid extraction. How can I break it?

A2: Emulsion formation is frequent when dealing with the workup of Grignard reactions.[5] Here are several strategies to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[5]

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can effectively separate the layers.

  • Filtration: Passing the emulsified layer through a pad of Celite® or glass wool can sometimes break the emulsion.[6]

Q3: My final product is cloudy. What is the cause and how can I fix it?

A3: A cloudy appearance in the final product is almost always due to the presence of water. Ensure that your organic extracts are thoroughly dried before the final solvent removal. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are common drying agents. Add the drying agent until it no longer clumps together and swirls freely in the solution.

Q4: I'm not sure which purification technique to use: distillation or chromatography?

A4: The choice depends on the nature of the impurities.

  • Fractional Distillation: This is ideal if your major impurities have significantly different boiling points from this compound (Boiling Point: ~190 °C at atmospheric pressure). It is particularly effective for removing lower-boiling solvents and unreacted starting materials.

  • Flash Column Chromatography: This is the preferred method if you have impurities with similar boiling points to your product or non-volatile impurities. It separates compounds based on their polarity.

The following diagram illustrates a decision-making workflow for choosing the appropriate purification method.

III. Purification Workflow and Troubleshooting

Diagram: Purification Strategy Selection

Purification_Strategy Start Crude Reaction Mixture Workup Aqueous Workup (Quench & Extraction) Start->Workup Check_Purity Assess Purity (TLC, GC-MS, NMR) Workup->Check_Purity Distillation Fractional Distillation Check_Purity->Distillation Impurities have different boiling points Chromatography Flash Column Chromatography Check_Purity->Chromatography Impurities have similar boiling points or are non-volatile Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: Decision workflow for purifying this compound.

IV. Detailed Protocols and Troubleshooting Guides

A. Aqueous Workup and Liquid-Liquid Extraction

This initial purification step aims to remove water-soluble impurities, primarily magnesium salts.

Protocol: Standard Aqueous Workup

  • Quenching: Slowly and carefully pour the crude reaction mixture into a beaker containing a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) cooled in an ice bath. The volume of the NH₄Cl solution should be at least equal to the volume of the reaction mixture.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with:

    • 1 M hydrochloric acid (to remove any remaining magnesium hydroxide)

    • Saturated aqueous sodium bicarbonate (to neutralize the acid)

    • Brine (to begin the drying process)

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

Troubleshooting Extraction Issues

ProblemObservationProbable Cause(s)Recommended Solution(s)
Persistent Emulsion A stable, milky layer forms between the organic and aqueous phases that does not separate upon standing.High concentration of magnesium salts; presence of surfactants or other amphiphilic impurities.Add brine to the separatory funnel and gently swirl. If this fails, try centrifugation or filtering the emulsion through Celite®.[5][6]
Poor Phase Separation The interface between the organic and aqueous layers is indistinct.The density of the organic layer is too close to that of the aqueous layer.Dilute the organic layer with a less dense, immiscible solvent like hexane.
Product in Aqueous Layer Analysis of the aqueous layer shows the presence of this compound.Insufficient extraction; "salting in" effect.Perform additional extractions with the organic solvent. Ensure the aqueous layer is saturated with NaCl (brine wash) to decrease the solubility of the organic product in the aqueous phase ("salting out").
B. Purification by Fractional Distillation

Fractional distillation is effective for separating liquids with different boiling points.[7] For this compound (boiling point ~190 °C), vacuum distillation is recommended to prevent decomposition at high temperatures.[8]

Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter. Ensure all glassware joints are properly greased to maintain a good seal. Use a fractionating column (e.g., Vigreux or packed column) for efficient separation.

  • Crude Product Preparation: Add the crude this compound and a magnetic stir bar to a round-bottom flask.

  • Distillation:

    • Begin stirring and apply vacuum.

    • Slowly heat the flask.

    • Collect a forerun fraction of any low-boiling impurities (e.g., residual solvent).

    • As the temperature stabilizes near the boiling point of this compound at the applied pressure, collect the main fraction in a clean receiving flask.

    • Stop the distillation before the distilling flask runs dry to prevent the formation of peroxides and potential explosions.

Troubleshooting Distillation Problems

ProblemObservationProbable Cause(s)Recommended Solution(s)
Bumping Violent, sudden boiling of the liquid.Uneven heating; absence of boiling chips or stirring.Use a magnetic stir bar for even heating. Ensure smooth and consistent heating.
No Distillate The liquid is boiling, but no condensate is forming in the condenser.Insufficient heating; a leak in the vacuum system.Increase the heating mantle temperature. Check all joints for proper sealing and re-grease if necessary.
Flooded Column The fractionating column fills with liquid.The heating rate is too high.Reduce the heating rate to allow the vapor-liquid equilibrium to be established in the column.
C. Purification by Flash Column Chromatography

Flash chromatography separates compounds based on their polarity and is highly effective for removing impurities with similar boiling points to the product.[9][10]

Protocol: Flash Column Chromatography

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product.[11][12]

  • Column Packing: Pack a chromatography column with silica gel in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble samples, use a "dry loading" technique by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Chromatography Issues

ProblemObservationProbable Cause(s)Recommended Solution(s)
Poor Separation Product co-elutes with impurities.Inappropriate solvent system; column overloading.Optimize the eluent system using TLC to achieve better separation. Use a larger column or load less crude material.
Streaking on TLC Spots on the TLC plate are elongated rather than round.The compound is too polar for the solvent system; the sample is acidic or basic.Increase the polarity of the eluent. Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Cracked Column Bed The silica gel bed has cracks or channels.Improper packing of the column.Repack the column carefully, ensuring a uniform and compact bed.

V. References

  • Organic II Laboratory (Major's) KELLY Grignard Reaction. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • How do I get rid of magnesium salts after Grignard carbonyl addition under inert conditions? (No column or aqueous work-up possible). (2023, December 7). Reddit. Retrieved from --INVALID-LINK--

  • Grignard Reaction. (n.d.). Retrieved from --INVALID-LINK--

  • Process for recovering magnesium salts from Grignard reaction wastewater. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. Retrieved from --INVALID-LINK--

  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved from --INVALID-LINK--

  • Tips & Tricks: Emulsions. (n.d.). University of Rochester Department of Chemistry. Retrieved from --INVALID-LINK--

  • Removing unreacted Mg metal in a Grignard reaction. (n.d.). ECHEMI. Retrieved from --INVALID-LINK--

  • Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--

  • Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--

  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--

  • Process for preparing cyclohexanone from cyclohexanol. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Formation and reaction of a Grignard reagent. (n.d.). Retrieved from --INVALID-LINK--

  • Grignard Reaction. (n.d.). Web Pages. Retrieved from --INVALID-LINK--

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from --INVALID-LINK--

  • Emulsion Problem Encountered in Extractions. (2018, March 23). BrainKart. Retrieved from --INVALID-LINK--

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Oil & grease extraction emulsion problem. (2024, February 16). Reddit. Retrieved from --INVALID-LINK--

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Chromatography: How to Run a Flash Column. (n.d.). University of Rochester Department of Chemistry. Retrieved from --INVALID-LINK--

  • Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare. Retrieved from --INVALID-LINK--

  • Flash Chromatography: Principles & Applications. (2025, June 6). Phenomenex. Retrieved from --INVALID-LINK--

  • Flash Column Chromatography Guide. (n.d.). Membrane Solutions. Retrieved from --INVALID-LINK--

  • Process for separating cyclohexanone and cyclohexanol. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Adsorptive Separation of Cyclohexanol and Cyclohexanone by Nonporous Adaptive Crystals of RhombicArene. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Grignard side reactions. (2022, December 21). Reddit. Retrieved from --INVALID-LINK--

  • Process for separation of cyclohexanol and cyclohexanone. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Process for the preparation of compounds of the megastigman-series, and intermediates for this synthesis. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[13]arene Cocrystals Accompanied by Vapochromic Behavior. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--

  • FRACTIONAL DISTILLATION UNITS. (n.d.). formeco. Retrieved from --INVALID-LINK--

  • Addition of Grignard reagents to ketones. (2012, July 2). YouTube. Retrieved from --INVALID-LINK--

  • Process for the preparation of grignard reagents and their utilization in organic syntheses. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--

  • Electronic Supplementary Information A route to sustainable propylene: photocatalytic transfer hydrogenolysis of allyl alcohol with methanol. (n.d.). Retrieved from --INVALID-LINK--

  • 5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • A continuous process for the preparation of allyl Grignard reagents. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Distillation1. (n.d.). Retrieved from --INVALID-LINK--

  • Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. (2013, July 15). YouTube. Retrieved from --INVALID-LINK--

  • Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. (2023, August 25). MDPI. Retrieved from --INVALID-LINK--

  • GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. (n.d.). Retrieved from --INVALID-LINK--

References

Preventing the formation of byproducts in allyl Grignard reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Allyl Grignard Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation

Welcome to the technical support center for allyl Grignard reactions. As a Senior Application Scientist, I understand the unique challenges these powerful reagents present. Their high reactivity, while synthetically valuable, often leads to frustrating side reactions that can compromise yield and purity. This guide is structured to provide not just solutions, but a deeper understanding of the underlying mechanisms, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary byproduct is 1,5-hexadiene. Why is this forming and how can I prevent it?

A1: The Cause: Wurtz-Type Homocoupling

The formation of 1,5-hexadiene is a classic and often dominant side reaction in the synthesis of allyl Grignard reagents. This byproduct arises from a Wurtz-type coupling reaction where a newly formed molecule of allylmagnesium halide attacks the carbon-halogen bond of an unreacted allyl halide molecule.[1][2][3] This reaction is particularly problematic with allylic systems due to their high reactivity.

The reaction proceeds as follows:

CH₂=CHCH₂MgX + CH₂=CHCH₂X → CH₂=CHCH₂-CH₂CH=CH₂ + MgX₂

Several factors can accelerate this undesired coupling:

  • High Local Concentration of Allyl Halide: Slow, controlled addition of the allyl halide is crucial. If the halide is added too quickly, its local concentration in the reaction mixture will be high, increasing the probability of it encountering a Grignard molecule before all the magnesium is consumed.[3]

  • Elevated Temperatures: The formation of a Grignard reagent is an exothermic process.[1][4] If the heat is not dissipated effectively, the increased temperature will accelerate the rate of all reactions, including the Wurtz coupling.[1][5] For allylmagnesium bromide synthesis, maintaining a temperature below 0°C is recommended to suppress the formation of 1,5-hexadiene.[6]

  • Solvent Effects: The choice of solvent plays a critical role. While standard ethers like diethyl ether and THF are necessary to stabilize the Grignard reagent, some modern solvents have been shown to suppress Wurtz coupling.[7][8] For instance, 2-methyltetrahydrofuran (2-MeTHF) has been reported to reduce the formation of Wurtz byproducts by an order of magnitude compared to THF in some benzylic and allylic Grignard reactions.[9]

Troubleshooting & Prevention Strategy:

Parameter Recommendation & Rationale
Addition Rate Add the allyl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle, controllable reflux. This keeps the instantaneous concentration of the halide low, favoring its reaction with magnesium over the already-formed Grignard reagent.[3]
Temperature Maintain a low reaction temperature. For the initial formation, using an ice bath or cryo-cooler to keep the temperature between -10°C and 0°C is highly effective.[6]
Solvent Use a sufficient volume of a suitable anhydrous ether to ensure dilution.[1] Consider using 2-MeTHF as a greener and potentially higher-performance alternative to THF for suppressing dimerization.[9]
Magnesium Use a slight excess (1.1-1.2 equivalents) of highly reactive magnesium. A larger, fresh surface area promotes faster formation of the Grignard reagent, reducing the time unreacted halide is present.[3][10]
Reaction Mode For sensitive substrates, consider in situ generation (Barbier conditions), where the allyl halide is added to a mixture of the magnesium and the electrophile (e.g., aldehyde or ketone). This ensures the Grignard reagent is consumed by the desired substrate as soon as it forms.[2]

Diagram: Competing Reaction Pathways This diagram illustrates the desired Grignard formation pathway versus the primary side reactions.

G cluster_start Starting Materials cluster_main Reaction Pathways A Allyl-X C Allyl-MgX (Desired Reagent) A->C + Mg (Slow Addition, Low Temp) D 1,5-Hexadiene (Wurtz Byproduct) B Mg Metal B->C C->D + Allyl-X (High Temp, High [Allyl-X]) E Rearranged Allyl-MgX (Isomer) C->E Equilibrium F Reaction with Electrophile (E+) C->F E->C E->F G Desired Product F->G Direct Attack H Rearranged Product F->H Attack from Rearranged Isomer G start Start Grignard Reaction q1 Does the reaction initiate within 5-10 min? start->q1 a1_yes Proceed with slow, controlled addition of halide. Maintain low temperature. q1->a1_yes Yes a1_no Initiation Failure q1->a1_no No end_success Successful Grignard Formation a1_yes->end_success q2 Is the Mg surface shiny? Is glassware bone-dry? Is solvent anhydrous? a1_no->q2 a2_yes Activate Mg: Add I₂ or 1,2-dibromoethane. Apply gentle warming (heat gun). q2->a2_yes Yes a2_no Address fundamental issues: - Use fresh, high-quality Mg. - Re-dry all glassware & solvent. - Check inert gas supply. q2->a2_no No a2_yes->q1 Re-attempt Initiation end_fail Reaction Failure a2_no->end_fail

References

Technical Support Center: Scaling Up the Synthesis of 1-Allylcyclohexanol for Laboratory Use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the laboratory-scale synthesis of 1-Allylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a successful and efficient synthesis. My aim here is not just to provide steps, but to explain the rationale behind them, grounded in years of practical experience with organometallic chemistry.

I. Understanding the Core Synthesis: The Grignard Reaction

The synthesis of this compound is most commonly and efficiently achieved via a Grignard reaction. This involves the nucleophilic addition of an allyl Grignard reagent (allylmagnesium bromide or chloride) to cyclohexanone. While conceptually straightforward, the success of this reaction is highly dependent on meticulous experimental technique due to the sensitive nature of Grignard reagents.

II. Troubleshooting Guide: From Reagents to Final Product

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Issue 1: The Grignard Reaction Fails to Initiate.

  • Question: I've combined my magnesium turnings and allyl halide in ether, but the reaction won't start. What's going wrong?

  • Answer: Failure to initiate is the most common hurdle in Grignard synthesis. The primary culprits are typically a passivated magnesium surface or the presence of moisture.[1][2]

    • Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction with the allyl halide.[2][3] To overcome this, the magnesium must be activated to expose a fresh, reactive metal surface.

      • Solution:

        • Mechanical Activation: In a dry, inert atmosphere (like a glovebox), gently grind the magnesium turnings with a mortar and pestle.

        • Chemical Activation: Add a small crystal of iodine to the magnesium suspension in the reaction flask. The disappearance of the purple iodine color is a visual indicator of initiation.[1][4] Alternatively, a few drops of 1,2-dibromoethane can be used to clean the magnesium surface.[3]

    • Presence of Moisture: Grignard reagents are extremely sensitive to protic solvents, especially water, which will quench the reagent as it forms.[2][5][6]

      • Solution:

        • Glassware: All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).[1][5]

        • Solvent: Use anhydrous diethyl ether or tetrahydrofuran (THF). It is best practice to distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.

Issue 2: Low Yield of this compound.

  • Question: My reaction worked, but the yield of my desired product is significantly lower than expected. What are the likely causes?

  • Answer: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or issues during the workup and purification.

    • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the unreacted allyl halide to form 1,5-hexadiene.[1][7] This is more prevalent with reactive halides like allyl bromide.

      • Solution:

        • Slow Addition: Add the allyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the newly formed Grignard reagent.[1]

        • Temperature Control: Maintain a gentle reflux during the Grignard formation. Excessive heat can promote Wurtz coupling.[1] It's often recommended to keep the reaction temperature below 0°C during the formation of allylmagnesium bromide.[8]

    • Enolization of Cyclohexanone: If the Grignard reagent is sterically hindered or if there are acidic alpha-protons on the ketone, the Grignard can act as a base, leading to enolate formation instead of nucleophilic addition.[1] While less of an issue with the allyl Grignard, it's a possibility.

      • Solution: Add the cyclohexanone solution to the Grignard reagent at a lower temperature (e.g., 0 °C or below) before allowing it to warm to room temperature.[1]

Issue 3: Formation of an Unwanted Dimer (1,5-Hexadiene).

  • Question: My final product is contaminated with a significant amount of a lower boiling point impurity, which I suspect is 1,5-hexadiene. How can I avoid this?

  • Answer: The formation of 1,5-hexadiene is a classic example of Wurtz-type homocoupling and is a common side reaction in the preparation of allyl Grignard reagents.[3]

    • Causality: The already formed allylmagnesium halide can react with the incoming allyl halide in an SN2-like fashion.

    • Mitigation Strategies:

      • Controlled Addition: The most effective way to minimize this is by the slow, dropwise addition of the allyl halide to a suspension of the magnesium turnings. This ensures that the concentration of the allyl halide is always low.

      • Solvent Choice: While both diethyl ether and THF are suitable, THF can sometimes favor the coupling reaction. Diethyl ether is a good first choice.

      • Temperature Management: Keeping the reaction cool during the formation of the Grignard reagent can also help to suppress this side reaction.[8]

III. Frequently Asked Questions (FAQs)

  • Q1: Can I use allyl chloride instead of allyl bromide?

    • A1: Yes, allyl chloride can be used and may be more cost-effective. However, it is generally less reactive than allyl bromide, which might make the initiation of the Grignard reaction more challenging.[3] You may need to be more rigorous with magnesium activation.

  • Q2: How do I know if my Grignard reagent has formed successfully?

    • A2: There are several indicators:

      • A noticeable exotherm (the reaction flask will warm up).

      • The disappearance of the magnesium turnings.

      • A change in the appearance of the reaction mixture, often becoming cloudy and grayish.

      • For a quantitative measure, you can perform a titration of an aliquot of the Grignard solution.

  • Q3: What are the key safety precautions for this synthesis?

    • A3: Grignard reactions are exothermic and involve flammable solvents.[9][10]

      • Fire Hazard: Diethyl ether and THF are highly flammable. Ensure there are no open flames in the lab.[5]

      • Exothermic Reaction: The formation of the Grignard reagent is exothermic. Have an ice-water bath ready to control the reaction rate.[5][10]

      • Moisture Sensitivity: Grignard reagents react violently with water. Ensure all equipment is dry and the reaction is protected from atmospheric moisture.

      • Personal Protective Equipment (PPE): Always wear safety glasses/goggles, a flame-resistant lab coat, and appropriate gloves.[9][10]

  • Q4: How should I purify the final product, this compound?

    • A4: After quenching the reaction with a saturated aqueous solution of ammonium chloride, the product is typically extracted into an organic solvent (like diethyl ether). The organic layers are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation. The crude product can then be purified by vacuum distillation.

IV. Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
Magnesium Turnings24.312.67 g0.111.1
Allyl Bromide120.9812.1 g (8.3 mL)0.101.0
Cyclohexanone98.149.81 g (10.3 mL)0.101.0
Anhydrous Diethyl Ether74.12~150 mL--
Saturated NH4Cl(aq)-~100 mL--
Anhydrous MgSO4120.37As needed--

Workflow Diagram:

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Cyclohexanone cluster_2 Workup and Purification A 1. Add Mg turnings & I2 crystal to flame-dried flask B 2. Add anhydrous diethyl ether A->B C 3. Slowly add allyl bromide in diethyl ether B->C D 4. Stir until Mg is consumed C->D E 5. Cool Grignard solution to 0°C D->E Transfer to dropping funnel (optional) or add directly F 6. Slowly add cyclohexanone in diethyl ether E->F G 7. Warm to RT and stir F->G H 8. Quench with sat. NH4Cl(aq) G->H I 9. Separate layers, extract aqueous phase H->I J 10. Dry combined organic layers (MgSO4) I->J K 11. Remove solvent via rotary evaporation J->K L 12. Purify by vacuum distillation K->L

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere (nitrogen or argon).

  • Grignard Reagent Formation:

    • Place the magnesium turnings (2.67 g, 0.11 mol) and a small crystal of iodine in the reaction flask.

    • Add 20 mL of anhydrous diethyl ether.

    • In the dropping funnel, prepare a solution of allyl bromide (12.1 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.

    • Add a small portion of the allyl bromide solution to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun.

    • Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The solution should appear grayish and cloudy.

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution in an ice bath to 0°C.

    • Prepare a solution of cyclohexanone (9.81 g, 0.10 mol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~100 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

V. Characterization of this compound

Proper characterization is crucial to confirm the identity and purity of the synthesized product.

Technique Expected Observations
¹H NMR Peaks corresponding to the allyl group (vinyl protons and the methylene group attached to the ring) and the cyclohexyl ring protons. The hydroxyl proton will appear as a broad singlet.
¹³C NMR Signals for the sp² carbons of the double bond, the sp³ carbons of the cyclohexyl ring, and the quaternary carbon attached to the hydroxyl group.
IR Spectroscopy A broad absorption band around 3400 cm⁻¹ (O-H stretch), and peaks around 3070 cm⁻¹ (=C-H stretch), 1640 cm⁻¹ (C=C stretch), and 910 cm⁻¹ (out-of-plane bend for the terminal alkene).

VI. References

  • Allylmagnesium bromide - Wikipedia. --INVALID-LINK--

  • What are Grignard reagent preparation precautions during preparation? - Quora. --INVALID-LINK--

  • Developing SOPs for Hazardous Chemical Manipulations - DCHAS.org. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme - Benchchem. --INVALID-LINK--

  • Product Subclass 9: Allylic Grignard Reagents - Thieme E-Books. --INVALID-LINK--

  • Grignard Reaction - American Chemical Society. --INVALID-LINK--

  • "troubleshooting low conversion rates in Grignard-type reactions" - Benchchem. --INVALID-LINK--

  • 3 - Organic Syntheses Procedure. --INVALID-LINK--

  • JPH07206870A - A continuous process for the preparation of allyl Grignard reagents. - Google Patents. --INVALID-LINK--

  • 5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. --INVALID-LINK--

  • Troubleshooting my grignard reactions : r/chemistry - Reddit. --INVALID-LINK--

  • Grignard reaction safety - YouTube. --INVALID-LINK--

  • Technical Support Center: Grignard Reactions with Allylic Chlorides - Benchchem. --INVALID-LINK--

References

Technical Support Center: Characterization of Impurities in 1-Allylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Allylcyclohexanol, with a specific focus on the identification and characterization of process-related impurities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound via the Grignard reaction?

The synthesis of this compound typically involves the reaction of cyclohexanone with an allyl Grignard reagent, such as allylmagnesium bromide.[1][2] Impurities can arise from starting materials, side reactions during the Grignard formation, or the subsequent addition to the ketone.

Commonly Observed Impurities Include:

  • Unreacted Starting Materials: Residual cyclohexanone and allyl halide (e.g., allyl bromide).

  • Wurtz Coupling Product: 1,5-Hexadiene, formed by the reaction of the allyl Grignard reagent with unreacted allyl halide.[3][4][5] This is a very common side reaction with reactive allylic halides.[4][6]

  • Enolization Product: The Grignard reagent can act as a base, deprotonating the α-carbon of cyclohexanone to form an enolate.[7][8] Upon aqueous workup, this regenerates the starting ketone, leading to lower yields and contamination.[8]

  • Solvent-Related Impurities: Residual ether (e.g., THF, diethyl ether) or other solvents used in the process.

  • Water-Induced Impurity: Propane, formed by the quenching of the allyl Grignard reagent by trace moisture.[7][9]

Q2: Which analytical technique is most effective for the initial purity assessment of my crude this compound?

For a volatile, relatively non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for an initial assessment.

  • Why GC-MS? It provides a dual layer of information. The gas chromatogram separates the components of your mixture based on their boiling points and polarity, giving you a percentage purity based on peak area. Simultaneously, the mass spectrometer provides the mass-to-charge ratio (m/z) and fragmentation pattern for each separated peak, allowing for tentative identification of the main product and major impurities by comparing the data to spectral libraries like NIST.[10][11]

Q3: My yield is consistently low. What are the most probable causes related to impurity formation?

Low yields are often directly linked to side reactions that consume your reagents. The two primary culprits are:

  • Excessive Wurtz Coupling: If the local concentration of your allyl halide is too high during Grignard formation, it will react with the newly formed Grignard reagent instead of the magnesium metal. This can be mitigated by the slow, dropwise addition of the halide to the magnesium suspension.[4]

  • Enolization of Cyclohexanone: If the Grignard reagent acts as a base instead of a nucleophile, it will simply deprotonate the ketone.[8] This is favored by sterically hindered reagents and higher reaction temperatures. Adding the cyclohexanone solution slowly to the Grignard reagent at a reduced temperature (e.g., 0 °C) can minimize this side reaction.[12]

Section 2: Troubleshooting Guide

This section addresses specific analytical observations and provides a logical path to diagnose and solve the underlying chemical issues.

Problem 1: My GC-MS shows a significant peak identified as 1,5-Hexadiene.
  • Observation: A peak eluting earlier than the main product with a mass spectrum matching 1,5-hexadiene (MW: 82.15 g/mol ).

  • Root Cause: This is the classic Wurtz coupling side product.[3][5][13] It occurs when a molecule of the formed allylmagnesium halide reacts with a molecule of the starting allyl halide.[4] This is especially prevalent with highly reactive allylic halides.[6]

  • Diagnostic Steps:

    • Confirm the identity by comparing the retention time and mass spectrum with a commercial standard of 1,5-hexadiene if available.

    • Review your Grignard reagent preparation procedure. Was the allyl halide added too quickly? Was there poor temperature control leading to hotspots?[4]

  • Corrective Actions:

    • Slow Addition: During the formation of the Grignard reagent, add the allyl halide solution dropwise to the magnesium turnings. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[3]

    • Temperature Control: Maintain a gentle reflux and avoid excessive heating, as higher temperatures can accelerate the coupling reaction.[4]

    • Ensure Sufficient Magnesium Surface Area: Use fresh, shiny magnesium turnings to ensure the rate of Grignard formation is faster than the rate of Wurtz coupling.[4]

Problem 2: The purity of my product is low, and the main contaminant is unreacted cyclohexanone.
  • Observation: A major peak in the GC-MS corresponds to the mass and fragmentation of cyclohexanone (MW: 98.14 g/mol ).

  • Root Cause: This can stem from several issues: incomplete reaction, quenching of the Grignard reagent, or enolization of the ketone.

  • Diagnostic Workflow:

Caption: Troubleshooting logic for high cyclohexanone impurity.

  • Corrective Actions:

    • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[7][12] Rigorously dry all glassware and use anhydrous solvents to prevent quenching of the reagent, which would leave cyclohexanone unreacted.[12]

    • Optimize Addition: Add the cyclohexanone solution slowly to the Grignard reagent at 0 °C or below. This minimizes the Grignard reagent acting as a base, which leads to enolization.[12]

Problem 3: My ¹H NMR spectrum is "messy" with broad signals and unexpected peaks.
  • Observation: The proton NMR spectrum shows more complexity than expected for pure this compound. The hydroxyl (-OH) proton may be very broad or not visible.

  • Root Cause: The sample may contain multiple impurities, residual acidic/basic compounds from workup, or water. The chemical shift of the hydroxyl proton is highly variable and often appears as a broad singlet due to chemical exchange.[14]

  • Diagnostic Steps & Solutions:

    • D₂O Shake: To confirm the identity of the -OH peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing the -OH peak to disappear.[14]

    • ¹³C NMR and DEPT: Acquire a ¹³C NMR spectrum along with DEPT-135 and DEPT-90 experiments. This will help identify the number of different carbon environments. For this compound, you should expect to see the quaternary carbinol carbon (the one bonded to the -OH group) in the 50–80 ppm range.[15] This peak will be absent in DEPT experiments, which is a key identifier for a tertiary alcohol.[14]

    • 2D NMR (COSY/HSQC): If minor impurities are difficult to assign, 2D NMR experiments like COSY (to see H-H correlations) and HSQC (to see direct H-C correlations) can be invaluable for piecing together the structures of unknown components.

Section 3: Standard Operating Protocols (SOPs)

SOP-01: GC-MS Method for Baseline Purity Analysis

This protocol is designed for the routine analysis of this compound synthesis reaction mixtures.

  • Sample Preparation:

    • Take a ~1 mg aliquot of the crude or purified product.

    • Dissolve in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Vortex until fully dissolved.

  • Instrumentation & Conditions:

    • GC System: Agilent 6850 or equivalent.

    • MS System: Agilent 5975 or equivalent.[16]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[16]

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (Split ratio 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: Hold at 250 °C for 5 minutes.

    • MS Transfer Line: 280 °C.

    • MS Source: 230 °C.

    • Scan Range: 35 - 400 amu.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate the relative percentage area for each peak.

    • Identify peaks by comparing their mass spectra against the NIST library. Key m/z values for this compound can be found in public databases.[11][17]

Section 4: Impurity Reference Data

The table below summarizes key data for the identification of common impurities.

Impurity NameChemical StructureProbable OriginKey Analytical Identifiers (GC-MS / NMR)
1,5-Hexadiene CH₂=CHCH₂CH₂CH=CH₂Wurtz coupling of allyl halide[5]MS: MW=82, characteristic fragmentation. ¹H NMR: Signals around 5.8 ppm (ddt) and 5.0 ppm (m).
Cyclohexanone C₆H₁₀OUnreacted starting material or product of enolization[8]MS: MW=98, characteristic m/z fragments. ¹³C NMR: Carbonyl signal >200 ppm.
Propane CH₃CH₂CH₃Quenching of Grignard reagent with water[9]Volatile gas, may not be seen in liquid sample analysis. Detected in headspace GC-MS.
Diethyl Ether (C₂H₅)₂OResidual reaction solventMS: MW=74. ¹H NMR: Quartet ~3.5 ppm, triplet ~1.2 ppm.
Tetrahydrofuran (THF) C₄H₈OResidual reaction solventMS: MW=72. ¹H NMR: Multiplets around 3.7 ppm and 1.8 ppm.

Section 5: Process and Analytical Workflow Diagram

This diagram illustrates the synthesis process and where impurities are typically introduced and subsequently detected.

Workflow cluster_synthesis Synthesis Pathway cluster_impurities Impurity Injection Points cluster_analysis Analytical Characterization Mg Mg Turnings Grignard_Formation Grignard Formation Mg->Grignard_Formation AllylHalide Allyl Halide AllylHalide->Grignard_Formation Grignard_Reaction Grignard Reaction Grignard_Formation->Grignard_Reaction Cyclohexanone Cyclohexanone Cyclohexanone->Grignard_Reaction Workup Aqueous Workup Grignard_Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification GCMS GC-MS Analysis Workup->GCMS FinalProduct This compound Purification->FinalProduct NMR NMR (1H, 13C, DEPT) FinalProduct->NMR Wurtz 1,5-Hexadiene (Wurtz Coupling) Wurtz->Grignard_Formation Enol Enolization (Reforms Cyclohexanone) Enol->Grignard_Reaction Moisture Moisture Quench (Forms Propane) Moisture->Grignard_Formation

Caption: Synthesis workflow with impurity formation and analysis points.

References

Impact of solvent and temperature on 1-Allylcyclohexanol yield

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimizing Yield by Controlling Solvent and Temperature

Welcome to the technical support guide for the synthesis of 1-Allylcyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting strategies for the common challenges encountered during this synthesis, particularly those related to reaction solvent and temperature.

The synthesis of this compound, a tertiary alcohol, is most frequently achieved via the Grignard reaction, where allylmagnesium bromide is added to cyclohexanone.[1] While straightforward in principle, this reaction is highly sensitive to experimental conditions. Achieving a high yield requires careful control over numerous variables, with solvent and temperature being among the most critical. This guide addresses common questions and problems in a direct, question-and-answer format, grounding all recommendations in established chemical principles.

Part 1: Frequently Asked Questions & General Troubleshooting

This section covers foundational issues that can lead to low yields, which should be reviewed before focusing on solvent and temperature optimization.

Question: My this compound synthesis is resulting in a significantly lower yield than expected. What are the first things I should check?

Answer: When encountering low yields, a systematic review of the fundamentals is the best starting point. Many yield problems originate from common laboratory oversights rather than complex chemical issues.[2]

Initial Troubleshooting Checklist:

  • Reagent Purity and Quality:

    • Magnesium: Use fresh, high-quality magnesium turnings. The surface can oxidize over time, preventing the reaction from initiating. If necessary, activate the magnesium with a small crystal of iodine or by gentle grinding in a dry flask.[3]

    • Allyl Bromide: This reagent must be pure and free from high-boiling impurities. It is often best to use a freshly distilled bottle.[4]

    • Cyclohexanone: Ensure the cyclohexanone is pure and dry. Impurities can lead to side reactions.[5]

    • Solvents: All solvents, particularly the ether used for the Grignard reagent formation (e.g., diethyl ether, THF), must be anhydrous. The Grignard reagent is a strong base and will be quenched by water.[2][6]

  • Reaction Atmosphere and Glassware:

    • The Grignard reaction is highly sensitive to moisture and atmospheric oxygen.[6] Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.

    • The reaction must be conducted under a dry, inert atmosphere, such as nitrogen or argon, from start to finish.[2] Check for any potential leaks in your setup.

  • Initiation of the Grignard Reagent:

    • Difficulty in forming the allylmagnesium bromide is a common failure point. If the reaction doesn't start (indicated by cloudiness, bubbling, or gentle refluxing of the ether), initiation may be required. This can be done by adding a small iodine crystal, a few drops of pre-formed Grignard reagent, or by gently crushing the magnesium turnings with a dry glass rod.[3]

Part 2: The Critical Role of Solvent and Temperature

Here, we delve into the specific effects of solvent choice and reaction temperature on the yield of this compound.

Question: Which solvent is best for preparing allylmagnesium bromide and for the subsequent reaction with cyclohexanone?

Answer: The choice of solvent is critical for both the formation and reactivity of the Grignard reagent. Ethereal solvents are required to stabilize the organomagnesium species.[1] The most common choices are diethyl ether (Et₂O) and tetrahydrofuran (THF).

  • Diethyl Ether (Et₂O): A traditional solvent for Grignard reactions. It has a low boiling point (34.6°C), which can make it easy to observe the gentle reflux that indicates reaction initiation. However, allylmagnesium bromide has limited solubility in Et₂O, which can sometimes lead to a sluggish reaction.

  • Tetrahydrofuran (THF): THF is a stronger Lewis base than Et₂O and is better at solvating and stabilizing the Grignard reagent. This often leads to a faster and more efficient reaction. However, a significant side reaction, Wurtz-type coupling, can occur where the allylmagnesium bromide reacts with remaining allyl bromide to form 1,5-hexadiene (diallyl). This is a particular risk in THF.[4]

  • 2-Methyltetrahydrofuran (2-MeTHF): This solvent is gaining popularity as a greener and often superior alternative to THF. It can suppress the Wurtz coupling side reaction more effectively than THF while still providing excellent solvating properties for the Grignard reagent.[7]

Summary of Solvent Effects:

SolventBoiling Point (°C)ProsConsImpact on this compound Yield
Diethyl Ether (Et₂O) 34.6Easy to observe initiation; lower rate of Wurtz coupling.Lower solubility of Grignard reagent; can be sluggish.Generally reliable, but may require longer reaction times.
Tetrahydrofuran (THF) 66Excellent solvent for Grignard reagent; promotes faster reaction rates.Higher risk of Wurtz coupling (1,5-hexadiene formation).[4]Can be high, but yield is often reduced by byproduct formation.
2-MeTHF 80Derived from renewable resources; suppresses Wurtz coupling effectively; good solvating power.[7]Higher boiling point can make removal more difficult.Often provides the highest and cleanest yields due to minimization of side reactions.[7]

Question: How does temperature affect the formation of byproducts and the overall yield?

Answer: Temperature control is crucial throughout the synthesis. Different stages of the reaction have different optimal temperature ranges.

  • Grignard Formation (Allyl Bromide + Mg): This step is exothermic. The addition of allyl bromide should be controlled at a rate that maintains a gentle reflux of the solvent. If the reaction becomes too vigorous, it can promote the Wurtz coupling side reaction. Cooling with a water bath may be necessary.

  • Addition to Cyclohexanone: This step is also highly exothermic. The reaction is typically performed at low temperatures (e.g., 0°C or even -78°C) for several reasons:

    • Control of Exotherm: Adding the Grignard reagent to cyclohexanone too quickly at room temperature can cause the reaction to become uncontrollably vigorous.[2]

    • Minimizing Side Reactions: Low temperatures suppress side reactions like enolization of the cyclohexanone and can improve the selectivity of the addition.[8] For some sensitive functionalized Grignard reagents, low temperatures are essential to prevent their decomposition.[9][10]

    • Improving Selectivity: While less of a concern for this specific reaction, in cases with chiral centers, lower temperatures can significantly enhance diastereoselectivity.[8]

After the addition is complete, the reaction mixture is often allowed to warm to room temperature or gently heated to ensure the reaction goes to completion.[5]

Part 3: Troubleshooting Guide & Protocols

This section provides solutions to specific problems and a detailed experimental protocol.

Troubleshooting Specific Issues
ProblemLikely Cause(s)Recommended Solution(s)
Reaction fails to initiate (no cloudiness, no heat). 1. Inactive magnesium surface (oxide layer). 2. Wet solvent or glassware. 3. Impure allyl bromide.1. Add a small crystal of iodine. Alternatively, gently crush the Mg turnings under the ether with a dry glass rod. 2. Ensure all glassware is flame-dried and solvents are certified anhydrous. 3. Use freshly distilled allyl bromide.[4]
A significant amount of white solid (magnesium hydroxide) forms during workup, and the organic layer is small. The Grignard reagent was quenched by water or did not form in high yield.Review the entire procedure for sources of moisture. Ensure an inert atmosphere was maintained.[2] Re-check the quality of the starting materials.
The final product is contaminated with a significant amount of 1,5-hexadiene (diallyl). Wurtz coupling occurred, where allylmagnesium bromide reacted with unreacted allyl bromide. This is more common in THF.[4]1. Add the allyl bromide solution slowly to the magnesium to avoid a high local concentration. 2. Consider switching the solvent from THF to diethyl ether or 2-MeTHF, which are known to suppress this side reaction.[7]
The yield is low, and a significant amount of unreacted cyclohexanone is recovered. 1. Incomplete formation of the Grignard reagent. 2. Insufficient reaction time or temperature after addition.1. Titrate the Grignard reagent before use to determine its exact concentration. 2. After the addition of the Grignard reagent at low temperature, allow the mixture to warm to room temperature and stir for 1-3 hours to ensure the reaction is complete.[5]
Diagram: Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for diagnosing the cause of low product yield.

G start Low Yield of this compound reagent_check Check Reagent Quality & Purity (Mg, Allyl Bromide, Solvent) start->reagent_check setup_check Verify Anhydrous Conditions (Flame-dried glassware, inert gas) reagent_check->setup_check initiation_issue Did Grignard Reaction Initiate? setup_check->initiation_issue initiation_fix Troubleshoot Initiation: - Add Iodine Crystal - Crush Mg - Check Reagents initiation_issue->initiation_fix No byproduct_check Analyze Byproducts (e.g., via GC-MS) initiation_issue->byproduct_check Yes initiation_fix->start Re-attempt Synthesis wurtz_product 1,5-Hexadiene (Diallyl) Found? byproduct_check->wurtz_product no_init No yes_init Yes wurtz_fix Optimize to Prevent Wurtz Coupling: - Slow addition of Allyl Bromide - Change solvent (THF -> Et2O or 2-MeTHF) wurtz_product->wurtz_fix Yes ketone_found Unreacted Cyclohexanone Found? wurtz_product->ketone_found No temp_solvent Review Temperature & Solvent Choice (See Data Tables) wurtz_fix->temp_solvent ketone_fix Optimize for Reaction Completion: - Increase reaction time post-addition - Allow to warm to RT - Titrate Grignard reagent ketone_found->ketone_fix Yes ketone_found->temp_solvent No ketone_fix->temp_solvent

Caption: A troubleshooting flowchart for diagnosing low yields.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure. Quantities should be adjusted based on the desired scale.

Materials:

  • Magnesium turnings

  • Allyl bromide (freshly distilled)

  • Cyclohexanone (anhydrous)

  • Anhydrous diethyl ether (or THF / 2-MeTHF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (3-neck), reflux condenser, pressure-equalizing dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the 3-neck flask with the dropping funnel, reflux condenser (topped with a drying tube or gas bubbler), and a gas inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask.

    • Add a portion of the anhydrous ether to cover the magnesium.

    • Prepare a solution of allyl bromide in anhydrous ether in the dropping funnel.

    • Add a small amount of the allyl bromide solution to the magnesium. The reaction should initiate within a few minutes, evidenced by bubbling and cloudiness. If not, use an initiation technique (see troubleshooting).

    • Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. Use a water bath to cool if the reaction becomes too vigorous.

    • After the addition is complete, stir the resulting gray/brown solution for an additional 30-60 minutes at room temperature to ensure complete formation.

  • Addition to Cyclohexanone:

    • Cool the flask containing the allylmagnesium bromide reagent to 0°C using an ice-water bath.

    • Prepare a solution of anhydrous cyclohexanone in anhydrous ether in the dropping funnel.

    • Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction flask back down in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter to remove the drying agent and remove the solvent using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Diagram: General Experimental Workflow

G cluster_0 Preparation cluster_1 Grignard Formation cluster_2 Carbonyl Addition cluster_3 Workup & Purification A Flame-dry glassware under inert gas (N2/Ar) B Add Mg turnings and anhydrous ether to flask A->B C Add allyl bromide solution dropwise to maintain reflux B->C D Stir at RT for 30-60 min C->D E Cool Grignard reagent to 0°C D->E F Add cyclohexanone solution dropwise at < 10°C E->F G Warm to RT and stir for 1-2 hours F->G H Quench with sat. NH4Cl (aq) G->H I Separate layers and extract aqueous phase with ether H->I J Combine organic layers, wash with brine, dry (MgSO4) I->J K Filter and concentrate via rotary evaporation J->K L Purify by vacuum distillation K->L M M L->M This compound

Caption: General experimental workflow for this compound synthesis.

References

Catalyst selection for optimizing 1-Allylcyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Allylcyclohexanol

A Senior Application Scientist's Guide to Catalyst Selection, Optimization, and Troubleshooting

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are working on or planning to synthesize this valuable tertiary alcohol. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you navigate the nuances of this synthesis, troubleshoot common issues, and optimize your reaction for the best possible outcomes.

The synthesis of this compound is most reliably achieved through the nucleophilic addition of an allyl organometallic reagent to cyclohexanone. The Grignard reaction, utilizing allylmagnesium bromide, is the cornerstone of this transformation.[1][2] In this context, "catalyst selection" is less about a traditional catalyst and more about the meticulous preparation and optimization of the stoichiometric Grignard reagent and the precise control of reaction conditions to ensure high yield and purity.

This guide is structured into a Frequently Asked Questions (FAQs) section for foundational knowledge and a comprehensive Troubleshooting Guide to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable method for synthesizing this compound?

The most common and effective method is the Grignard reaction.[2] This involves the reaction of cyclohexanone with an allyl Grignard reagent, typically allylmagnesium bromide. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the cyclohexanone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.[1]

Q2: What are the most critical parameters for a successful synthesis via the Grignard reaction?

The success of a Grignard reaction hinges on several critical factors:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with protic solvents, including trace amounts of water.[3] This quenches the reagent and halts the reaction. Therefore, all glassware must be rigorously dried (flame-dried or oven-dried), and all solvents and reagents must be anhydrous.[4][5]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the allyl halide.[4] Activation is necessary to expose a fresh metal surface. This can be achieved by mechanically crushing the turnings or by using chemical activators like a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][6]

  • Solvent Choice: Ethereal solvents are required to stabilize the Grignard reagent. Anhydrous tetrahydrofuran (THF) or diethyl ether are the most common choices.[2] THF is often preferred due to its higher boiling point and better ability to solvate the Grignard complex.[6][7]

  • Temperature Control: The formation of allylmagnesium bromide is exothermic and must be controlled to prevent side reactions.[8][9] Similarly, the addition of the Grignard reagent to cyclohexanone should be performed at a controlled temperature (e.g., 0 °C) to minimize side reactions like enolization.[4]

Q3: Are there alternative catalytic methods for the allylation of cyclohexanone?

Yes, other catalytic systems exist for allylation, but they typically yield a different product, 2-allylcyclohexanone. These methods often involve transition metals like palladium or rhodium and proceed via an enolate or enamine intermediate of cyclohexanone.[10][11] While powerful for creating α-substituted ketones, they do not produce the tertiary alcohol, this compound, which is the product of direct carbonyl addition.

Q4: What is "Wurtz coupling," and how can it be minimized during reagent preparation?

Wurtz coupling is a major side reaction during the formation of some Grignard reagents, especially with reactive halides like allyl bromide.[12] It involves the reaction of the newly formed Grignard reagent with another molecule of the allyl bromide starting material, resulting in a homocoupled product, in this case, 1,5-hexadiene. This consumes both the starting material and the desired reagent, significantly lowering the yield.

To minimize Wurtz coupling:

  • Use a large excess of magnesium turnings.[12]

  • Ensure slow, dropwise addition of the allyl bromide to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with magnesium over the already-formed Grignard reagent.[12]

  • Maintain a gentle reflux temperature; excessive heat can accelerate the side reaction.[4][12]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of this compound

This is the most common issue and can stem from several causes, identifiable by specific symptoms.

  • Symptom A: Reaction Fails to Initiate

    • Observation: No exotherm (heat generation), bubbling, or color change is observed after adding a portion of the allyl bromide to the magnesium. The mixture remains clear.

    • Primary Cause: Inactive magnesium surface or presence of moisture. The magnesium oxide layer is preventing the reaction, or trace water is instantly quenching any reagent that forms.[4]

    • Solutions:

      • Activate the Magnesium: Add a single small crystal of iodine. The brown color of the iodine should disappear as it reacts with the magnesium surface. Alternatively, add a few drops of 1,2-dibromoethane.[4][6]

      • Apply Gentle Heat: Briefly warm the flask with a heat gun or in a warm water bath to provide the activation energy needed to start the reaction. Be prepared with an ice bath to control the reaction once it starts, as it can become vigorous.[4][8]

      • Ensure Anhydrous Conditions: Re-check that all glassware was properly flame-dried and cooled under an inert atmosphere (nitrogen or argon) and that solvents are certified anhydrous.[3][4]

  • Symptom B: Starting Ketone is Recovered After Workup

    • Observation: Analysis of the crude product (e.g., by NMR or GC-MS) shows a high proportion of unreacted cyclohexanone.

    • Primary Cause: Enolization of the ketone. The Grignard reagent, being a strong base, can deprotonate the α-carbon of the cyclohexanone to form an enolate instead of adding to the carbonyl group. This is more likely with sterically hindered Grignard reagents, but can still occur.[4]

    • Solutions:

      • Lower the Reaction Temperature: Perform the addition of the Grignard reagent to the cyclohexanone solution at a lower temperature, such as -30 °C to 0 °C. This favors the nucleophilic addition pathway over deprotonation.[13]

      • Control the Addition: Add the Grignard reagent slowly and dropwise to the stirred solution of cyclohexanone. This prevents a localized high concentration of the basic Grignard reagent.[14]

  • Symptom C: Reaction Initiated, but Final Yield is Unacceptably Low

    • Observation: The reaction appeared to proceed normally, but the mass of the isolated, purified product is significantly below the theoretical expectation.

    • Primary Cause: Inaccurate reagent stoichiometry or competing side reactions.

    • Solutions:

      • Titrate the Grignard Reagent: The concentration of the prepared Grignard reagent can vary significantly due to side reactions like Wurtz coupling. Before adding it to the ketone, it is best practice to determine its exact molarity via titration.[4] This ensures you are using the correct stoichiometric amount (typically 1.1 to 1.5 equivalents).

      • Minimize Wurtz Coupling: Follow the procedures outlined in FAQ Q4 to maximize the yield of the Grignard reagent itself.

      • Use Excess Reagent: It is common practice to use a slight excess of the Grignard reagent to compensate for any accidental quenching by trace moisture or atmospheric water during transfers.[15]

Problem 2: Product is Contaminated with 1,5-Hexadiene
  • Observation: The purified product contains a significant amount of a lower boiling point impurity, identified as 1,5-hexadiene.

  • Primary Cause: Excessive Wurtz coupling during the formation of allylmagnesium bromide.[12]

  • Solution: Revisit the Grignard reagent preparation step. Add the allyl bromide much more slowly to the magnesium turnings and ensure the reaction temperature does not rise too quickly. Using a larger excess of magnesium can also help.[12] Careful fractional distillation during purification can help separate the 1,5-hexadiene (b.p. ~60 °C) from the desired this compound product.

Troubleshooting Summary Table
SymptomPossible Cause(s)Recommended Solutions
No reaction initiation Inactive Mg surface (oxide layer); Presence of moisture.[4]Activate Mg with iodine or 1,2-dibromoethane; Gently warm the flask; Ensure all components are rigorously dry.[4][6]
Low final product yield Inaccurate Grignard concentration; Side reactions (Wurtz coupling); Suboptimal temperature.[4][12]Titrate the Grignard reagent before use; Add allyl bromide slowly during preparation; Control reaction temperatures with an ice bath.[4][13]
Starting ketone recovered Enolization of cyclohexanone by the basic Grignard reagent.[4]Perform the Grignard addition to the ketone at a lower temperature (0 °C or below); Add the Grignard reagent slowly to the ketone solution.[14]
Dark brown/black mixture Impurities in reagents; Decomposition from overheating.[4]Use high-purity magnesium and allyl bromide; Maintain gentle reflux and avoid excessive heating.[6]
1,5-Hexadiene contaminant Wurtz coupling side reaction during Grignard formation.[12]Use excess Mg; Add allyl bromide slowly; Control temperature during reagent formation.[12]

Visualized Workflows and Logic

General Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

SynthesisWorkflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Grignard Addition cluster_workup Part 3: Workup & Purification Prep_Start Start: Anhydrous Setup (Flame-dried glassware, inert atm) Activate_Mg Activate Mg Turnings (e.g., with Iodine) Prep_Start->Activate_Mg Add_Halide Slowly Add Allyl Bromide in Anhydrous Ether/THF Activate_Mg->Add_Halide Formation Grignard Formation (Exothermic Reaction) Add_Halide->Formation Prep_End Allylmagnesium Bromide (Ready for use or titration) Formation->Prep_End Addition Slowly Add Grignard Reagent Prep_End->Addition React_Start Prepare Cyclohexanone in Anhydrous Ether/THF Cooling Cool to 0 °C (Ice Bath) React_Start->Cooling Cooling->Addition Stirring Stir to Complete Reaction Addition->Stirring Quench Quench with aq. NH4Cl (Slowly, in Ice Bath) Stirring->Quench Extraction Extract with Ether Quench->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Purification Purify by Distillation or Chromatography Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for this compound Synthesis.

Troubleshooting Decision Tree: Low Yield

This diagram provides a logical path to diagnose the cause of low product yield.

Troubleshooting Start Low Yield of This compound Check_Initiation Did the Grignard formation initiate properly? (Exotherm, color change) Start->Check_Initiation No_Initiation Problem: Inactive Mg / Moisture Solution: Activate Mg, use heat, ensure anhydrous conditions. Check_Initiation->No_Initiation No Yes_Initiation Initiation OK Check_Initiation->Yes_Initiation Yes Check_Side_Products Is 1,5-hexadiene present in crude product? Yes_Initiation->Check_Side_Products Yes_Wurtz Problem: Wurtz Coupling Solution: Slow halide addition, use excess Mg, control temp. Check_Side_Products->Yes_Wurtz Yes No_Wurtz No significant Wurtz product Check_Side_Products->No_Wurtz No Check_Ketone Is unreacted cyclohexanone present in crude product? No_Wurtz->Check_Ketone Yes_Ketone Problem: Enolization Solution: Lower addition temp, slow Grignard addition. Check_Ketone->Yes_Ketone Yes No_Ketone Problem: Inaccurate Stoichiometry Solution: Titrate Grignard reagent before use. Check_Ketone->No_Ketone No

Caption: Decision Tree for Low Yield Troubleshooting.

Experimental Protocols

Protocol 1: Preparation of Allylmagnesium Bromide (0.5 M in THF)

Safety: Grignard reagents are air and moisture-sensitive. Ethers are highly flammable. This procedure must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate PPE, including safety glasses, a flame-resistant lab coat, and suitable gloves, must be worn.[7][9]

  • Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a gas bubbler), a pressure-equalizing dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under vacuum or a strong inert gas flow and allow it to cool to room temperature under the inert atmosphere.[3][4]

  • Reagent Setup: Place magnesium turnings (1.2 eq.) into the reaction flask. Add a single crystal of iodine to activate the magnesium.[4]

  • In the dropping funnel, prepare a solution of allyl bromide (1.0 eq.) in anhydrous THF.

  • Initiation: Add a small portion (~10%) of the allyl bromide solution to the stirring magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm. If it does not start, gently warm the flask with a heat gun until initiation occurs.[4]

  • Formation: Once the reaction is self-sustaining, begin the slow, dropwise addition of the remaining allyl bromide solution at a rate that maintains a gentle reflux. Use a water bath to control the temperature if necessary.[12]

  • Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting gray-to-brown solution is the Grignard reagent.[4] For quantitative experiments, this solution should be titrated before use.

Protocol 2: Synthesis of this compound
  • Setup: In a separate flame-dried, three-necked flask under an inert atmosphere, dissolve cyclohexanone (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the cyclohexanone solution to 0 °C using an ice-water bath.[4]

  • Addition: Slowly add the prepared allylmagnesium bromide solution (1.1 eq.) dropwise via a syringe or cannula to the vigorously stirring cyclohexanone solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

Protocol 3: Workup and Purification
  • Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Very slowly and carefully, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and any unreacted Grignard reagent.[4] This will form a white precipitate of magnesium salts.

  • Extraction: Transfer the entire mixture to a separatory funnel. Add diethyl ether to dissolve all organic components and extract the aqueous layer two more times with ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine (saturated NaCl solution) to remove any remaining inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography to obtain pure this compound.

References

Technical Support Center: Maximizing the Purity of 1-Allylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-Allylcyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic work-up procedures to achieve the highest possible purity of this versatile tertiary alcohol. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot effectively and make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues in this compound Purification

The synthesis of this compound, typically via the Grignard reaction between allylmagnesium bromide and cyclohexanone, is a robust transformation. However, achieving high purity requires careful attention during the work-up and purification stages. This section addresses common problems encountered during the purification of this compound.

Q1: After aqueous work-up, I have a persistent emulsion that makes phase separation difficult. What is causing this and how can I resolve it?

Probable Cause: Emulsions during the work-up of Grignard reactions are often caused by the formation of fine magnesium salt precipitates, which stabilize the interface between the organic and aqueous layers. This is particularly common if the quenching process is not performed correctly.

Solution:

  • Controlled Quenching: The key is to perform a controlled and careful quench of the reaction mixture. Instead of adding water directly, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This mildly acidic solution helps to dissolve the magnesium salts by forming soluble complexes, thereby preventing the formation of a thick emulsion.

  • Mechanical Agitation: Gentle swirling or stirring during the addition of the quenching solution can help to break up any initial precipitates. Avoid vigorous shaking, which can worsen the emulsion.

  • Brine Wash: After the initial quench, washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase, which draws water out of the organic layer.

  • Filtration: In severe cases, you can filter the entire mixture through a pad of Celite® or glass wool to remove the solid magnesium salts before proceeding with the phase separation.

Q2: My final product is contaminated with unreacted cyclohexanone. How can I remove it?

Probable Cause: The presence of unreacted cyclohexanone indicates an incomplete reaction. This could be due to several factors, including impure Grignard reagent, insufficient reaction time, or incorrect stoichiometry.

Solution:

  • Reaction Optimization: Before focusing on purification, ensure your reaction goes to completion. Use freshly prepared or titrated Grignard reagent and consider a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Monitor the reaction by Thin Layer Chromatography (TLC) until the cyclohexanone spot disappears.

  • Bisulfite Wash (for Aldehydes and some Ketones): A classic method for removing residual aldehydes and some unhindered ketones is to wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite forms a water-soluble adduct with the carbonyl compound, which is then partitioned into the aqueous layer. While effective for many ketones, the reactivity with the sterically hindered cyclohexanone might be slow.

  • Chromatography: The most reliable method for removing unreacted starting material is column chromatography. This compound is more polar than cyclohexanone. A silica gel column using a non-polar eluent (e.g., a gradient of ethyl acetate in hexanes) will allow for the separation of the two compounds.[2][3]

Q3: I am observing a significant amount of a non-polar byproduct in my crude product. What could it be and how do I get rid of it?

Probable Cause: A common non-polar byproduct in Grignard reactions is the Wurtz-type coupling product. In the synthesis of this compound, this would be 1,5-hexadiene, formed by the coupling of two allyl groups from the Grignard reagent.[4]

Solution:

  • Slow Addition of Alkyl Halide: To minimize the formation of the Wurtz coupling byproduct, the allyl bromide should be added slowly to the magnesium turnings during the preparation of the Grignard reagent.[4] This maintains a low concentration of the allyl bromide and favors the formation of the Grignard reagent over the coupling reaction.

  • Distillation: 1,5-hexadiene has a much lower boiling point (59-60 °C) than this compound (approximately 190 °C).[5][6] Therefore, simple distillation or fractional distillation can be highly effective in removing this volatile impurity.

  • Column Chromatography: Similar to removing unreacted starting material, column chromatography is an excellent method to separate the non-polar 1,5-hexadiene from the more polar this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best quenching agent for the Grignard reaction to synthesize this compound?

For tertiary alcohols like this compound, which can be sensitive to strongly acidic conditions that may cause dehydration, a saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred quenching agent.[1] It is acidic enough to dissolve the magnesium salts but mild enough to avoid significant degradation of the product.

Q2: Can I use distillation to purify this compound? What are the important parameters?

Yes, vacuum distillation is a suitable method for purifying this compound, especially for larger quantities. The estimated boiling point of this compound is around 190°C at atmospheric pressure, which is quite high and could lead to decomposition.[5][7] It is therefore recommended to perform the distillation under reduced pressure to lower the boiling point. For instance, at a reduced pressure, the boiling point will be significantly lower, minimizing the risk of thermal degradation. Careful control of the vacuum and temperature is crucial to achieve good separation from less volatile impurities.[8]

Q3: What are the ideal conditions for purifying this compound by column chromatography?

For column chromatography on silica gel, a good starting point for the eluent system is a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The separation should be monitored by TLC to determine the optimal solvent system that gives a good separation between your product and any impurities.[2][3]

Q4: How can I confirm the purity of my final this compound product?

A combination of analytical techniques should be used to assess the purity of your final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of this compound and to detect the presence of any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile components and provide information on their relative amounts, while MS will help in identifying the impurities by their mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: An IR spectrum can confirm the presence of the characteristic hydroxyl (-OH) stretch (a broad peak around 3300-3500 cm⁻¹) and the absence of the carbonyl (C=O) stretch from cyclohexanone (around 1715 cm⁻¹).

Experimental Protocols

Protocol 1: Standard Aqueous Work-up using Saturated NH₄Cl
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and with gentle stirring, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. The addition is exothermic, so maintain the temperature below 20 °C.

  • Continue adding the NH₄Cl solution until the bubbling ceases and the magnesium salts are mostly dissolved.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.

  • Combine the organic layers.

  • Wash the combined organic layers with water and then with a saturated aqueous solution of sodium chloride (brine).

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel slurry in a low-polarity eluent (e.g., 98:2 hexanes:ethyl acetate).

  • Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizing the Work-up and Troubleshooting Logic

To better illustrate the decision-making process during the purification of this compound, the following diagrams outline the workflow and troubleshooting steps.

Workup_Workflow cluster_reaction Grignard Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Purity Analysis Reaction Cyclohexanone + Allylmagnesium Bromide Quench Quench with sat. NH4Cl Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Wash Wash with Brine Extraction->Wash Drying Dry over Anhydrous Agent Wash->Drying Concentration Solvent Removal Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation For large scale or volatile impurities Chromatography Column Chromatography Concentration->Chromatography For high purity & non-volatile impurities Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product NMR NMR Spectroscopy GCMS GC-MS IR IR Spectroscopy Pure_Product->NMR Pure_Product->GCMS Pure_Product->IR

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Crude Product Analysis Impurity_Check Impurity Detected? Yes No Start->Impurity_Check Impurity_Type Identify Impurity Unreacted Cyclohexanone 1,5-Hexadiene (Wurtz Product) Emulsion/Salts Impurity_Check:f1->Impurity_Type Pure_Product Pure Product Impurity_Check:f2->Pure_Product Solution_Ketone Purify by Column Chromatography Impurity_Type:f1->Solution_Ketone Solution_Diene Purify by Distillation or Column Chromatography Impurity_Type:f2->Solution_Diene Solution_Emulsion Re-workup: Brine Wash / Filtration Impurity_Type:f3->Solution_Emulsion Solution_Ketone->Pure_Product Solution_Diene->Pure_Product Solution_Emulsion->Pure_Product

Caption: Decision tree for troubleshooting common impurities in this compound synthesis.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₉H₁₆O140.22~190[5][7]
CyclohexanoneC₆H₁₀O98.14155.6
1,5-HexadieneC₆H₁₀82.1459-60

References

Validation & Comparative

A Senior Application Scientist's Guide to the Allylation of Cyclohexanone: Direct α-Alkylation vs. 1,2-Addition Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the introduction of an allyl group into a cyclohexanone framework is a foundational transformation. The resulting 2-allylcyclohexanone is a versatile building block for the synthesis of complex natural products and pharmaceutical agents, offering a reactive handle for further elaboration. However, the seemingly straightforward allylation of cyclohexanone presents a classic challenge of regioselectivity, where reaction conditions dictate the formation of distinct products.

This guide provides an in-depth comparison of the primary methodologies for cyclohexanone allylation. We will dissect the critical differences between direct nucleophilic addition to the carbonyl carbon, which yields 1-allylcyclohexanol, and the more synthetically valuable α-alkylation that produces 2-allylcyclohexanone. We will explore the mechanistic underpinnings, provide field-proven experimental protocols, and offer a comparative analysis to guide your synthetic strategy.

The Dichotomy of Cyclohexanone Allylation: Three Competing Pathways

When an allyl nucleophile is introduced to cyclohexanone, three potential reaction pathways exist. The choice of reagents and reaction conditions is paramount as it directs the reaction towards one of these outcomes:

  • 1,2-Carbonyl Addition: The nucleophile attacks the electrophilic carbonyl carbon directly. This is the dominant pathway for highly nucleophilic "hard" organometallic reagents like Grignard and organolithium reagents, yielding the tertiary alcohol, this compound.

  • α-C-Alkylation: The reaction proceeds via a pre-formed or in-situ generated enolate. The α-carbon of the enolate acts as the nucleophile, attacking an allyl electrophile. This is the desired pathway for synthesizing 2-allylcyclohexanone.

  • O-Alkylation: The oxygen atom of the enolate acts as the nucleophile, forming an allyl enol ether. While sometimes a side product, this ether can be intentionally formed and subsequently rearranged to the C-alkylated product via a sigmatropic rearrangement.

The selection of the appropriate method hinges on understanding which of these pathways is favored under a given set of conditions.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Cyclohexanone Cyclohexanone Addition 1,2-Addition Cyclohexanone->Addition Grignard/Barbier (Allyl Nucleophile) C_Alkylation α-C-Alkylation Cyclohexanone->C_Alkylation Enolate Chemistry (Allyl Electrophile) Allyl_Source Allyl Source (Nucleophile or Electrophile) Allyl_Source->Addition Grignard/Barbier (Allyl Nucleophile) Allyl_Source->C_Alkylation Enolate Chemistry (Allyl Electrophile) Product_Alcohol This compound Addition->Product_Alcohol O_Alkylation O-Alkylation C_Alkylation->O_Alkylation Side Reaction Product_Ketone 2-Allylcyclohexanone C_Alkylation->Product_Ketone Product_Ether Allyl Cyclohexenyl Ether O_Alkylation->Product_Ether Product_Ether->Product_Ketone [3,3]-Sigmatropic Rearrangement

Figure 1: Competing pathways in the allylation of cyclohexanone.

Synthesis of this compound: The 1,2-Addition Route

The most direct reaction between cyclohexanone and an allyl organometallic reagent results in the formation of this compound. This pathway does not involve an enolate intermediate; instead, the carbanionic allyl species directly attacks the carbonyl carbon.

Mechanism: Barbier-Type Reaction

The Barbier reaction is a powerful method that generates the organometallic nucleophile in situ, in the presence of the carbonyl substrate. This avoids the separate step of preparing and handling often unstable Grignard reagents. Metals like zinc, indium, or tin are used to mediate the reaction between an allyl halide and the ketone. Indium, in particular, is notable for its ability to facilitate these reactions in aqueous media, offering a green chemistry advantage.

The causality is clear: the high polarity of the C=O bond makes the carbonyl carbon highly electrophilic. Strong, "hard" nucleophiles, such as the allyl-metal species generated in Grignard or Barbier reactions, preferentially attack this site of high positive charge density, leading exclusively to the 1,2-addition product.

G cluster_0 Step 1: Oxidative Addition cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Aqueous Workup Allyl-Br Allyl-Br Zn Zn(0) Allyl-Zn-Br [Allyl-Zn-Br] Allyl-Br->Allyl-Zn-Br Zn(0) Cyclohexanone Cyclohexanone Intermediate Zinc Alkoxide Intermediate Cyclohexanone->Intermediate Product This compound Intermediate->Product H₃O⁺ H3O+ H₃O⁺

Figure 2: Mechanism of a Zinc-mediated Barbier reaction.

Experimental Protocol: Zinc-Mediated Barbier Allylation

This protocol is adapted from procedures demonstrating mechanochemical Barbier-type reactions, which are operationally simple and often do not require inert atmospheres.

  • Reaction Setup: To a 10 mL stainless steel milling jar, add cyclohexanone (1.0 mmol, 1.0 equiv.), zinc dust (2.0 mmol, 2.0 equiv.), and allyl bromide (1.5 mmol, 1.5 equiv.).

  • Milling: Add a 12 mm stainless steel ball and mill the mixture at 30 Hz for 2 hours.

  • Workup: After milling, transfer the resulting paste to a flask using ethyl acetate (50 mL).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL) and stir for 20 minutes.

  • Extraction and Purification: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel flash chromatography to yield this compound.

Synthesis of 2-Allylcyclohexanone: The α-Alkylation Route

To achieve the desired α-allylation, the nucleophile must be the α-carbon of the cyclohexanone ring. This requires the formation of a cyclohexanone enolate, which is then reacted with an allyl electrophile.

Method A: Direct Alkylation of Pre-formed Enolates

This is the classic and most direct approach. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate cyclohexanone, forming the lithium enolate. Subsequent addition of an electrophilic allyl source, like allyl bromide, results in an SN2 reaction at the α-carbon.

The choice of base and temperature is critical for controlling regioselectivity. Using LDA at low temperatures (-78 °C) favors the formation of the less-substituted "kinetic" enolate, which is crucial for substrates that are not symmetrical like cyclohexanone. The irreversible nature of this alkylation means the product distribution is determined by the transition state energies (kinetic control).

Experimental Protocol: Direct Alkylation via Lithium Enolate

This protocol is based on well-established procedures for the alkylation of ketone enolates.

  • Enolate Formation: In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in anhydrous THF at -78 °C. Add a solution of cyclohexanone (1.0 equiv.) in anhydrous THF dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting enolate solution for 30 minutes at 0 °C, then re-cool to -78 °C.

  • Alkylation: Add allyl bromide (1.2 equiv.) dropwise to the enolate solution at -78 °C.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by vacuum distillation or column chromatography to yield 2-allylcyclohexanone.

Method B: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a highly versatile and powerful method for C-C bond formation. It utilizes a palladium(0) catalyst to generate a π-allylpalladium(II) complex from an allylic substrate (e.g., allyl acetate, allyl carbonate). This complex then acts as an electrophile for a soft nucleophile, such as a ketone enolate.

A key advantage of this method is its mildness and high efficiency. The enolate can be generated in situ under relatively gentle conditions, and the reaction proceeds with high chemo- and regioselectivity. The choice of phosphine ligands on the palladium catalyst is crucial for modulating reactivity and, in asymmetric variants, for inducing enantioselectivity.

G Pd0 Pd(0)L₂ PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition AllylX Allyl-X (e.g., Allyl Acetate) AllylX->PiAllyl Product 2-Allylcyclohexanone PiAllyl->Product Nucleophilic Attack Enolate Cyclohexanone Enolate (Nu⁻) Enolate->Product Pd0_regen Pd(0)L₂ Product->Pd0_regen Reductive Elimination Pd0_regen->Pd0 Catalyst Regeneration

Figure 3: Catalytic cycle of the Tsuji-Trost allylation.

Experimental Protocol: Tsuji-Trost Allylation of Cyclohexanone

This protocol is a representative example of a palladium-catalyzed allylic alkylation of a ketone.

  • Catalyst Preparation: In a Schlenk flask under argon, add Pd₂(dba)₃ (0.025 equiv.) and a suitable phosphine ligand (e.g., dppe, 0.055 equiv.) to anhydrous, degassed THF. Stir for 20 minutes at room temperature.

  • Enolate Generation: In a separate flask, add a solution of cyclohexanone (1.2 equiv.) in THF to a suspension of NaH (1.1 equiv.) in THF at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Allylation: Add allyl acetate (1.0 equiv.) to the catalyst mixture. Then, transfer the pre-formed sodium enolate solution to the catalyst mixture via cannula.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 12-16 hours.

  • Workup and Purification: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Comparative Analysis

The choice between these divergent pathways depends entirely on the desired product. The following table summarizes the key differences to guide your experimental design.

FeatureGrignard/Barbier-Type ReactionDirect Enolate AlkylationTsuji-Trost Allylation
Product This compound (Tertiary Alcohol)2-Allylcyclohexanone (α-Alkylated Ketone)2-Allylcyclohexanone (α-Alkylated Ketone)
Key Reagents Allyl-MgBr, Zn, In; CyclohexanoneLDA, NaH; Allyl-BrPd(0) catalyst, Ligand, Allyl-OAc
Allyl Species Nucleophile (Allyl⁻ equivalent)Electrophile (Allyl⁺ equivalent)Electrophile (π-Allyl Pd Complex)
Mechanism 1,2-Nucleophilic AdditionEnolate formation, SN2 AlkylationCatalytic Cycle
Reaction Conditions Anhydrous (Grignard) or aqueous (In); In situAnhydrous; Cryogenic temp. (-78 °C)Anhydrous; Mild to moderate heat
Advantages High yield for 1,2-addition; Barbier is one-pot; Indium works in waterStraightforward concept; Strong C-C bond formationHigh efficiency; Mild conditions; High functional group tolerance; Amenable to asymmetric catalysis
Disadvantages Does NOT yield 2-allylcyclohexanone; Grignard is moisture sensitiveRequires stoichiometric strong base; Cryogenic conditions; Potential for O-alkylation and poly-alkylationCatalyst cost and sensitivity; Requires ligand screening for optimization; Toxicity of some reagents

Conclusion

The allylation of cyclohexanone is a tale of two distinct regiochemical outcomes, governed by the fundamental principles of carbonyl and enolate chemistry.

  • To synthesize This compound , the product of 1,2-carbonyl addition, methods employing strong allyl nucleophiles such as Grignard reagents or in-situ generated Barbier-type reagents are the methods of choice. They are robust, high-yielding, and directly target the electrophilic carbonyl carbon.

  • To synthesize the synthetically versatile 2-allylcyclohexanone , the strategy must be shifted to utilize the nucleophilicity of the α-carbon. This is achieved through enolate chemistry. Direct alkylation with a strong base and an allyl halide is a classic approach, offering simplicity but requiring stringent anhydrous and cryogenic conditions. For a milder, more versatile, and catalytically efficient route, the Tsuji-Trost palladium-catalyzed allylic alkylation stands out as a state-of-the-art method, offering superior control and broader substrate scope.

By understanding the mechanistic dichotomy between these pathways, researchers can confidently select and execute the appropriate protocol to access their desired allylated cyclohexanone derivative, paving the way for further synthetic discoveries.

A Comparative Yield Analysis of 1-Allylcyclohexanol Synthesis: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. The synthesis of tertiary alcohols, such as 1-Allylcyclohexanol, serves as a critical step in the elaboration of complex molecular architectures found in natural products, pharmaceuticals, and fragrance compounds. This guide provides a comparative analysis of the principal methods for synthesizing this compound via the allylation of cyclohexanone, offering an in-depth look at the underlying mechanisms, detailed experimental protocols, and a critical evaluation of reaction yields and practical considerations.

Introduction: The Strategic Importance of Carbonyl Allylation

The addition of an allyl group to a carbonyl carbon is a fundamental transformation that installs a homoallylic alcohol moiety. This functional group is a versatile synthetic intermediate, primed for further manipulation through its hydroxyl and alkene functionalities. This compound, the product of cyclohexanone allylation, is a valuable building block. The choice of synthetic method for its preparation can significantly impact yield, purity, cost, and scalability. This guide will compare four major organometallic approaches: the Grignard reaction, the Barbier reaction, the use of organolithium reagents, and indium-mediated allylation.

The Grignard Reaction: The Archetypal Two-Step Nucleophilic Addition

First reported by Victor Grignard in 1900, the eponymous reaction involves a pre-formed organomagnesium halide (the Grignard reagent) which then acts as a potent nucleophile.[1] This method is a stalwart of organic synthesis, known for its reliability and the high reactivity of the reagent.

Mechanism & Rationale

The synthesis of this compound via the Grignard pathway is a two-step process. First, allylmagnesium bromide is prepared by reacting allyl bromide with magnesium metal in an anhydrous ether solvent. The highly polarized carbon-magnesium bond of the resulting reagent attacks the electrophilic carbonyl carbon of cyclohexanone. A subsequent acidic workup protonates the magnesium alkoxide intermediate to yield the final tertiary alcohol.

The strict requirement for anhydrous conditions is paramount; Grignard reagents are powerful bases and will readily deprotonate water, alcohols, or even trace acidic protons, quenching the reagent and reducing the yield.[2] The choice of an ether solvent like diethyl ether or tetrahydrofuran (THF) is critical as it solvates the magnesium center, stabilizing the reagent.[3]

Experimental Protocol: Grignard Synthesis
  • Apparatus Setup: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a dry, inert atmosphere (Nitrogen or Argon).

  • Reagent Formation: Place magnesium turnings (1.2 eq.) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine to initiate the reaction.

  • Add a solution of allyl bromide (1.0 eq.) in anhydrous diethyl ether dropwise via the dropping funnel to the stirred magnesium suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.[4]

  • After the addition is complete and the magnesium has been consumed, the resulting grey-black solution of allylmagnesium bromide is ready.

  • Addition to Ketone: Cool the Grignard solution to 0°C. Add a solution of cyclohexanone (1.0 eq.) in anhydrous diethyl ether dropwise with vigorous stirring.

  • Workup: After the addition is complete, allow the reaction to stir for an additional hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Yield & Performance

The Grignard reaction is known for providing good to excellent yields, typically in the range of 75-90% for unhindered ketones like cyclohexanone.[5][6] Its primary drawbacks are its extreme sensitivity to moisture and the operational complexity of the two-step, inert-atmosphere procedure.

The Barbier Reaction: A Practical One-Pot Alternative

Chronologically, the Barbier reaction predates the Grignard reaction.[1] Its defining feature is the in situ generation of the organometallic nucleophile in the presence of the carbonyl substrate.[7] This one-pot procedure offers significant operational advantages over the two-step Grignard method.

Mechanism & Rationale

In the Barbier reaction, an allyl halide, a metal (commonly zinc, magnesium, or indium), and the carbonyl compound are all mixed together. The organometallic species forms on the surface of the metal and immediately reacts with the adjacent carbonyl compound, circumventing the need to pre-form and isolate the sensitive reagent.[8] This reduces handling steps and can often be performed under less stringent conditions. Zinc is a popular choice for this reaction due to its lower basicity compared to organomagnesium reagents, which can increase tolerance to other functional groups.

Experimental Protocol: Zinc-Mediated Barbier Synthesis
  • Apparatus Setup: Add zinc powder (1.0 eq.) to a reaction flask.

  • Reaction Mixture: Add THF (2 mL) to the flask. Slowly add a solution of allyl bromide (1.0 eq.) in THF (1 mL) under magnetic stirring. Allow the mixture to react at room temperature for 30 minutes.

  • Substrate Addition: Slowly add a solution of cyclohexanone (1.0 eq.) dissolved in THF (1 mL).

  • Monitoring & Workup: Continue stirring and monitor the reaction's completion using Thin Layer Chromatography (TLC). Upon completion, add a few drops of water to quench the reaction.

  • Extraction & Purification: Extract the mixture with diethyl ether. Wash the combined ether extracts with saturated brine and dry over anhydrous sodium sulfate. Concentrate the solvent to obtain the crude product. Purify the crude material via silica gel column chromatography to yield pure this compound.[9]

Yield & Performance

The Barbier reaction is prized for its simplicity and robustness. Zinc-mediated allylation of cyclohexanone has been reported to achieve yields as high as 92% .[9] The method's key advantage is its one-pot nature, which saves time and reduces exposure to air-sensitive reagents. Some variations can even be performed in aqueous media, aligning with the principles of green chemistry.[7][10]

Organolithium Reagents: The High-Reactivity Path

Organolithium reagents, such as allyllithium, are even more reactive than their Grignard counterparts due to the greater polarity of the carbon-lithium bond.[11] This heightened reactivity can be advantageous for reactions with sterically hindered ketones but also introduces challenges in handling and selectivity.

Mechanism & Rationale

The synthesis and reaction mechanism of allyllithium mirrors that of allylmagnesium bromide. It is typically prepared by the reaction of an allyl halide with lithium metal.[12][13] The resulting reagent is an exceptionally strong base and nucleophile. This high reactivity necessitates extremely stringent anhydrous and anaerobic conditions and low temperatures (e.g., -78°C) to prevent side reactions and reagent decomposition.[11]

Experimental Protocol: Organolithium Synthesis
  • Apparatus Setup: A rigorously dried, inert-atmosphere setup is mandatory.

  • Reagent Formation: Suspend lithium metal (2.2 eq.) with a catalytic amount of an electron carrier like naphthalene in dry THF. Add allyl chloride (1.0 eq.) at a low temperature (e.g., -20°C).

  • Addition to Ketone: Cool the freshly prepared allyllithium solution to -78°C (dry ice/acetone bath). Slowly add a solution of cyclohexanone (1.0 eq.) in dry THF.

  • Workup & Purification: After the reaction is complete, quench carefully at low temperature with saturated NH₄Cl solution. Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction as described for the Grignard protocol. Purify by vacuum distillation.

Yield & Performance

When executed correctly, the organolithium approach can provide very high yields, often exceeding 90% . However, the reagents are pyrophoric and extremely sensitive, making this method less common for simple substrates like cyclohexanone where milder reagents suffice. Its main utility lies in cases where less reactive organometallics fail.[14]

Indium-Mediated Allylation: The Green and Chemoselective Method

In recent decades, indium has emerged as a highly effective metal for mediating Barbier-type allylations, with the remarkable advantage of being stable and effective in aqueous media.[15] This property makes it an attractive option for developing more environmentally benign synthetic protocols.

Mechanism & Rationale

Indium's first ionization potential is similar to that of sodium, yet it is unaffected by boiling water. This unique reactivity allows for the in situ formation of an organoindium species from an allyl halide in water or aqueous solvents. This species is sufficiently nucleophilic to add to carbonyls but does not violently react with water. This water tolerance obviates the need for dry solvents and inert atmospheres, drastically simplifying the experimental procedure.[16]

Experimental Protocol: Indium-Mediated Aqueous Synthesis
  • Apparatus Setup: An open-air flask is typically sufficient.

  • Reaction Mixture: To a flask containing a stirred mixture of cyclohexanone (1.0 eq.) and allyl bromide (1.5 eq.) in a solvent such as water/THF or saturated NH₄Cl solution, add indium powder (1.2 eq.) in one portion.

  • Reaction & Workup: Stir the mixture vigorously at room temperature until TLC indicates the consumption of the starting material. Upon completion, extract the mixture with diethyl ether.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the product.

Yield & Performance

Indium-mediated allylation is known for its high chemoselectivity and excellent yields, often in the 85-95% range.[17] Its primary advantages are its operational simplicity, lack of need for an inert atmosphere, and compatibility with aqueous media, which represents a significant step forward in green chemistry. The main drawback is the higher cost of indium compared to magnesium or zinc.

Comparative Data Summary

MethodTypical YieldReaction TypeKey ConditionsAdvantagesDisadvantages
Grignard Reaction 75-90%Two-StepAnhydrous, Inert AtmosphereHigh reactivity, well-establishedMoisture sensitive, two-step process
Barbier Reaction (Zn) 85-95%One-PotAnhydrous or AqueousOperationally simple, high yieldMetal quality can affect initiation
Organolithium Reagent >90%Two-StepAnhydrous, Inert, -78°CExtremely reactivePyrophoric, requires low temp.
Indium-Mediated 85-95%One-PotAqueous Media, AirWater tolerant, simple setupHigher cost of indium metal

Visualizing the Synthetic Workflows

To better understand the practical differences, the following diagrams illustrate the workflows for the classic two-step Grignard synthesis versus the streamlined one-pot Barbier reaction.

G cluster_0 Grignard Synthesis (Two-Step) cluster_1 Barbier Synthesis (One-Pot) A 1. Form Reagent (Allyl-Br + Mg in Ether) B 2. React with Ketone (Add Cyclohexanone @ 0°C) A->B Inert Atmosphere C 3. Aqueous Workup (Add NH4Cl Solution) B->C D 1. Combine All Reagents (Allyl-Br, Zn, Cyclohexanone) E 2. Aqueous Workup D->E Stir at RT

Caption: Comparison of Grignard vs. Barbier workflows.

reaction_mechanism cyclohexanone Cyclohexanone intermediate Alkoxide Intermediate cyclohexanone->intermediate Nucleophilic Attack allyl_metal Allyl-Mtl (Mtl = MgBr, ZnBr, Li, In) allyl_metal->intermediate product This compound intermediate->product Protonation (H+ Workup)

References

A Comparative Guide to the Synthesis of 1-Allylcyclohexanol: Grignard Reaction vs. Barbier Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic organic chemistry and drug development, the formation of carbon-carbon bonds is a cornerstone of molecular construction. The synthesis of tertiary alcohols, such as 1-allylcyclohexanol, is a frequent objective, serving as a critical intermediate for more complex molecular architectures. This guide provides an in-depth, objective comparison of two powerful organometallic methodologies for synthesizing this target: the classic Grignard reaction and the operationally simpler Barbier reaction. We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer field-proven insights to guide your choice of synthetic strategy.

Synthetic Principles and Reaction Mechanisms

At their core, both the Grignard and Barbier reactions achieve the same transformation: the nucleophilic addition of an allyl group to the electrophilic carbonyl carbon of cyclohexanone. However, the manner in which the key organometallic nucleophile is generated and utilized differs fundamentally, dictating the reaction's requirements, advantages, and limitations.

The Grignard Reaction: A Two-Step Classic

First reported by Victor Grignard in 1900, this Nobel Prize-winning reaction is a robust and widely used method for C-C bond formation.[1] It proceeds in two distinct steps:

  • Formation of the Grignard Reagent: Allyl bromide reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form allylmagnesium bromide. This organometallic species is a potent nucleophile but also a very strong base.[2][3]

  • Nucleophilic Addition: The pre-formed Grignard reagent is then added to cyclohexanone. The allyl carbanion attacks the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.[3][4]

The defining characteristic of the Grignard reaction is its extreme sensitivity to protic sources. The Grignard reagent is readily quenched by water, alcohols, or even acidic C-H bonds.[2][3] This necessitates the use of scrupulously dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).[5][6]

Grignard_Reaction cluster_reactants Step 1: Reagent Formation (Anhydrous Ether) cluster_reaction Step 2: Nucleophilic Addition & Workup AllylBr Allyl Bromide Grignard Allylmagnesium Bromide (Grignard Reagent) AllylBr->Grignard + Mg(0) Mg Mg Metal Cyclohexanone Cyclohexanone Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Cyclohexanone->Alkoxide Product This compound Alkoxide->Product + H3O+ (Workup)

Caption: The two-step pathway of the Grignard reaction.

The Barbier Reaction: A One-Pot Alternative

Developed by Philippe Barbier (Victor Grignard's teacher), the Barbier reaction is a one-pot procedure where the organometallic reagent is generated in situ in the presence of the carbonyl substrate.[5][7][8] This seemingly subtle difference has profound practical implications.

In a Barbier synthesis of this compound, allyl bromide, cyclohexanone, and a metal (such as magnesium, zinc, tin, or indium) are all combined in the same reaction vessel.[6][8] The organometallic species forms on the metal surface and immediately reacts with the adjacent cyclohexanone.[9]

The key advantage of the Barbier reaction is its enhanced tolerance to reaction conditions. Because the highly reactive organometallic intermediate is never allowed to accumulate to a high concentration, side reactions can be minimized. Crucially, when using metals like zinc or indium, the reaction can often be performed in the presence of water, making it an attractive method from a green chemistry perspective.[6][8][10]

Barbier_Reaction cluster_reactants One-Pot System AllylBr Allyl Bromide InSitu In-situ generation of organometallic species on metal surface AllylBr->InSitu Cyclohexanone Cyclohexanone Product This compound (after workup) Cyclohexanone->Product Metal Metal (e.g., Zn, Mg, In) Metal->InSitu InSitu->Product

Caption: The one-pot (in situ) nature of the Barbier reaction.

Performance Comparison: A Head-to-Head Analysis

The choice between the Grignard and Barbier reaction depends on the specific requirements of the synthesis, including substrate compatibility, available equipment, and desired operational simplicity.

FeatureGrignard ReactionBarbier Reaction
Procedure Two distinct steps (reagent formation, then addition)[5][6]One-pot synthesis (all components added together)[8]
Reaction Conditions Strictly anhydrous; requires inert atmosphere[2][5]Tolerant to protic solvents (e.g., water) with certain metals (Zn, In)[6][8]
Reagent Sensitivity Highly sensitive to moisture and acidic protons[3]Less sensitive due to in situ generation and immediate consumption[9][10]
Metal Choice Almost exclusively Magnesium (Mg)Versatile: Mg, Zinc (Zn), Tin (Sn), Indium (In), Samarium (Sm) etc.[8][9]
Operational Simplicity More complex; requires careful handling of sensitive reagentsSimpler and more direct; fewer handling steps
"Green" Chemistry Poor; requires dry organic solvents and inert atmosphereGood; can often be run in aqueous media, reducing organic solvent waste[6][8]
Common Side Reactions Wurtz coupling of the halide; enolization of the ketone[11]Pinacol coupling of the ketone; reduction of the carbonyl[12]
Substrate Scope Less tolerant to functional groups (e.g., esters, -OH, -NH)More tolerant of sensitive functional groups[5]

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Protocol 1: Grignard Synthesis of this compound

This protocol is a self-validating system. The initiation of the Grignard formation is the critical step, confirmed by visual cues like the disappearance of the iodine activator, solution turbidity, and gentle reflux.

Materials:

  • Magnesium turnings (1.5 equiv)

  • Iodine (1 small crystal, as initiator)

  • Allyl bromide (1.2 equiv)

  • Cyclohexanone (1.0 equiv)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard organic extraction solvents (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Flame-dry all glassware under a stream of nitrogen or argon to remove adsorbed moisture and maintain a positive pressure of inert gas.[13]

  • Grignard Reagent Formation:

    • Place the magnesium turnings and the iodine crystal in the flask.

    • Add a small portion of anhydrous ether, just enough to cover the magnesium.

    • Prepare a solution of allyl bromide in anhydrous ether in the dropping funnel.

    • Add a small amount (approx. 10%) of the allyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, the solution turning cloudy and gray, and gentle refluxing of the ether.[14][15] If the reaction does not start, gentle warming or crushing the magnesium with a glass rod may be required.

    • Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[14]

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[16]

  • Reaction with Cyclohexanone:

    • Cool the flask containing the Grignard reagent in an ice bath.

    • Add a solution of cyclohexanone in anhydrous ether dropwise via the dropping funnel. A vigorous reaction is often observed. Control the addition rate to maintain a manageable temperature.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up and Isolation:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.[14]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product via column chromatography or distillation as needed.

Protocol 2: Zinc-Mediated Barbier Synthesis of this compound

This protocol leverages operational simplicity. The reaction's progress can be monitored by techniques like Thin Layer Chromatography (TLC) to confirm the consumption of the starting cyclohexanone.

Materials:

  • Zinc powder (2.0 equiv)

  • Allyl bromide (1.5 equiv)

  • Cyclohexanone (1.0 equiv)

  • Solvent system: THF and saturated aqueous NH₄Cl solution (e.g., 9:1 v/v)[17][18]

  • Standard organic extraction solvents (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stir bar, add the zinc powder, cyclohexanone, and the THF/aq. NH₄Cl solvent system.[19] No inert atmosphere is typically required.

  • Reaction:

    • Stir the suspension vigorously.

    • Add the allyl bromide dropwise to the mixture at room temperature. The reaction is often mildly exothermic.

    • Stir the resulting mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of cyclohexanone.[9]

  • Work-up and Isolation:

    • Filter the reaction mixture through a pad of celite to remove unreacted zinc powder.

    • Transfer the filtrate to a separatory funnel and dilute with diethyl ether and water.

    • Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

    • Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product via column chromatography or distillation as needed.

Conclusion and Recommendations

Both the Grignard and Barbier reactions are highly effective for the synthesis of this compound, but they cater to different experimental philosophies and constraints.

  • The Grignard reaction remains the gold standard for achieving high yields when working with simple, non-functionalized substrates like cyclohexanone. Its main drawback is the stringent requirement for anhydrous conditions, which demands careful technique and preparation. It is the preferred method when reaction conditions can be tightly controlled and the highest possible yield is the primary goal.

  • The Barbier reaction offers unparalleled operational simplicity and is the superior choice when dealing with more complex substrates bearing sensitive functional groups that would not survive the harsh, basic nature of a pre-formed Grignard reagent.[5] Its tolerance for aqueous conditions, particularly with metals like zinc and indium, aligns it with the principles of green chemistry and makes it a robust and forgiving method, ideal for rapid synthesis and library generation.[6][8]

Ultimately, the selection of one method over the other is a strategic decision based on a balance of desired yield, substrate complexity, available resources, and operational convenience.

References

A Comparative Guide to 1-Allylcyclohexanol and its Analogues as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of key intermediates is a critical decision that influences the efficiency, scalability, and overall success of a synthetic route. This guide provides an in-depth technical comparison of 1-allylcyclohexanol and its analogues, namely 1-vinylcyclohexanol and 1-propargylcyclohexanol, as pivotal intermediates in the synthesis of complex pharmaceutical compounds. By examining their synthesis, reactivity, and application, we aim to furnish a comprehensive resource for informed decision-making in pharmaceutical research and manufacturing.

Introduction: The Significance of Substituted Cyclohexanols in Pharmaceutical Synthesis

Substituted cyclohexanol moieties are prevalent structural motifs in a variety of active pharmaceutical ingredients (APIs). Their rigid, three-dimensional structure can impart favorable pharmacokinetic properties to a drug molecule. This compound, with its reactive allyl group, serves as a versatile building block, enabling the introduction of further functionalities and the construction of complex molecular architectures.[1][2] Its analogues, featuring vinyl and propargyl groups, offer alternative reactive handles, each with unique synthetic advantages and challenges. This guide will explore these nuances to evaluate their comparative efficacy.

Synthesis of this compound and its Analogues: A Comparative Overview

The most common and efficient method for synthesizing this compound and its vinyl and propargyl analogues is the Grignard reaction.[3] This venerable organometallic reaction involves the nucleophilic addition of a Grignard reagent to the carbonyl carbon of cyclohexanone.

General Synthesis Workflow

The general workflow for the synthesis of these tertiary alcohols is depicted below.

G cluster_synthesis Synthesis of 1-Substituted Cyclohexanols start Start Materials: - Magnesium Turnings - Alkyl/Aryl Halide (RX) - Anhydrous Ether/THF - Cyclohexanone grignard_formation Grignard Reagent Formation: RX + Mg -> RMgX start->grignard_formation Step 1 addition Nucleophilic Addition: RMgX + Cyclohexanone grignard_formation->addition Step 2 workup Aqueous Workup (e.g., sat. NH4Cl) addition->workup Step 3 product Final Product: 1-Substituted Cyclohexanol workup->product Step 4

Caption: General workflow for the synthesis of 1-substituted cyclohexanols via the Grignard reaction.

Comparative Synthesis Data
IntermediateAnalogue TypeStarting HalideTypical SolventReported YieldReference(s)
This compound Allylic AlcoholAllyl bromideDiethyl ether / THF79-89% (of Grignard reagent)[4]
1-Vinylcyclohexanol Vinylic AlcoholVinyl chloride/bromideTHFNot specified, but commercially available[5][6]
1-Propargylcyclohexanol Propargylic AlcoholPropargyl bromideDiethyl ether / THFYields vary, often lower due to side reactions[7]

Disclaimer: The yields reported are from different sources and may not be directly comparable due to variations in reaction conditions, scale, and purification methods. However, they provide a general indication of the synthetic feasibility.

Causality Behind Experimental Choices and Expected Outcomes
  • Choice of Halide: Allyl and propargyl bromides are commonly used due to their higher reactivity compared to the corresponding chlorides. Vinyl halides are less reactive than alkyl halides.[8]

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent and prevent its decomposition by protic solvents.[4]

  • Reaction Kinetics: Allyl Grignard reagents are known to react with ketones at near diffusion-controlled rates, making them highly efficient.[9] The reactivity of vinyl and propargyl Grignard reagents is generally lower.

  • Side Reactions: The synthesis of propargyl Grignard reagents can be complicated by side reactions such as dimerization and isomerization, potentially leading to lower yields of the desired 1-propargylcyclohexanol.

Physicochemical Properties and Stability

The nature of the unsaturated substituent significantly influences the physicochemical properties and stability of the intermediate.

PropertyThis compound1-Vinylcyclohexanol1-Propargylcyclohexanol
Molecular Formula C₉H₁₆O[2]C₈H₁₄O[5]C₉H₁₄O
Molecular Weight 140.22 g/mol [2]126.20 g/mol [5]138.21 g/mol
Boiling Point ~190 °C (estimated)[1]74 °C / 19 mmHg[6]Not readily available
Stability Relatively stable; the allylic alcohol moiety can undergo rearrangement under acidic conditions.[10]Generally stable, though can be prone to polymerization.Can be less stable, particularly if impurities from synthesis are present.

The stability of these intermediates is a crucial factor in their storage and handling, as well as in the design of subsequent reaction steps. Tertiary allylic alcohols, like this compound, are generally stable but can be susceptible to acid-catalyzed rearrangements.[11]

Application in Pharmaceutical Synthesis: Tramadol and Venlafaxine

This compound and its analogues are key intermediates in the synthesis of several important APIs, including the analgesic Tramadol and the antidepressant Venlafaxine.

Role in Tramadol Synthesis

The synthesis of Tramadol involves the reaction of a Grignard reagent with a substituted cyclohexanone derivative. While the commercial synthesis of Tramadol itself starts from a different cyclohexanone derivative, the underlying principle of using a cyclohexanol intermediate is central.[12][13] The use of a 1-substituted cyclohexanol allows for the introduction of the necessary side chain.

Role in Venlafaxine Synthesis

The synthesis of Venlafaxine provides a clearer example of the utility of these intermediates. A key step in several patented synthetic routes is the reaction of p-methoxyphenylacetonitrile with cyclohexanone to form a cyanohydrin intermediate, which is then further elaborated.[9][14][15] The use of a pre-formed 1-substituted cyclohexanol could offer an alternative pathway. For instance, a this compound intermediate could be transformed into the required side chain through a series of oxidation and amination steps. The overall yield for some Venlafaxine syntheses is reported to be over 62%.[15]

The choice between an allyl, vinyl, or propargyl intermediate would depend on the desired subsequent transformations. The allyl group allows for a wider range of functionalization reactions compared to the vinyl group. The propargyl group, with its terminal alkyne, opens up possibilities for click chemistry and other alkyne-specific transformations.

Experimental Protocols and Analytical Characterization

To ensure the quality and purity of these pharmaceutical intermediates, robust experimental and analytical protocols are essential.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established Grignard reaction methodologies.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Cyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the solution turns cloudy and begins to reflux. Maintain a gentle reflux by controlling the rate of addition.

  • Addition to Cyclohexanone: Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Analytical Characterization: Ensuring Purity and Quality

The purity of pharmaceutical intermediates is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of compounds like this compound and its analogues.[4][16]

G cluster_hplc HPLC Analysis Workflow sample_prep Sample Preparation: Dissolve intermediate in a suitable solvent injection Injection onto HPLC Column sample_prep->injection separation Separation based on polarity (e.g., Reverse-Phase C18 column) injection->separation detection Detection: UV or Mass Spectrometry (MS) separation->detection data_analysis Data Analysis: Determine purity by peak area percentage detection->data_analysis

Caption: A typical workflow for the purity analysis of pharmaceutical intermediates using HPLC.

Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the synthesized intermediates.[17]

Conclusion: A Comparative Efficacy Assessment

  • This compound: This intermediate offers a good balance of reactivity and stability. The synthesis of the corresponding Grignard reagent is generally high-yielding. The resulting allyl group is a versatile handle for a wide array of subsequent chemical transformations, making it a highly efficacious and flexible building block in multi-step pharmaceutical syntheses.

  • 1-Vinylcyclohexanol: While synthetically accessible, the vinyl Grignard reagent is less reactive than its allylic counterpart. The resulting vinyl group is also less versatile for further functionalization compared to the allyl group. Its primary advantage may lie in specific synthetic strategies where a terminal alkene is directly required.

  • 1-Propargylcyclohexanol: The synthesis of this analogue can be challenging due to the potential for side reactions. However, the resulting terminal alkyne is a highly valuable functional group in modern pharmaceutical chemistry, enabling access to a diverse range of compounds through reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). Its efficacy is therefore context-dependent on the desired final product.

Ultimately, the choice of intermediate will be dictated by the specific synthetic strategy, the desired final molecular architecture, and considerations of cost, scalability, and safety. This compound often represents a robust and versatile starting point for the synthesis of complex cyclohexanol-containing pharmaceuticals.

References

The Enigmatic Olfactory Profile of 1-Allylcyclohexanol: A Comparative Analysis Based on Structure-Odor Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and nuanced world of fragrance chemistry, the relationship between a molecule's structure and its perceived scent is a subject of continuous exploration. While many fragrance compounds are well-characterized, some, like 1-Allylcyclohexanol, remain olfactory enigmas in publicly accessible literature. This guide presents a comprehensive comparative analysis to hypothesize the olfactory properties of this compound. By examining structurally related compounds, we can deduce a probable scent profile, providing a valuable framework for researchers and fragrance developers. This exploration is grounded in the established principles of structure-odor relationships and supported by detailed experimental protocols for sensory analysis.

Introduction to this compound

The Foundation: Structure-Odor Relationships in Cyclohexanol Derivatives

The olfactory character of cyclohexanol derivatives is significantly influenced by the nature and position of substituents on the cyclohexane ring.[4] The parent compound, cyclohexanol, possesses a camphoraceous, mentholic, and phenolic odor.[5] The introduction of alkyl groups can modify this basic theme. For instance, increasing the complexity of an alkyl substituent can lead to a greater differentiation from the basic cyclohexanol scent, often introducing woody or floral notes.[4] Esterification of the hydroxyl group typically diminishes the camphoraceous character, often introducing fruity and woody notes, as seen in p-tert-butylcyclohexyl acetate.[4]

Comparative Olfactory Analysis

To build a hypothetical olfactory profile for this compound, we will compare it with a series of structurally related compounds. The following table summarizes the key olfactory descriptors of these comparator molecules.

Compound NameChemical StructureKey Olfactory Descriptors
This compound (Hypothetical) C9H16O To be determined
CyclohexanolC6H12OCamphoraceous, mentholic, phenolic[5]
Methylcyclohexanol (mixed isomers)C7H14OGeneral chemical scent, specific descriptors not detailed[6]
Allyl CyclohexylpropionateC12H20O2Strong, fruity (pineapple), floral-herbaceous, green, waxy, woody[7][8][9]
Allyl CyclohexylacetateC11H18O2Fruity, sweet, green, and slightly waxy[10]
Allyl CyclohexyloxyacetateC11H18O3Green, pineapple-like, and slightly herbaceous[11]
The Influence of the Allyl Group

The presence of an allyl group in fragrance molecules often imparts a fresh, diffusive, and sometimes sharp, green, or fruity character. In the case of the comparator esters, the allyl moiety contributes significantly to their fruity and green notes.

The Role of the Cyclohexanol Moiety

The cyclohexanol ring provides a certain bulk and lipophilicity, which can contribute to the substantivity and overall character of the fragrance. In many derivatives, it is associated with woody or camphoraceous notes.[4]

Hypothesized Olfactory Profile of this compound

Based on the analysis of its structural components and the olfactory profiles of related compounds, we can hypothesize the scent of this compound to be a complex blend of notes:

  • Fruity and Green: The allyl group is a strong indicator of fruity and green characteristics, likely with a fresh, diffusive quality.

  • Woody and Camphoraceous: The cyclohexanol backbone may impart a subtle woody or even a faint camphoraceous undertone, though this is likely to be less pronounced than in unsubstituted cyclohexanol due to the presence of the larger allyl group.

  • Floral Nuances: It is also possible that the combination of the allyl group and the hydroxyl function on the cyclohexane ring could result in some floral character.

Therefore, the overall profile of this compound is likely to be a fresh, fruity-green scent with a woody-camphoraceous background and potential floral aspects.

Experimental Verification: Protocols for Olfactory Analysis

To scientifically validate the hypothesized olfactory profile of this compound, rigorous sensory and instrumental analysis is required. The following are detailed protocols for such an evaluation.

Sensory Evaluation by a Trained Panel

This protocol outlines the methodology for a descriptive sensory analysis to characterize the odor profile of this compound.

Objective: To identify and quantify the olfactory attributes of this compound in comparison to reference fragrance compounds.

Materials:

  • This compound (high purity)

  • Comparator compounds (as listed in the table)

  • Odorless solvent (e.g., dipropylene glycol)

  • Glass smelling strips

  • Controlled environment sensory booths

Procedure:

  • Panelist Selection and Training:

    • Select 10-15 panelists based on their olfactory acuity and ability to describe scents.

    • Train the panel over several sessions to recognize and rate the intensity of a range of standard fragrance notes (e.g., fruity, floral, woody, green, camphoraceous).

  • Sample Preparation:

    • Prepare 10% solutions of this compound and each comparator compound in the odorless solvent.

    • Dip smelling strips into each solution to a depth of 1 cm for 2 seconds.

    • Allow the solvent to evaporate for 30 seconds before evaluation.

  • Evaluation Protocol:

    • Present the coded samples to the panelists in a randomized order.

    • Panelists will evaluate the top, middle, and base notes of each fragrance at specific time intervals (e.g., 1 minute, 15 minutes, 1 hour).

    • For each time point, panelists will rate the intensity of predefined olfactory descriptors on a scale from 0 (not perceptible) to 9 (very strong).

  • Data Analysis:

    • Analyze the intensity ratings for each descriptor using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between the samples.

    • Generate a spider web or radar plot to visualize the olfactory profile of each compound.

Diagram of Sensory Evaluation Workflow:

SensoryEvaluation cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Panelist Selection & Training Sample Sample Preparation (10% in DPG) Panel->Sample Present Randomized Presentation Sample->Present Evaluate Evaluate at T=1, 15, 60 min Present->Evaluate Rate Rate Intensity of Descriptors Evaluate->Rate Stats Statistical Analysis (ANOVA) Rate->Stats Visualize Data Visualization (Radar Plot) Stats->Visualize

Sensory evaluation workflow for fragrance profiling.
Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7][12]

Objective: To identify the specific odor-active components of a fragrance and characterize their scent.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Olfactory detection port (ODP)

  • Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent)

Procedure:

  • Sample Injection:

    • Inject a diluted sample of the fragrance compound into the GC.

  • Chromatographic Separation:

    • The volatile compounds are separated based on their boiling points and polarity as they pass through the column.

  • Effluent Splitting:

    • The effluent from the column is split between the FID and the ODP.

  • Olfactometric Detection:

    • A trained assessor sniffs the effluent from the ODP and records the time, duration, intensity, and description of any perceived odors.

  • Data Correlation:

    • The data from the olfactometry is correlated with the peaks from the FID to identify the chemical compounds responsible for specific odors.

Diagram of GC-O Analysis Workflow:

GCO_Workflow cluster_gc Gas Chromatography cluster_detection Detection cluster_analysis Data Analysis Injection Sample Injection Diluted fragrance sample Separation Chromatographic Separation Capillary Column Injection->Separation Split Effluent Splitting Separation->Split FID FID Quantitative Data Split->FID ODP ODP Sensory Data Split->ODP Correlation Data Correlation Match Odor to Peak FID->Correlation ODP->Correlation Identification Compound Identification Correlation->Identification

Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Conclusion

While the definitive olfactory profile of this compound awaits empirical validation, a systematic comparative analysis based on well-understood structure-odor relationships provides a strong foundation for a reasoned hypothesis. The likely combination of fruity, green, woody, and potentially floral notes makes this compound a promising candidate for further investigation by fragrance chemists. The experimental protocols detailed herein offer a clear pathway for the definitive sensory characterization of this and other novel fragrance molecules, bridging the gap between chemical structure and the art of perfumery.

References

Reactivity comparison of 1-Allylcyclohexanol with other tertiary alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 1-Allylcyclohexanol

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of functionalized molecules is paramount. This compound, a tertiary alcohol, presents a unique chemical profile due to the juxtaposition of a sterically hindered hydroxyl group and a reactive allyl moiety. This guide provides a comprehensive comparison of its reactivity against other common tertiary alcohols, such as tert-butanol and 1-methylcyclohexanol, supported by experimental frameworks and mechanistic insights.

Foundational Principles: Structural and Electronic Effects

The reactivity of an alcohol is fundamentally dictated by its structure. Tertiary alcohols, characterized by a hydroxyl group attached to a carbon bonded to three other carbon atoms, exhibit distinct behavior compared to their primary and secondary counterparts.

  • Inductive Effect & Steric Hindrance: In tertiary alcohols like tert-butanol and 1-methylcyclohexanol, the alkyl groups donate electron density to the carbinol carbon through the inductive effect.[1] This electronic push, combined with significant steric bulk around the hydroxyl group, influences the molecule's reaction pathways.

  • The Allylic Distinction: this compound shares these tertiary characteristics but includes a crucial point of differentiation: a carbon-carbon double bond at the allylic position. This feature introduces a site of unsaturation and, more importantly, allows for the formation of a resonance-stabilized allylic carbocation upon dehydration. This stabilization is a key factor governing its unique reactivity profile.

Comparative Reactivity Analysis

We will now explore the reactivity of this compound in several key classes of organic reactions, directly comparing its performance with saturated tertiary alcohols.

Acid-Catalyzed Dehydration: A Study in Carbocation Stability

The dehydration of alcohols to form alkenes is a cornerstone elimination reaction. For tertiary alcohols, this transformation proceeds via an E1 (Elimination, Unimolecular) mechanism.[2][3] The rate of this reaction is directly correlated with the stability of the carbocation intermediate formed.[3][4]

Mechanism Insight: The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), forming a good leaving group (water).[5] The departure of water generates a carbocation, which is the rate-determining step.[4] A base (often water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, forming the alkene.[2]

Comparative Analysis:

  • Standard Tertiary Alcohols (tert-Butanol, 1-Methylcyclohexanol): These alcohols dehydrate readily under relatively mild conditions (e.g., 25–80°C with dilute acid) due to the formation of a stable tertiary carbocation.[2][5]

  • This compound: This compound is expected to dehydrate under even milder conditions. The departure of the water molecule creates a tertiary carbocation that is also allylic. This allows the positive charge to be delocalized over two carbon atoms via resonance, resulting in a significantly more stable intermediate than a simple tertiary carbocation. This enhanced stability lowers the activation energy for the rate-determining step, accelerating the reaction. The presence of multiple, non-equivalent β-hydrogens can also lead to a mixture of conjugated and non-conjugated diene products.

Experimental Protocol: Comparative Dehydration of Tertiary Alcohols

  • Setup: To three separate round-bottom flasks equipped with a distillation apparatus, add 0.1 mol of tert-butanol, 1-methylcyclohexanol, and this compound, respectively.

  • Reagent Addition: Slowly add 5 mL of 20% aqueous phosphoric acid to each flask while cooling in an ice bath.[6]

  • Reaction: Gently heat the flasks. For tert-butanol and 1-methylcyclohexanol, a temperature of 80-100°C is typically required.[2] For this compound, start at a lower temperature (e.g., 40-50°C) and monitor the reaction by gas chromatography (GC).

  • Product Collection: Collect the alkene product via distillation.

  • Analysis: Analyze the reaction time, optimal temperature, and product distribution for each alcohol using GC-MS.

Data Summary: Dehydration Reactivity

AlcoholTypical Temp. (°C)Relative Reaction RateMajor Product(s)
tert-Butanol50 - 80Moderate2-Methylpropene
1-Methylcyclohexanol100 - 140Moderate1-Methylcyclohexene
This compound25 - 50High1-Allylcyclohexene, Allylidenecyclohexane

Diagram: E1 Dehydration of this compound

E1_Dehydration cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Determining) cluster_step3 Step 3: Deprotonation Alc This compound H_plus H⁺ Prot_Alc Protonated Alcohol Alc->Prot_Alc + H⁺ Carbocation Allylic Carbocation (Resonance Stabilized) Prot_Alc->Carbocation - H₂O Prot_Alc->Carbocation Product1 1-Allylcyclohexene Carbocation->Product1 - H⁺ Product2 Allylidenecyclohexane Carbocation->Product2 - H⁺ Base H₂O H2O H₂O

Caption: E1 mechanism showing resonance-stabilized carbocation.

Oxidation: A Tale of Two Functional Groups

A defining characteristic of tertiary alcohols is their resistance to oxidation.[7][8] Standard oxidizing agents like potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄) require a hydrogen atom on the carbinol carbon to effect oxidation, which tertiary alcohols lack.[8][9] Oxidation can only occur under harsh conditions that cleave carbon-carbon bonds.[10]

Comparative Analysis:

  • Standard Tertiary Alcohols: As expected, tert-butanol and 1-methylcyclohexanol are inert to common oxidizing agents. No reaction is observed with acidified potassium dichromate solution.[8]

  • This compound: While the tertiary alcohol group is unreactive, the allyl group's C=C double bond is readily oxidized. It will decolorize a solution of KMnO₄ (Baeyer's test) and undergo reactions like epoxidation or ozonolysis. This dual reactivity makes it a versatile synthetic intermediate. The alcohol moiety is resistant, but the alkene moiety is reactive.

Experimental Protocol: Comparative Oxidation with KMnO₄ (Baeyer's Test)

  • Preparation: Prepare a 1% aqueous solution of KMnO₄.

  • Reaction: In three separate test tubes, dissolve a few drops of each tertiary alcohol in 2 mL of acetone.

  • Observation: Add the KMnO₄ solution dropwise to each test tube at room temperature.

  • Analysis: Observe for a color change from purple (MnO₄⁻) to brown (MnO₂ precipitate). Record the time taken for the color change to occur.

Data Summary: Oxidation Reactivity

AlcoholObservation with cold, dilute KMnO₄Reactive Site
tert-ButanolNo reaction, solution remains purpleN/A
1-MethylcyclohexanolNo reaction, solution remains purpleN/A
This compoundRapid decolorization, brown precipitate formsC=C double bond

Diagram: Comparative Oxidation Workflow

Oxidation_Workflow cluster_results Results start Prepare Samples (3 Alcohols in Acetone) add_reagent Add KMnO₄ solution dropwise start->add_reagent observe Observe for Color Change add_reagent->observe result_allyl This compound: Purple → Brown Ppt. observe->result_allyl result_tert tert-Butanol: No Change observe->result_tert result_methyl 1-Methylcyclohexanol: No Change observe->result_methyl

Caption: Workflow for the comparative Baeyer's test.

Etherification: An SN1 Pathway

Tertiary alcohols can be converted to ethers via an Sₙ1 mechanism under acidic conditions, particularly when reacting with a primary or secondary alcohol.[11] The tertiary alcohol serves as the electrophile precursor by forming a stable carbocation, which is then trapped by the other alcohol acting as a nucleophile.[11] The Williamson ether synthesis, an Sₙ2 process, is unsuitable for tertiary alcohols as elimination predominates.[12][13]

Comparative Analysis: The general reactivity in acid-catalyzed etherification is governed by the stability of the carbocation formed.

  • Standard Tertiary Alcohols: tert-Butanol readily forms the tert-butyl cation, which can be trapped by a nucleophilic alcohol like methanol to form methyl tert-butyl ether (MTBE).

  • This compound: The formation of the resonance-stabilized tertiary allylic carbocation should facilitate this reaction, potentially allowing it to proceed under milder conditions or at a faster rate compared to its saturated analogs.

Experimental Protocol: Comparative Synthesis of Methyl Ethers

  • Setup: To two separate flasks, add 0.1 mol of tert-butanol and this compound, respectively. Add 0.3 mol of methanol to each as both the reagent and solvent.

  • Catalyst: Add a catalytic amount (e.g., 0.5 mL) of concentrated sulfuric acid to each flask, keeping them cool.

  • Reaction: Stir the mixtures at a controlled temperature (e.g., 30°C) and monitor the formation of the ether product by GC over time.

  • Workup: Quench the reaction with a sodium bicarbonate solution, extract the ether with a suitable solvent, and purify.

  • Analysis: Compare the reaction rates and final yields.

Diagram: SN1 Etherification Mechanism

SN1_Etherification Tert_Alc Tertiary Alcohol (e.g., this compound) Prot_Alc Protonated Alcohol Tert_Alc->Prot_Alc + H⁺ H_plus H⁺ Carbocation Stable Carbocation (Tertiary or Allylic) Prot_Alc->Carbocation - H₂O (slow) Prot_Ether Protonated Ether Carbocation->Prot_Ether + CH₃OH (fast) H2O H₂O Nucleophile Nucleophilic Alcohol (e.g., CH₃OH) Ether Final Ether Product Prot_Ether->Ether - H⁺

Caption: General Sₙ1 pathway for ether synthesis.

Special Case: Rearrangement Reactions

The presence of unsaturation near a reactive center often opens pathways for molecular rearrangements. While this compound is not a propargylic alcohol and thus does not undergo the classic Meyer-Schuster rearrangement, its structure is amenable to other acid-catalyzed rearrangements.[14][15] The formation of the allylic carbocation intermediate can be followed by hydride or alkyl shifts to form different, potentially more stable, carbocations, leading to a complex mixture of rearranged products under certain conditions. This contrasts with simple tertiary alcohols like tert-butanol, where rearrangements are not possible.

Conclusion

This guide demonstrates that while this compound exhibits the characteristic behaviors of a tertiary alcohol—namely, resistance to oxidation at the carbinol carbon and a preference for Sₙ1/E1 reaction pathways—its reactivity is significantly modulated by the presence of the allyl group.

Key Comparative Findings:

  • Enhanced Dehydration: It dehydrates more readily than saturated tertiary alcohols due to the formation of a resonance-stabilized allylic carbocation.

  • Dual Reactivity in Oxidation: The alcohol group is inert, but the C=C double bond provides a reactive site for oxidative transformations.

  • Facilitated SN1 Reactions: The stability of its carbocation intermediate likely accelerates Sₙ1 reactions like etherification.

  • Potential for Rearrangement: The allylic system introduces the possibility of complex acid-catalyzed rearrangements not seen in simple saturated tertiary alcohols.

These distinct properties make this compound a highly valuable and versatile building block for synthetic chemists, offering reaction pathways and opportunities not available with simpler tertiary alcohols.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Validation of Synthesized 1-Allylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and molecular characterization.

Introduction: The Significance of Tertiary Alcohols like 1-Allylcyclohexanol

Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, are pivotal structural motifs in organic synthesis and medicinal chemistry.[1] Their unique steric and electronic properties make them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.[2] this compound (C₉H₁₆O, MW: 140.22 g/mol ) serves as an excellent model for this class of compounds, incorporating both a cyclic alkane and an alkene functionality.[3][4]

The unambiguous synthesis and characterization of such molecules are paramount. The Grignard reaction remains a cornerstone for the formation of tertiary alcohols, offering a robust method for carbon-carbon bond formation.[5][6][7][8] This guide provides an in-depth, experience-driven walkthrough of the synthesis of this compound via the Grignard reaction, followed by a rigorous spectroscopic validation. We will compare its spectral data with a structurally similar alternative, 1-Allyl-2-methylcyclohexanol, to highlight the discerning power of modern analytical techniques.

Synthesis of this compound via Grignard Reaction

The synthesis of this compound is efficiently achieved through the nucleophilic addition of an allylmagnesium bromide Grignard reagent to cyclohexanone.[9] This reaction exemplifies a fundamental transformation in organic chemistry for creating tertiary alcohols.[6][7]

Reaction Rationale

The Grignard reagent, with its highly polarized carbon-magnesium bond, renders the allyl group's terminal carbon strongly nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of cyclohexanone. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

Experimental Protocol: Synthesis of this compound
  • Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of allyl bromide in anhydrous diethyl ether is added dropwise. The reaction is initiated with gentle heating if necessary and maintained at a controlled temperature to ensure a steady reaction rate.

  • Grignard Addition: The freshly prepared allylmagnesium bromide solution is cooled in an ice bath. A solution of cyclohexanone in anhydrous diethyl ether is then added dropwise with continuous stirring.

  • Quenching and Workup: After the addition is complete, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step protonates the alkoxide and dissolves the magnesium salts.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Validation: A Multi-faceted Approach

The validation of the synthesized product's identity and purity requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and the disappearance of the starting material's carbonyl group.[10]

  • Key Diagnostic Peaks for this compound:

    • O-H Stretch: A strong, broad absorption in the range of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.[11][12]

    • C-O Stretch: A strong band between 1100-1210 cm⁻¹ indicates the C-O single bond of a tertiary alcohol.[11]

    • C=C Stretch: A medium intensity peak around 1640 cm⁻¹ corresponds to the alkene C=C double bond.

    • =C-H Stretch: A peak just above 3000 cm⁻¹ (typically ~3075 cm⁻¹) signifies the C-H bond of the alkene.

    • Absence of C=O Stretch: Crucially, the disappearance of the strong carbonyl (C=O) stretch from cyclohexanone (typically around 1715 cm⁻¹) confirms the reaction's completion.

Functional GroupVibrationExpected Wavenumber (cm⁻¹) for this compoundAppearance
Alcohol (Product)O-H stretch3200–3600Strong, Broad
Tertiary Alcohol (Product)C-O stretch1100–1210Strong
Alkene (Product)C=C stretch~1640Medium
Alkene (Product)=C-H stretch~3075Medium
Ketone (Reactant)C=O stretch~1715Disappears

Table 1: Key IR Absorption Frequencies for the Synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.[13]

The ¹H NMR spectrum confirms the presence and connectivity of all protons in the molecule.

  • Diagnostic Signals for this compound:

    • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range (typically 1-5 ppm).[14] Its identity can be confirmed by its disappearance upon a D₂O shake.[12][13]

    • Allyl Protons:

      • A multiplet between 5.8-6.0 ppm corresponding to the internal vinyl proton (-CH=).

      • Two multiplets between 5.0-5.3 ppm for the terminal vinyl protons (=CH₂).

      • A doublet around 2.2 ppm for the allylic protons (-CH₂-).

    • Cyclohexyl Protons: A series of multiplets between 1.2-1.8 ppm.

The ¹³C NMR spectrum reveals the number of unique carbon environments and their functionalities.

  • Key Carbon Signals for this compound:

    • Quaternary Carbon (C-OH): A signal in the range of 70-80 ppm, characteristic of a tertiary alcohol. The absence of a proton on this carbon can be confirmed with a DEPT-135 experiment, where this signal would be absent.

    • Alkene Carbons: Two signals in the vinylic region, one around 135 ppm (-CH=) and another around 118 ppm (=CH₂).

    • Allylic Carbon: A signal for the -CH₂- group adjacent to the double bond.

    • Cyclohexyl Carbons: Multiple signals in the aliphatic region (20-40 ppm).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

  • Expected Data for this compound:

    • Molecular Ion (M⁺): A peak at m/z = 140, corresponding to the molecular weight of C₉H₁₆O.[4]

    • Key Fragmentation Pathways:

      • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols.[14]

      • Dehydration: Loss of a water molecule (M-18) is also frequently observed.

Comparative Analysis: this compound vs. 1-Allyl-2-methylcyclohexanol

To underscore the precision of spectroscopic analysis, let's compare the expected data for this compound with that of a closely related analogue, 1-Allyl-2-methylcyclohexanol.

Spectroscopic DataThis compound1-Allyl-2-methylcyclohexanolKey Differentiator
Molecular Formula C₉H₁₆OC₁₀H₁₈ODifferent by a CH₂ group.
Molecular Weight 140.22 g/mol [3]154.25 g/mol [15]The molecular ion peak in the mass spectrum will differ by 14 m/z units.
¹H NMR No methyl singlet/doublet.Presence of a methyl signal (singlet or doublet depending on stereochemistry) around 0.9-1.2 ppm.The presence of the methyl group provides a clear distinguishing feature.
¹³C NMR 6 signals for the cyclohexyl ring (assuming chair conformations).More complex aliphatic region with an additional signal for the methyl carbon (typically 15-25 ppm).The number and chemical shifts of the aliphatic carbons will be different.
IR Spectroscopy Largely similar due to the presence of the same functional groups (OH, C=C).Largely similar.IR is less effective in distinguishing these two specific analogues.

Table 2: Spectroscopic Comparison of this compound and 1-Allyl-2-methylcyclohexanol.

Visualizing the Workflow and Synthesis

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Validation AllylBromide Allyl Bromide Grignard Allylmagnesium Bromide AllylBromide->Grignard  + Mg, Ether Mg Magnesium Mg->Grignard Alkoxide Alkoxide Intermediate Grignard->Alkoxide Cyclohexanone Cyclohexanone Cyclohexanone->Alkoxide  Nucleophilic  Addition Product This compound (Crude) Alkoxide->Product  H₃O⁺ Workup Purification Purification (Distillation/Chromatography) Product->Purification PureProduct Pure This compound Purification->PureProduct Spectroscopy Spectroscopic Analysis (IR, NMR, MS) PureProduct->Spectroscopy Validation Structure Validated Spectroscopy->Validation

Caption: Workflow for the synthesis and validation of this compound.

Grignard_Mechanism Cyclohexanone Cyclohexanone Intermediate Tetrahedral Intermediate (Alkoxide) Cyclohexanone->Intermediate Nucleophilic Attack Grignard Allylmagnesium Bromide Grignard->Intermediate Product This compound Intermediate->Product Protonation (H₃O⁺)

Caption: Mechanism of the Grignard reaction for this compound synthesis.

Conclusion: An Integrated and Self-Validating Approach

The successful synthesis of this compound, or any target molecule, is not complete until its structure is rigorously validated. This guide has demonstrated that a combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry provides a self-validating system for structural elucidation. By understanding the expected spectroscopic signatures and comparing them against plausible alternatives, researchers can have high confidence in the identity and purity of their synthesized compounds. This integrated approach of synthesis and comprehensive spectroscopic analysis is fundamental to the integrity and advancement of chemical research and development.

References

A Comparative Guide to the Synthesis of 1-Allylcyclohexanol: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of tertiary alcohols such as 1-allylcyclohexanol is a foundational process. This versatile intermediate finds application in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The choice of synthetic route is a critical decision, balancing factors of yield, cost, safety, and environmental impact. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound: the classic Grignard reaction and the increasingly popular Barbier-type reactions. This analysis is grounded in experimental data to empower informed decision-making in a laboratory setting.

At a Glance: Key Synthetic Routes Comparison

MetricGrignard ReactionBarbier Reaction (Zn-mediated)Barbier Reaction (In-mediated)
Overall Yield Good to Excellent (typically 70-90%)Good to Excellent (typically 80-95%)Good to Excellent (typically 85-95%)
Reagent Cost Low to ModerateLowHigh
Solvent Cost Moderate (requires anhydrous ethers)Low to Moderate (can be run in aqueous media)Moderate (often uses THF or DMF)
Safety Concerns High (pyrophoric reagent, strict anhydrous conditions)Moderate (flammable solvents may be used)Moderate (flammable solvents may be used)
Environmental Impact Moderate (ether solvents, quenching of excess reagent)Low (can use water as a solvent)Moderate to High (toxic and expensive metal)
Scalability Well-established, but safety concerns increase with scaleGood, with potential for continuous flow processesLimited by the high cost of indium
Operational Simplicity Moderate (requires two steps and inert atmosphere)High (one-pot procedure)High (one-pot procedure)

Introduction to this compound and its Synthetic Challenges

This compound is a tertiary alcohol with a key quaternary carbon center. The primary challenge in its synthesis lies in the efficient and cost-effective formation of the carbon-carbon bond between the cyclohexyl ring and the allyl group. The two most prominent methods for achieving this transformation are the Grignard reaction and the Barbier reaction, both of which utilize organometallic reagents.

The Grignard Reaction: The Time-Honored Workhorse

First discovered by Victor Grignard in 1900, the Grignard reaction has been a cornerstone of organic synthesis for over a century.[1] The synthesis of this compound via this route involves two distinct steps: the formation of allylmagnesium bromide, followed by its reaction with cyclohexanone.

Reaction Pathway

Step 1: Formation of the Grignard Reagent

Grignard Reagent Formation allyl_bromide Allyl Bromide grignard_reagent Allylmagnesium Bromide allyl_bromide->grignard_reagent mg Magnesium Turnings mg->grignard_reagent solvent Anhydrous Diethyl Ether or THF solvent->grignard_reagent

Caption: Formation of the Grignard Reagent.

Step 2: Nucleophilic Addition to Cyclohexanone

Grignard Reaction grignard_reagent Allylmagnesium Bromide intermediate Magnesium Alkoxide Intermediate grignard_reagent->intermediate cyclohexanone Cyclohexanone cyclohexanone->intermediate product This compound intermediate->product H3O+ workup Aqueous Workup (e.g., NH4Cl) workup->product

Caption: Nucleophilic addition to cyclohexanone.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings (99.5%+)[2]

  • Allyl bromide (99%)[3][4]

  • Cyclohexanone (99.8%)[5]

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Iodine crystal (as initiator)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon).

    • To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, place a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the allyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

    • Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6]

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of cyclohexanone (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Cost-Benefit Analysis of the Grignard Route
  • Benefits:

    • Low Reagent Cost: Magnesium is an inexpensive metal, making this a cost-effective route.[2][7][8][9][10]

    • High Yields: When performed correctly, the Grignard reaction can provide good to excellent yields of the desired tertiary alcohol.[6]

    • Well-Established: The procedure is well-documented in the chemical literature, providing a wealth of information and troubleshooting guidance.[1]

  • Drawbacks:

    • Strict Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents, requiring the use of expensive anhydrous solvents and inert atmosphere techniques.[11]

    • Safety Hazards: Allylmagnesium bromide is a pyrophoric reagent, and the use of flammable ether solvents poses a significant fire risk. The reaction can also be exothermic and difficult to control, especially on a larger scale.[11]

    • Two-Step Process: The separate preparation of the Grignard reagent adds to the overall reaction time and complexity.[11]

The Barbier Reaction: A More "Green" and User-Friendly Alternative

The Barbier reaction, developed by Philippe Barbier (Victor Grignard's mentor), offers a more operationally simple and often safer alternative.[12] The key difference is that the organometallic reagent is generated in situ in the presence of the carbonyl compound. This one-pot procedure can often be carried out under less stringent conditions and even in aqueous media with certain metals.[12]

Reaction Pathway

Barbier Reaction reactants Allyl Bromide + Cyclohexanone + Metal (Zn or In) reaction In situ formation of organometallic reagent and nucleophilic addition reactants->reaction solvent Solvent (e.g., THF, Water) solvent->reaction product This compound reaction->product workup Aqueous Workup workup->product

Caption: The one-pot Barbier reaction.

Zinc-Mediated Barbier Reaction

Zinc is a popular choice for Barbier-type reactions due to its low cost and moderate reactivity.[12] Recent advances have demonstrated the efficacy of mechanochemical (ball-milling) approaches, which can further enhance reactivity and reduce solvent usage.[13][14][15][16]

Experimental Protocol: Zinc-Mediated Barbier Synthesis of this compound (Mechanochemical)

Materials:

  • Zinc dust (<10 µm, ≥98%)[17][18][19]

  • Allyl bromide (99%)[3][4][20][21]

  • Cyclohexanone (99.8%)[5][22][23][24]

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Reaction Setup:

    • To a stainless-steel milling jar, add cyclohexanone (1.0 eq), zinc dust (2.0 eq), and allyl bromide (1.5 eq).

    • Add a small amount of DMSO as a liquid-assisted grinding agent.

    • Add a stainless-steel ball to the jar.

  • Milling:

    • Mill the mixture at a high frequency (e.g., 30 Hz) for 2-6 hours.[14]

  • Workup:

    • After milling, transfer the resulting paste to a flask using ethyl acetate.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and stir for 30 minutes.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or vacuum distillation.

Cost-Benefit Analysis of the Zinc-Mediated Barbier Route
  • Benefits:

    • Low Reagent Cost: Zinc is an inexpensive and readily available metal.[17][18][19][25]

    • Operational Simplicity: The one-pot procedure is straightforward and does not require the pre-formation of the organometallic reagent.[12]

    • Enhanced Safety: The in situ generation of the reactive species can mitigate some of the hazards associated with handling pyrophoric Grignard reagents. The mechanochemical approach further reduces the risks associated with flammable solvents.[13]

    • Greener Chemistry: The potential to use aqueous media or minimal solvent in mechanochemical methods significantly reduces the environmental impact.[12]

  • Drawbacks:

    • Reaction Initiation: The reaction can sometimes be sluggish to initiate, although mechanochemical activation can overcome this.

    • Potentially Lower Yields (in some cases): While high yields have been reported, the success of the reaction can be more substrate-dependent than the Grignard reaction.

Indium-Mediated Barbier Reaction

Indium is another metal that has gained prominence in Barbier-type reactions due to its high reactivity and tolerance to a wide range of functional groups, including its ability to facilitate reactions in water.[26][27]

Experimental Protocol: Indium-Mediated Barbier Synthesis of this compound

Materials:

  • Indium powder (99.99%)[28][29][30][31]

  • Allyl bromide (99%)[3][4][20][21]

  • Cyclohexanone (99.8%)[5][22][23][24]

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Reaction Setup:

    • To a flask containing a stirred suspension of indium powder (1.5 eq) in DMF or THF, add a solution of cyclohexanone (1.0 eq) and allyl bromide (1.2 eq).

  • Reaction:

    • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or vacuum distillation.

Cost-Benefit Analysis of the Indium-Mediated Barbier Route
  • Benefits:

    • High Yields and Selectivity: Indium-mediated reactions often provide excellent yields and high chemoselectivity.[32]

    • Functional Group Tolerance: Indium is known for its tolerance to a wide range of functional groups, which can be advantageous in more complex syntheses.[33]

    • Aqueous Media Compatibility: The ability to perform the reaction in water is a significant advantage in terms of cost and environmental impact.[26]

  • Drawbacks:

    • High Cost of Indium: Indium is a rare and expensive metal, which is the primary limiting factor for its use in large-scale synthesis.[28][29][30][31]

    • Toxicity: While less of a concern than some heavy metals, indium and its compounds are not without toxicity concerns.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends heavily on the specific needs and constraints of the laboratory.

  • For large-scale, cost-sensitive applications where the infrastructure for handling air-sensitive reagents is in place, the Grignard reaction remains a viable and economical option. Its long history provides a robust foundation for process optimization.

  • For laboratories prioritizing safety, operational simplicity, and a greener footprint, the zinc-mediated Barbier reaction is an excellent choice. The advent of mechanochemical methods further enhances its appeal by minimizing solvent use and improving reaction efficiency.

  • The indium-mediated Barbier reaction is best suited for small-scale syntheses where high yields and functional group tolerance are paramount, and the high cost of the metal is not a prohibitive factor. Its ability to proceed in aqueous media is a significant advantage for certain applications.

Ultimately, this guide serves as a starting point for the informed selection of a synthetic strategy. It is recommended that researchers perform small-scale trials of the most promising routes to determine the optimal conditions for their specific requirements.

References

A Comparative Guide to the Preclinical Evaluation of 1-Allylcyclohexanol Against Standard Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the pharmacological assessment of 1-Allylcyclohexanol. In the absence of direct head-to-head comparative studies in the public domain, this document outlines the established methodologies and performance benchmarks of standard compounds—phenytoin, diazepam, and propofol—in key preclinical assays for anticonvulsant and anesthetic activity. By detailing these standard protocols and the known mechanisms of action, we provide a robust context for the potential evaluation of this compound and highlight critical areas for future investigation.

Introduction: The Therapeutic Potential of Cyclohexanol Derivatives

The cyclohexanol scaffold is a privileged structure in medicinal chemistry, appearing in a variety of neurologically active agents. Its derivatives have been explored for their potential as anticonvulsants, anesthetics, and analgesics. This compound, with its unique combination of a cyclohexanol ring and an allyl group, presents an interesting candidate for neuropharmacological screening. The allyl moiety, in particular, has been shown to modulate the activity of various bioactive molecules. This guide will focus on three well-established preclinical assays to characterize the potential central nervous system effects of compounds like this compound: the Maximal Electroshock (MES) test, the Pentylenetetrazol (PTZ)-induced seizure model, and the Loss of Righting Reflex (LORR) assay.

Comparative Performance in Standard Preclinical Assays

The following tables summarize the known performance of standard compounds in the MES, PTZ, and LORR assays. Due to a lack of publicly available data, the performance of this compound is currently unknown and represents a significant area for future research.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model (Mice)

CompoundAdministration RouteED₅₀ (mg/kg)Primary Mechanism of Action
This compound Data not availableData not availableUnknown
Phenytoin Intravenous (i.v.)8.7[1]Blocks voltage-gated sodium channels[2][3][4]
Oral (p.o.)10.4[5]

Table 2: Anticonvulsant Activity in the Pentylenetetrazol (PTZ)-Induced Seizure Model (Mice)

CompoundAdministration RouteED₅₀ (mg/kg)Primary Mechanism of Action
This compound Data not availableData not availableUnknown
Diazepam Intravenous (i.v.)0.24[6]Positive allosteric modulator of GABA-A receptors[7][8][9]

Table 3: Anesthetic Activity in the Loss of Righting Reflex (LORR) Assay (Mice)

CompoundAdministration RouteED₅₀ (mg/kg) for HypnosisPrimary Mechanism of Action
This compound Data not availableData not availableUnknown
Propofol Intravenous (i.v.)16.70[10]Positive allosteric modulator of GABA-A receptors[11][12]

Mechanistic Insights: Known Pathways and Potential Targets for this compound

A critical aspect of drug development is understanding the mechanism of action. The standard compounds presented here have well-defined molecular targets that underpin their clinical efficacy.

Phenytoin: This anticonvulsant primarily acts by blocking voltage-gated sodium channels in neurons.[2][3][4] This action stabilizes neuronal membranes and prevents the high-frequency firing that is characteristic of seizures.

Diazepam: As a benzodiazepine, diazepam enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[7][8][9] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.

Propofol: This intravenous anesthetic also potentiates the action of GABA at the GABA-A receptor, though at a different binding site than benzodiazepines.[11][12] It may also have inhibitory effects on NMDA receptors and modulate other ion channels.

Potential Mechanisms of this compound: While direct evidence is lacking, the chemical structure of this compound suggests potential interactions with several key neurological targets. Other cyclohexanol derivatives have been shown to act as positive allosteric modulators of GABA-A receptors. Furthermore, some cyclic compounds containing allyl groups have demonstrated activity at various ion channels. The anticonvulsant activity of some cyclohexanone derivatives has been linked to the picrotoxin site on the GABA-A receptor. Therefore, it is plausible that this compound may exhibit its effects through modulation of GABAergic neurotransmission. Further investigation into its binding profile at GABA-A and NMDA receptors, as well as its effects on voltage-gated ion channels, is warranted.

Experimental Protocols

To ensure the reproducibility and validity of preclinical data, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for the key assays discussed in this guide.

Maximal Electroshock (MES) Seizure Test

This model is considered predictive of efficacy against generalized tonic-clonic seizures.

Experimental Workflow:

MES_Workflow cluster_prep Animal Preparation cluster_treatment Drug Administration cluster_test MES Induction & Observation cluster_analysis Data Analysis acclimation Acclimation of Mice grouping Randomization into Treatment Groups acclimation->grouping vehicle Vehicle Control grouping->vehicle test_compound This compound / Phenytoin grouping->test_compound administration Oral or Intraperitoneal Administration vehicle->administration test_compound->administration peak_time Wait for Time of Peak Effect administration->peak_time electroshock Corneal Electrical Stimulation peak_time->electroshock observation Observe for Tonic Hindlimb Extension electroshock->observation record Record Protection Status observation->record ed50 Calculate ED₅₀ record->ed50

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Detailed Protocol:

  • Animal Preparation: Acclimate male mice (e.g., CD-1 or C57BL/6) to the laboratory environment for at least 3 days. On the day of the experiment, randomly assign animals to treatment groups.

  • Drug Administration: Administer this compound or the standard compound (e.g., Phenytoin) via the desired route (e.g., oral gavage or intraperitoneal injection). A vehicle control group should be included.

  • MES Induction: At the predetermined time of peak effect for the administered compound, deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A drop of topical anesthetic can be applied to the corneas prior to electrode placement to minimize discomfort.

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is considered protection.

  • Data Analysis: Record the number of animals protected in each group and calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals, using a suitable statistical method like probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to identify compounds effective against absence and myoclonic seizures.

Experimental Workflow:

PTZ_Workflow cluster_prep Animal Preparation cluster_treatment Drug Administration cluster_test PTZ Induction & Observation cluster_analysis Data Analysis acclimation Acclimation of Mice grouping Randomization into Treatment Groups acclimation->grouping vehicle Vehicle Control grouping->vehicle test_compound This compound / Diazepam grouping->test_compound administration Intraperitoneal Administration vehicle->administration test_compound->administration peak_time Wait for Time of Peak Effect administration->peak_time ptz_injection Subcutaneous PTZ Injection peak_time->ptz_injection observation Observe for Clonic Seizures ptz_injection->observation record Record Latency and Incidence of Seizures observation->record ed50 Calculate ED₅₀ record->ed50

Caption: Workflow for the Pentylenetetrazol (PTZ)-Induced Seizure Test.

Detailed Protocol:

  • Animal Preparation: Acclimate male mice as described for the MES test and randomize them into treatment groups.

  • Drug Administration: Administer this compound or the standard compound (e.g., Diazepam) and a vehicle control.

  • PTZ Induction: At the time of peak drug effect, administer a subcutaneous injection of Pentylenetetrazol at a dose known to induce clonic seizures in a high percentage of control animals.

  • Observation: Observe the animals for a set period (e.g., 30 minutes) and record the latency to the first clonic seizure and the incidence of seizures in each group.

  • Data Analysis: The dose that prevents seizures in 50% of the animals (ED₅₀) is calculated.

Loss of Righting Reflex (LORR) Assay

This assay is a common behavioral measure of the hypnotic effects of anesthetic agents.

Experimental Workflow:

LORR_Workflow cluster_prep Animal Preparation cluster_treatment Drug Administration cluster_test LORR Assessment cluster_analysis Data Analysis acclimation Acclimation of Mice grouping Randomization into Dose Groups acclimation->grouping vehicle Vehicle Control grouping->vehicle test_compound This compound / Propofol grouping->test_compound administration Intravenous Administration vehicle->administration test_compound->administration placement Place Mouse in Supine Position administration->placement observation Observe for Righting Reflex within a Set Timeframe placement->observation record Record Presence or Absence of Righting observation->record ed50 Calculate ED₅₀ for LORR record->ed50

Caption: Workflow for the Loss of Righting Reflex (LORR) Assay.

Detailed Protocol:

  • Animal Preparation: Acclimate mice and randomize them into dose groups.

  • Drug Administration: Administer this compound or the standard anesthetic (e.g., Propofol) via the intravenous route.

  • LORR Assessment: At a specified time after administration, place the mouse gently on its back. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a defined period (e.g., 30-60 seconds) is considered a loss of the righting reflex.

  • Data Analysis: The percentage of animals exhibiting LORR at each dose is recorded, and the ED₅₀ for the loss of righting reflex is calculated.

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical evaluation of this compound's potential as a neuromodulatory agent. While direct comparative data for this compound is currently unavailable, the detailed protocols and established performance of standard compounds—phenytoin, diazepam, and propofol—offer clear benchmarks for future studies. The structural characteristics of this compound suggest that it may interact with key targets in the central nervous system, particularly GABA-A receptors.

Future research should prioritize the systematic evaluation of this compound in the MES, PTZ, and LORR assays to determine its efficacy and potency. Subsequent in-depth mechanistic studies, including radioligand binding assays and electrophysiological recordings, will be crucial to elucidate its molecular targets and mechanism of action. Such data will be invaluable in determining the therapeutic potential of this compound and guiding the development of novel therapeutics for neurological disorders.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-Allylcyclohexanol in Diagnostic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complex Landscape of Fragrance Allergenicity

In the realm of fragrance chemistry and dermatological science, the potential for small molecules to elicit an immune response is a subject of continuous investigation. 1-Allylcyclohexanol, a fragrance ingredient characterized by its distinct chemical structure, presents a compelling case for the study of cross-reactivity in diagnostic applications. This guide, compiled from the perspective of a Senior Application Scientist, eschews a rigid template to provide an in-depth, logical, and scientifically-grounded exploration of this topic. We will delve into the mechanistic underpinnings of hapten-mediated sensitization, detail robust experimental protocols for assessing cross-reactivity, and compare the potential allergenic profile of this compound with structurally related compounds. Our objective is to equip researchers and developers with the critical insights and methodologies necessary to navigate this complex area of study, ensuring both product safety and diagnostic accuracy.

Understanding this compound and the Principle of Cross-Reactivity

1.1. Chemical Profile of this compound

This compound (CAS No. 1123-34-8) is a tertiary alcohol containing both a cyclohexyl and an allyl group.[1][2] Its chemical structure is a key determinant of its physicochemical properties and, pertinently, its potential biological activity.

  • IUPAC Name: 1-(prop-2-en-1-yl)cyclohexan-1-ol[3]

  • Molecular Formula: C₉H₁₆O[3]

  • Molecular Weight: 140.22 g/mol [3]

The presence of the allyl group (C=C-C-) is a notable structural feature, as allylic compounds are known to be potential haptens or pro-haptens in the context of skin sensitization.[4]

1.2. The Hapten Hypothesis and Skin Sensitization

Small molecules like this compound are typically not immunogenic on their own. They are considered haptens, which are low-molecular-weight chemicals that can become immunogenic when they bind to a larger carrier protein, such as skin proteins.[5] This process, known as haptenation, forms a hapten-protein conjugate that can be recognized by the immune system, leading to sensitization and potentially allergic contact dermatitis (ACD) in susceptible individuals.[5]

The reactivity of the hapten is a critical factor in its ability to form these covalent bonds with proteins. For some fragrance ingredients, this reactivity is intrinsic, while for others, termed pro-haptens or pre-haptens, activation through metabolism (e.g., by skin enzymes) or air oxidation is required to form the reactive species.[4]

1.3. The Concept of Cross-Reactivity

Cross-reactivity occurs when T-lymphocytes, sensitized to a specific hapten, also recognize and react to other structurally similar haptens. This phenomenon is of paramount importance in diagnostic applications for several reasons:

  • Diagnostic Specificity: A diagnostic test for an allergy to a specific compound may yield a positive result due to cross-reactivity with another, structurally related substance to which the individual has been previously sensitized.

  • Predictive Toxicology: Understanding cross-reactivity patterns can help in predicting the allergenic potential of new molecules based on their structural similarity to known allergens.[1][6]

  • Clinical Management: Identifying potential cross-reactions is crucial for advising patients on which substances to avoid.

The likelihood of cross-reactivity is often, but not always, correlated with the degree of structural similarity between the haptens.

Figure 1: Conceptual diagram of hapten sensitization and cross-reactivity.

Comparative Analysis: this compound and Structurally Related Compounds

Direct experimental data on the skin sensitization potential and cross-reactivity of this compound is limited in publicly available literature. Therefore, a comparative analysis with structurally similar fragrance ingredients is essential to infer its potential allergenic profile. The Research Institute for Fragrance Materials (RIFM) provides safety assessments for many fragrance ingredients, which can be a valuable source of information.[7][8][9][10]

Table 1: Comparison of this compound with Structurally Related Fragrance Ingredients

CompoundStructureCAS NumberRIFM Safety Assessment Highlights
This compound
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
1123-34-8Classified as causing skin irritation.[1][2][11] No specific RIFM safety assessment for sensitization is publicly available.
Allyl Cyclohexaneacetate
alt text
4728-82-9RIFM has established a No Expected Sensitization Induction Level (NESIL) based on human data and read-across from Allyl Cyclohexanepropionate.[12]
Allyl Cyclohexanepropionate
alt text
2705-87-5RIFM safety assessment available, indicating its potential for skin sensitization.[9][13]
Cyclohexanol
alt text
108-93-0RIFM safety assessment indicates no safety concerns for skin sensitization under current declared levels of use.[14]
Cinnamyl Alcohol
alt text
104-54-1A known fragrance allergen that can cause both immediate and delayed reactions.[15][16] It contains an allyl-like structure.

Analysis of Structural Similarities and Potential for Cross-Reactivity:

  • The presence of the allyl group in this compound is a key structural alert for potential skin sensitization, as seen in other allergenic fragrance compounds like cinnamyl alcohol.[2][6]

  • The cyclohexyl ring is also a common moiety in fragrance chemistry. While cyclohexanol itself has a low sensitization potential, its derivatives can exhibit varying degrees of allergenicity.[14] Case reports have documented allergic contact dermatitis from other cyclohexanone derivatives.[7][17]

  • The structural similarity between this compound, Allyl Cyclohexaneacetate, and Allyl Cyclohexanepropionate suggests a potential for cross-reactivity. The shared allyl and cyclohexyl motifs could be recognized by the same T-cell receptors.

Experimental Methodologies for Assessing Cross-Reactivity

To definitively assess the cross-reactivity of this compound, a combination of in vivo, in vitro, and in chemico methods should be employed.

3.1. In Vivo Diagnostic Method: Patch Testing

Patch testing remains the gold standard for diagnosing allergic contact dermatitis.[18] A detailed protocol for assessing cross-reactivity using patch testing is outlined below.

Protocol 1: Patch Testing for this compound and Potential Cross-Reactants

  • Patient Selection: Select patients with a history of fragrance allergy or suspected allergic contact dermatitis to products potentially containing this compound or structurally similar compounds.

  • Allergen Preparation:

    • Prepare dilutions of this compound in a suitable vehicle, typically petrolatum (pet.). Based on common fragrance allergen testing, concentrations of 1% and 5% in pet. are appropriate starting points.[19][20]

    • Similarly, prepare dilutions of structurally similar compounds (e.g., Allyl Cyclohexaneacetate, Allyl Cyclohexanepropionate, Cinnamyl Alcohol) and a vehicle control (petrolatum alone).

  • Patch Application:

    • Apply small amounts of each allergen preparation onto individual Finn Chambers® on Scanpor® tape.

    • Apply the patches to the upper back of the patient.

  • Reading and Interpretation:

    • Remove the patches after 48 hours.

    • Read the test sites at 48 hours and 72 or 96 hours.

    • Score the reactions according to the International Contact Dermatitis Research Group (ICDRG) criteria (+? to +++).

    • A positive reaction to both this compound and a structurally similar compound in the same patient suggests potential cross-reactivity.

Figure 2: Workflow for patch testing to assess cross-reactivity.

3.2. In Vitro Diagnostic Method: Enzyme-Linked Immunosorbent Assay (ELISA)

While primarily used for detecting antibodies to larger antigens, ELISA can be adapted for the detection of hapten-specific antibodies, providing a quantitative measure of sensitization. A competitive ELISA format is often suitable for small molecules.

Protocol 2: Competitive ELISA for Detecting Antibodies Against this compound

  • Hapten-Protein Conjugate Preparation:

    • Covalently conjugate this compound to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) to create an immunogenic conjugate. This step is crucial as the small hapten alone will not bind to the ELISA plate.

  • Plate Coating:

    • Coat a 96-well microtiter plate with the this compound-protein conjugate. Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).

  • Competitive Reaction:

    • In a separate plate, pre-incubate patient serum (containing potential anti-hapten antibodies) with varying concentrations of free this compound (the competitor) and a fixed concentration of a labeled version of the hapten or a competing antibody.

    • Alternatively, add patient serum to the coated plate, followed by the addition of a labeled anti-human IgE antibody and varying concentrations of free this compound.

  • Detection:

    • Add a substrate that reacts with the enzyme on the labeled antibody to produce a colorimetric, fluorescent, or chemiluminescent signal.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • The signal will be inversely proportional to the amount of free this compound in the sample. A standard curve is generated using known concentrations of the hapten.

    • To assess cross-reactivity, the assay is repeated using structurally similar compounds as competitors. The ability of these compounds to inhibit the binding of antibodies to the coated this compound conjugate is a measure of their cross-reactivity.

ELISA_Workflow Start Start Hapten_Conjugation 1. Prepare Hapten-Protein Conjugate (this compound-BSA) Start->Hapten_Conjugation Plate_Coating 2. Coat Microtiter Plate Hapten_Conjugation->Plate_Coating Blocking 3. Block Non-specific Sites Plate_Coating->Blocking Competition 4. Competitive Binding: - Patient Serum - Labeled Antibody - Free Competitor Hapten Blocking->Competition Washing_1 Wash Competition->Washing_1 Detection 5. Add Substrate & Measure Signal Washing_1->Detection Analysis 6. Analyze Data (Assess Cross-Reactivity) Detection->Analysis End End Analysis->End

Figure 3: Workflow for a competitive ELISA to assess hapten cross-reactivity.

3.3. In Vitro Cellular Assay: Lymphocyte Transformation Test (LTT)

The LTT is an in vitro method to measure the proliferation of T-lymphocytes from a sensitized individual in response to an allergen.[5][6][17][21][22] This assay can provide evidence of a cell-mediated immune response.

Protocol 3: Lymphocyte Transformation Test for this compound

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from the blood of a patient with suspected allergy to this compound.

  • Cell Culture: Culture the PBMCs in a 96-well plate.

  • Antigen Stimulation: Add various concentrations of this compound (and structurally similar compounds for cross-reactivity assessment) to the cell cultures. Include positive (e.g., phytohemagglutinin) and negative (culture medium alone) controls.

  • Incubation: Incubate the cultures for 5-7 days to allow for lymphocyte proliferation.

  • Proliferation Measurement:

    • Add a marker of cell proliferation, such as ³H-thymidine or a non-radioactive alternative like BrdU, for the final 18-24 hours of culture.

    • Harvest the cells and measure the incorporation of the marker, which is proportional to the degree of cell proliferation.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) by dividing the mean proliferation in the presence of the allergen by the mean proliferation in the negative control. An SI greater than 2 or 3 is typically considered a positive response.

    • A positive LTT response to both this compound and a related compound indicates T-cell cross-reactivity.

Concluding Remarks and Future Directions

While direct evidence for the cross-reactivity of this compound in diagnostic applications is currently lacking in the scientific literature, its chemical structure, particularly the presence of an allyl group, warrants careful consideration of its potential as a skin sensitizer. The methodologies detailed in this guide provide a robust framework for investigating its allergenic potential and cross-reactivity profile.

Future research should focus on:

  • Generating empirical data: Conducting Local Lymph Node Assays (LLNA) or human repeated insult patch tests (HRIPT) for this compound to determine its sensitization potential.

  • In-depth cross-reactivity studies: Performing systematic patch testing and in vitro assays with a panel of structurally related fragrance ingredients.

  • In silico modeling: Utilizing predictive models to further investigate the structure-activity relationships of allyl- and cyclohexyl-containing fragrance compounds.[23][24][25][26][27]

By combining these approaches, a comprehensive understanding of the allergenic risks associated with this compound can be achieved, ultimately contributing to the development of safer products and more accurate diagnostic tools.

References

Safety Operating Guide

A Scientist's Guide to the Proper Disposal of 1-Allylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 1-Allylcyclohexanol (CAS No. 1123-34-8). As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This document provides essential, field-proven procedures to handle this compound waste, ensuring the safety of laboratory personnel and the protection of our environment. The protocols herein are designed to be self-validating systems, grounded in established safety standards and regulatory requirements.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of this compound is the foundation of its safe management. This is not merely a procedural formality; it is a critical risk assessment that informs every handling and disposal decision. According to the Globally Harmonized System (GHS), this compound is classified with significant hazards that demand respect and caution.[1][2]

The compound is toxic if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1][2][3] Therefore, every disposal step is designed to minimize exposure and mitigate these risks.

Table 1: Key Properties and Hazards of this compound

PropertyValueCitation(s)
GHS Hazard Statements H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1][2]
GHS Signal Word Danger[1][2]
Molecular Formula C₉H₁₆O[1][2][4][5][6]
CAS Number 1123-34-8[1][2][3]
Appearance Liquid[3]
Water Solubility Low; 3 g/L (20 °C)[1][3]

The causality is clear: because this compound can cause serious, potentially irreversible eye damage, the use of safety goggles is non-negotiable.[1][3] Because it is a skin irritant, chemical-resistant gloves must be worn and inspected before use.[3][7] The respiratory hazard dictates that all transfers and handling of open containers should occur within a certified chemical fume hood to prevent inhalation of vapors.[3]

The Regulatory Imperative: Adherence to Compliance Standards

The disposal of chemical waste is not an ad-hoc process; it is governed by stringent federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8][9][10] RCRA establishes the "cradle-to-grave" management system for hazardous waste.[11]

Furthermore, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires laboratories to develop a written Chemical Hygiene Plan (CHP).[12][13][14][15] This CHP is the master document for your institution, outlining specific procedures for handling and disposing of hazardous chemicals like this compound.

Core Principle: Always consult your institution's Environmental Health & Safety (EHS) department and your lab's specific CHP before proceeding with any disposal protocol. The procedures in this guide are based on universal best practices but must be executed in alignment with your local requirements.

Core Disposal Workflow: A Decision-Making Framework

The proper management of this compound waste follows a logical progression from the point of generation to final disposal. This workflow ensures that all waste streams are correctly identified, segregated, and prepared for safe removal by trained EHS personnel or a licensed contractor.

Figure 1. Decision workflow for this compound waste management.

Step-by-Step Disposal Protocols

These detailed methodologies provide the practical steps for managing different forms of this compound waste.

Protocol 1: Disposal of Unused or Waste this compound (Liquid)

This protocol applies to the pure chemical, reaction mixtures, and solutions containing this compound.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

  • Designated hazardous waste container (typically a high-density polyethylene or glass container, as specified by your EHS).

  • Waste funnel.

  • Hazardous waste label.

Procedure:

  • Work in a Ventilated Area: Perform all transfers inside a certified chemical fume hood.

  • Segregate Waste: Dedicate a specific waste container for this compound and compatible non-halogenated organic wastes. Crucially, never mix this waste with incompatible materials like strong oxidizers or acids.

  • Transfer Waste: Carefully pour the liquid waste into the designated container using a funnel to prevent spills.

  • Seal Container: Securely cap the container immediately after adding waste. Leaving a funnel in the opening is a common violation and safety hazard.[16]

  • Label Correctly: Affix a completed hazardous waste label to the container, detailing all components and their approximate concentrations.

  • Store Appropriately: Place the sealed container in your lab's designated satellite accumulation area, ensuring it is within secondary containment.

Protocol 2: Management of Small-Scale Spills

Immediate and correct response to a spill is critical for safety. This procedure is for small, manageable spills (typically <100 mL) within a fume hood. For larger spills, evacuate the area and contact your institution's emergency response line.

Materials:

  • PPE as described in Protocol 1.

  • Spill kit with inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

  • Scoop or dustpan (non-sparking).

  • Sealable, labeled container or bag for spill debris.

Procedure:

  • Ensure Safety: Alert others in the immediate area. Ensure ventilation is active.

  • Contain the Spill: Cover the spill with an inert absorbent material, starting from the outside and working inward to prevent spreading.[3][17]

  • Absorb: Allow the material to fully absorb the liquid.

  • Collect Debris: Carefully scoop the contaminated absorbent material into a designated, sealable waste container or heavy-duty plastic bag.[17]

  • Label as Waste: Clearly label the container "Hazardous Waste: this compound Spill Debris".[17]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone). Dispose of the contaminated cloth as hazardous solid waste (see Protocol 3).

  • Final Disposal: Manage the sealed spill debris container as hazardous waste.

Protocol 3: Disposal of Contaminated Solid Waste

This protocol covers disposable items contaminated with this compound, such as PPE, weigh boats, pipette tips, and absorbent paper.

Materials:

  • PPE as required for handling the chemical.

  • Designated hazardous waste container for solid waste (e.g., a labeled, lined drum or pail).

Procedure:

  • Segregation: Collect all grossly contaminated solid materials in a dedicated, clearly labeled hazardous waste container. Disposable materials with trace contamination may have different disposal routes per your CHP, but when in doubt, treat as hazardous.[18]

  • Containment: Place items directly into the container. Do not dispose of these items in the regular trash.[18]

  • Labeling: Ensure the container is labeled "Hazardous Solid Waste" and lists this compound as a contaminant.

  • Storage and Pickup: Keep the container sealed and store it in the satellite accumulation area for EHS pickup.

Protocol 4: Decontamination of Empty Containers

Residual amounts of chemical in "empty" containers still pose a hazard and are regulated as hazardous waste. Proper decontamination is required before the container can be discarded or recycled.

Materials:

  • PPE as required.

  • Suitable rinse solvent (e.g., ethanol or acetone).

  • Collection container for the hazardous rinseate.

Procedure:

  • Triple Rinsing: The standard for decontaminating an empty container is to triple-rinse it.[17]

    • Add a small amount of a suitable solvent (enough to wet all inner surfaces, typically ~10% of the container volume).

    • Securely cap and shake the container to rinse the interior thoroughly.

    • Pour the rinseate into your designated liquid hazardous waste container for this compound (as per Protocol 1).[17]

    • Repeat this process two more times.

  • Container Disposal: After triple-rinsing, the container can often be disposed of in the regular trash or recycling, but only after defacing the label to prevent confusion. Verify this final step with your institution's EHS, as local rules may vary.

Conclusion: A Culture of Safety

The proper disposal of this compound is a direct reflection of our commitment to a robust safety culture. By understanding the chemical's hazards, adhering to regulatory standards, and meticulously following validated protocols, we ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. The core principles are simple but non-negotiable: Segregate, Contain, Label, and Consult. Your EHS department is your most valuable resource in this process.

References

Immediate Safety Profile: Understanding the Hazards of 1-Allylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 1-Allylcyclohexanol

This compound (CAS No. 1123-34-8) is a versatile chemical intermediate.[1][2][3][4] However, its utility is matched by a significant hazard profile that necessitates stringent safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and immediate understanding of its risks.[5][6]

According to aggregated GHS information, this compound is classified as:

  • Acutely toxic if swallowed (Category 3) [6]

  • Causes serious eye damage (Category 1) [6]

  • Causes skin irritation (Category 2) [5][6][7]

  • May cause respiratory irritation (Category 3) [5][6][7]

These classifications are not merely administrative; they are the foundation upon which all safe handling procedures are built. They dictate the non-negotiable requirement for a comprehensive PPE strategy to prevent oral ingestion, eye contact, skin exposure, and inhalation of vapors.

Hazard Summary Table
GHS ClassificationHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedDangerSkull and Crossbones
Serious Eye Damage (Category 1)H318: Causes serious eye damageDangerCorrosion
Skin Irritation (Category 2)H315: Causes skin irritationWarningExclamation Mark
STOT, Single Exposure (Category 3)H335: May cause respiratory irritationWarningExclamation Mark

Source: Information synthesized from PubChem and Guidechem.[5][6]

Core Protective Measures: A Head-to-Toe PPE Protocol

The selection of PPE is a critical control measure. It is the last line of defense between the researcher and the chemical. For this compound, the following PPE is mandatory.

Respiratory Protection

Given that this compound may cause respiratory irritation (H335), all handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] For routine laboratory-scale operations under these conditions, additional respiratory protection may not be required.[7] However, in situations involving larger quantities, potential for aerosolization, or inadequate ventilation, respiratory protection is essential.

  • Recommended: A NIOSH-approved air-purifying respirator with an organic vapor cartridge.[9] A half-mask respirator (EN 140) with an appropriate filter (EN 141) is a suitable alternative.[7]

  • Causality: The respirator directly prevents the inhalation of vapors or mists, mitigating the risk of respiratory tract irritation as identified by the H335 hazard statement.

Eye and Face Protection

The risk of serious, irreversible eye damage (H318) from a splash of this compound is severe.[5][6] Therefore, eye and face protection is non-negotiable.

  • Recommended: Chemical splash goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133 are mandatory.[7][9] For tasks with a higher splash risk, a full-face shield should be worn in addition to chemical splash goggles.[10][11]

  • Causality: Goggles provide a 360-degree seal around the eyes, protecting against splashes from any direction. A face shield offers a secondary layer of protection for the entire face, but does not provide an adequate seal on its own, hence the requirement for concurrent goggle use.

Hand Protection

As a known skin irritant (H315), direct contact with this compound must be avoided.[6][7] Protective gloves are the primary barrier.

  • Recommended: Chemically resistant gloves are required. While specific breakthrough times can vary, nitrile gloves are a common and effective choice for incidental contact in a laboratory setting. Always inspect gloves for tears or pinholes before use.[7][12]

  • Causality: The glove material acts as a physical barrier, preventing the chemical from making contact with the skin and causing irritation. It is critical to use proper glove removal techniques to avoid contaminating the skin during doffing.[12]

Skin and Body Protection

Protecting exposed skin beyond the hands is crucial for preventing irritation and accidental exposure.

  • Recommended: A long-sleeved laboratory coat is the minimum requirement.[7] For larger-scale work or where significant splashing is possible, a chemically resistant apron or coveralls should be worn.[10][13] Closed-toe shoes are mandatory in any laboratory environment.[11]

  • Causality: Laboratory coats and other protective clothing prevent incidental contact with skin on the arms and body. They also protect personal clothing from contamination.

Operational Plan: PPE Donning, Doffing, and Disposal

A self-validating safety system includes not just the selection of PPE, but the procedures for its use. The following workflow ensures that the protection afforded by the PPE is not compromised.

PPE Selection & Use Workflow

PPE_Workflow start Start: Prepare to handle This compound assess 1. Assess Task (Quantity, Splash Risk) start->assess sds 2. Consult SDS & Risk Assessment assess->sds select_ppe 3. Select Appropriate PPE sds->select_ppe ppe_items Lab Coat Chemical Goggles Nitrile Gloves (Respirator if needed) select_ppe->ppe_items don 4. Don PPE (Coat -> Goggles -> Gloves) select_ppe->don handle 5. Perform Chemical Handling in Fume Hood don->handle doff 6. Doff PPE (Gloves -> Goggles -> Coat) handle->doff dispose 7. Dispose of Contaminated PPE in Hazardous Waste doff->dispose wash End: Wash Hands Thoroughly dispose->wash

Caption: Workflow for PPE selection, use, and disposal.

Step-by-Step Protocol for PPE Donning and Doffing
  • Donning (Putting On):

    • Lab Coat: Put on your lab coat and fasten all buttons.

    • Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

    • Gloves: Put on your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

  • Doffing (Taking Off) - The Contaminated Zone:

    • Gloves: This is the most critical step to prevent self-contamination. Using one gloved hand, grasp the palm of the other gloved hand and peel that glove off. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now-ungloved hand under the remaining glove at the wrist and peel it off over the first glove. This contains both contaminated gloves together.

    • Eye/Face Protection: Remove goggles or a face shield by handling the strap or headband from behind your head. Avoid touching the front surface.

    • Lab Coat: Remove your lab coat by rolling it down your arms and turning it inside out to contain any contamination.

Disposal Plan

All single-use PPE (gloves, disposable coveralls) that has been contaminated with this compound must be considered hazardous waste.

  • Procedure: Immediately after doffing, place contaminated items into a designated, clearly labeled hazardous waste container.[7] Do not dispose of this material in the regular trash. Consult your institution's environmental health and safety (EHS) office for specific waste stream protocols.

Emergency Procedures: First Aid and Spill Response

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[7][14] If skin irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][7] If the person feels unwell, call a poison center or doctor.[6]

  • Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water and seek immediate medical attention.[12][15]

  • Spill Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[9] Ensure adequate ventilation and wear all appropriate PPE during cleanup.

By adhering to this comprehensive guide, laboratory professionals can confidently handle this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Allylcyclohexanol
Reactant of Route 2
Reactant of Route 2
1-Allylcyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.